E3 ligase Ligand 22
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H34N6O4 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[[1-[1-[(1-methylcyclobutyl)methyl]piperidin-4-yl]pyrazol-4-yl]methylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C28H34N6O4/c1-28(10-3-11-28)17-32-12-8-19(9-13-32)33-16-18(15-30-33)14-29-21-5-2-4-20-24(21)27(38)34(26(20)37)22-6-7-23(35)31-25(22)36/h2,4-5,15-16,19,22,29H,3,6-14,17H2,1H3,(H,31,35,36) |
InChI Key |
VEXNVDNDFCERDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CN2CCC(CC2)N3C=C(C=N3)CNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Foundational & Exploratory
E3 Ligase Ligand 22 (Compound 139): A Cereblon Binder
An In-depth Technical Guide to "E3 Ligase Ligand 22": A Term with Multiple Meanings in Drug Discovery
Introduction
The term "this compound" is not a unique identifier for a single molecule within the field of targeted protein degradation. Instead, it appears in various contexts across scientific literature and commercial catalogs, referring to at least four distinct chemical entities. This guide provides a detailed technical overview of each of these molecules, clarifying their identity, mechanism of action, and associated experimental data to aid researchers, scientists, and drug development professionals.
The most direct match to the query "this compound" is a molecule marketed by MedchemExpress, also identified as compound 139 in associated patent literature. This ligand is a binder of the Cereblon (CRBN) E3 ubiquitin ligase.
Mechanism of Action: this compound (compound 139) functions as a Cereblon binder, enabling the recruitment of this E3 ligase to specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. It has been specifically developed for the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1]. The degradation of these proteins is a validated therapeutic strategy in certain hematological malignancies.
Signaling Pathway
The ligand facilitates the formation of a ternary complex between Cereblon (part of the CUL4-RBX1-DDB1 E3 ligase complex), the ligand itself, and the target proteins Ikaros or Aiolos. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation.
Caption: Mechanism of action for this compound (Compound 139).
Experimental Protocols: Detailed experimental protocols for the synthesis and biological evaluation of this compound are typically found within patent literature. A general workflow for assessing the activity of such a ligand would involve:
Experimental Workflow
Caption: General experimental workflow for evaluating a Cereblon-binding degrader.
VH101 (Compound 22): A VHL E3 Ligase Ligand
Mechanism of Action: VH101 is a potent binder to the VHL E3 ligase and is a derivative of the well-established VHL ligand VH032. It functions as a crucial component of Proteolysis-Targeting Chimeras (PROTACs). When incorporated into a PROTAC, VH101 recruits the VHL E3 ligase complex to a specific protein of interest, leading to its ubiquitination and degradation.
Quantitative Data for VHL Ligands and Derived PROTACs
| Compound | Target | Binding Affinity (Kd to VHL) | PROTAC | PROTAC Target | DC50 | Dmax | Cell Line |
| VH101 (22) | VHL | 16 nM | VZ185 | BRD7/BRD9 | 4.5 nM (BRD7), 1.8 nM (BRD9) | >95% | 22Rv1 |
| VH101 (22) | VHL | 16 nM | JPS036 | HDAC3 | 0.44 µM | Not reported | Not reported |
Experimental Protocols: The development and characterization of VH101 and PROTACs derived from it involve several key experimental steps.
Experimental Workflow for VH101-based PROTACs
Caption: Workflow for the development and evaluation of VH101-based PROTACs.
Fragment 22: A Binder of the GID4 E3 Ligase
In the context of expanding the repertoire of recruitable E3 ligases, "Fragment 22" refers to a small molecule identified through a fragment-based screening campaign that binds to the Glucose-induced degradation protein 4 homolog (GID4), a substrate receptor for the CTLH E3 ligase complex.
Mechanism of Action: Fragment 22 itself is a starting point for the development of more potent GID4 ligands. It binds to the substrate recognition site of GID4. The ultimate goal is to incorporate an optimized version of this fragment into PROTACs to recruit the GID4 E3 ligase for the degradation of target proteins.
Quantitative Data for GID4 Fragment 22 and Analogs
| Fragment/Compound | Method | Binding Affinity (IC50) |
| Fragment 22 | ITC | Below limit of accurate quantification |
| Compound 27 (analog of 22) | FP | 18.9 µM |
Experimental Protocols: The discovery and characterization of Fragment 22 involved a fragment-based lead discovery (FBLD) approach.
FBLD Workflow for GID4 Ligand Discovery
Caption: Workflow for the discovery and optimization of GID4-binding fragments.
22-SLF: A PROTAC Recruiting the FBXO22 E3 Ligase
A recent advancement in the field has been the identification of F-box protein 22 (FBXO22) as a new E3 ligase that can be recruited for targeted protein degradation. The PROTAC developed for this purpose is named "22-SLF," where "22" refers to the recruited E3 ligase, FBXO22.
Mechanism of Action: 22-SLF is a heterobifunctional molecule that contains a ligand for the target protein FKBP12 and an electrophilic warhead that covalently engages with cysteine residues (C227 and/or C228) on FBXO22. This interaction induces the formation of a ternary complex between FKBP12, 22-SLF, and FBXO22, leading to the ubiquitination and degradation of FKBP12[2][3][4].
Quantitative Data for 22-SLF
| PROTAC | Target | DC50 | Dmax | E3 Ligase Recruited | Cell Line |
| 22-SLF | FKBP12 | 0.5 µM | ~89% | FBXO22 | A549 |
Experimental Protocols: The discovery of FBXO22 as a recruitable E3 ligase and the development of 22-SLF involved a CRISPR activation screen.
CRISPR Screen and PROTAC Validation Workflow
Caption: Workflow for the discovery of FBXO22 as a recruitable E3 ligase and validation of 22-SLF.
The term "this compound" highlights the importance of precise nomenclature in the rapidly evolving field of targeted protein degradation. This guide has disambiguated the term by providing detailed technical information on four distinct chemical entities it may refer to: a Cereblon binder (Compound 139), a VHL ligand (VH101), a GID4-binding fragment, and a PROTAC that recruits the novel E3 ligase FBXO22 (22-SLF). For researchers and drug developers, it is crucial to consider the specific context in which "22" is used to ensure accurate interpretation of data and to advance the design of novel protein degraders.
References
A Technical Guide to the Role of von Hippel-Lindau (VHL) E3 Ligase Ligands in PROTAC Development
A Note on Nomenclature: The term "E3 ligase Ligand 22" does not correspond to a widely recognized, publicly documented E3 ligase ligand in the field of Proteolysis Targeting Chimeras (PROTACs). Therefore, this guide will focus on a well-characterized and extensively utilized class of ligands for the von Hippel-Lindau (VHL) E3 ligase, derived from the VH032 scaffold. These ligands are central to the development of many successful PROTACs and serve as an exemplary case study for the principles and methodologies discussed.
Introduction to PROTAC Technology and the Role of E3 Ligase Ligands
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality designed to co-opt the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to eliminate specific disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein from the cell.
A PROTAC is a heterobifunctional molecule composed of three key parts:
-
A warhead that binds to the target Protein of Interest (POI).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.
The core function of a PROTAC is to act as a molecular bridge, bringing the POI into close proximity with an E3 ligase. This proximity induces the E3 ligase to tag the POI with ubiquitin chains, marking it for destruction by the proteasome. The availability of potent, cell-permeable small-molecule ligands for E3 ligases is fundamental to the development of effective PROTACs. While over 600 E3 ligases exist in humans, ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most widely and successfully used in PROTAC design.
The VHL E3 Ligase Complex
The von Hippel-Lindau protein (VHL) is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex. In its natural role under normal oxygen conditions, VHL recognizes a hydroxylated proline residue on the Hypoxia-Inducible Factor 1α (HIF-1α), leading to its ubiquitination and degradation. The development of small molecules that mimic this hydroxyproline motif has enabled the hijacking of VHL for targeted protein degradation. These ligands bind to the same pocket on VHL that recognizes HIF-1α, making them effective recruiters for PROTACs.
Quantitative Analysis of VHL-Based PROTACs
The efficacy of a PROTAC is defined by several key quantitative parameters. These include the binding affinities of the PROTAC to its target and the E3 ligase, the stability of the resulting ternary complex, and the potency and extent of target degradation in cells.
Binding Affinity and Ternary Complex Formation
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for efficient ubiquitination. The stability is influenced not only by the binary binding affinities (Kd) of the PROTAC for the POI and VHL, but also by protein-protein interactions that may arise within the complex. This phenomenon, known as cooperativity (alpha, α), can significantly enhance ternary complex stability.
Table 1: Representative Binding and Ternary Complex Data for VHL-based PROTACs
| PROTAC ID | Target | VHL Ligand Kd (nM) | Target Kd (nM) | Cooperativity (α) | Assay Method | Reference |
|---|---|---|---|---|---|---|
| VH032 | - (Ligand only) | 185 | N/A | N/A | Not Specified | |
| MZ1 | BRD4 | ~200 (VHL ligand moiety) | ~18 | >1 | ITC, SPR | |
| AT1 | BRD4 | ~200 (VHL ligand moiety) | ~18 | ~1 (low) | SPR |
| SJFδ | p38δ | ~200 (VHL ligand moiety) | ~130 | Positive | SPR | |
Note: Kd values for the VHL ligand moiety are often inferred from the parent ligand (e.g., VH032).
Cellular Degradation Potency
In a cellular context, PROTAC performance is measured by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). A lower DC50 and a higher Dmax (approaching 100%) indicate a more effective degrader.
Table 2: Cellular Degradation Data for Representative VHL-based PROTACs
| PROTAC ID | Target | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Reference |
|---|---|---|---|---|---|---|
| MZ1 | BRD4 | HeLa, 22Rv1 | ~25 | >90 | Western Blot | |
| ARV-771 | BRD4 | LNCaP | 1.8 | >95 | Not Specified | |
| NR-11c | p38α | MDA-MB-231 | 11.55 | >90 | Western Blot |
| Compound 22 (JPS036) | HDAC3 | HCT116 | 440 | 77 | Western Blot | |
Key Experimental Protocols
Characterizing a novel PROTAC requires a suite of biophysical and cell-based assays to confirm its mechanism of action.
Biophysical Assays for Binding and Ternary Complex Analysis
Protocol 3.1.1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is used to measure the kinetics (kon, koff) and affinity (Kd) of binary and ternary complex interactions in a label-free manner.
-
Immobilization: Covalently immobilize one protein partner (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC to VHL): Flow serial dilutions of the PROTAC over the VHL-coated surface. The change in refractive index, measured in Resonance Units (RU), is proportional to the mass binding to the surface. Fit the resulting sensorgrams to a kinetic model to determine kon, koff, and Kd.
-
Binary Interaction (PROTAC to POI): Immobilize the POI and flow the PROTAC over the surface to determine its binding kinetics to the target.
-
Ternary Complex Formation:
-
Saturate the immobilized VHL with a constant concentration of the PROTAC.
-
Inject serial dilutions of the POI over this VHL-PROTAC complex.
-
An increase in binding signal above the VHL-PROTAC baseline confirms ternary complex formation. Kinetic analysis can reveal the stability and half-life of the complex.
-
Protocol 3.1.2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Detection
TR-FRET is a proximity-based assay used to confirm ternary complex formation in solution.
-
Reagent Preparation: Use a tagged VHL protein (e.g., His-tagged) and a tagged POI (e.g., GST-tagged). Label each with a specific antibody conjugated to a FRET donor (e.g., Terbium cryptate) or acceptor (e.g., d2 or AF488).
-
Assay Setup: In a microplate, combine a fixed concentration of the labeled VHL and POI with serial dilutions of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow complex formation to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring fluorescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped dose-response curve is characteristic of PROTAC-induced ternary complex formation. The ascending part of the curve represents complex formation, while the descending part (the "hook effect") is caused by the formation of inactive binary complexes at high PROTAC concentrations.
Cell-Based Assays for Degradation Analysis
Protocol 3.2.1: Western Blot for Protein Degradation Quantification
Western blotting is the most common method for directly visualizing and quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice, and centrifuge to collect the protein-containing supernatant.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or Tubulin) to normalize for loading differences.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control and express the degradation as a percentage relative to the vehicle-treated control. Plot the data to determine DC50 and Dmax values.
Protocol 3.2.2: HiBiT Lytic Detection Assay for High-Throughput Degradation Analysis
The HiBiT system is a sensitive, luminescence-based method for quantifying protein levels, well-suited for high-throughput screening. It requires cells where the endogenous POI has been tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
Cell Seeding: Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate and incubate overnight.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells and incubate for the desired degradation time (e.g., 2-24 hours).
-
Lysis and Detection: Add a lytic detection reagent containing the complementary LgBiT protein and furimazine substrate. This reagent lyses the cells and allows LgBiT to bind to any remaining HiBiT-tagged POI, reconstituting a functional NanoLuc luciferase.
-
Measurement: Shake the plate for several minutes to ensure complete lysis and signal generation, then measure the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged POI remaining. Normalize the data to vehicle-treated controls to calculate the percentage of degradation and determine DC50 and Dmax.
Signaling Pathways and Downstream Effects
By degrading a target protein, a PROTAC can profoundly impact the signaling pathways in which the protein participates. For example, a VHL-based PROTAC targeting a kinase like p38α can effectively shut down the p38 MAPK signaling cascade, which is involved in cellular responses to stress and inflammation. The degradation of scaffolding proteins or transcription factors, many of which are considered "undruggable" by traditional inhibitors, is a particularly powerful application of PROTAC technology.
Conclusion and Future Perspectives
Ligands that recruit the VHL E3 ligase are a cornerstone of modern PROTAC development. Their well-defined binding mode, favorable properties, and proven success in degrading a wide range of targets have made them indispensable tools for researchers. The continued development of PROTACs relies on a deep, quantitative understanding of their mechanism, from biophysical interactions to cellular outcomes. The experimental protocols and analysis frameworks detailed in this guide provide a roadmap for the successful characterization of novel VHL-based degraders.
Future efforts in the field are focused on expanding the repertoire of usable E3 ligases to overcome potential resistance mechanisms and to achieve tissue- or cell-type-specific protein degradation. Nevertheless, the foundational knowledge gained from developing VHL-recruiting PROTACs will continue to guide the design and optimization of the next generation of targeted protein degraders.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of FBXO22 as a Novel E3 Ligase for Targeted Protein Degradation: A Technical Guide
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation (TPD), the identification of novel E3 ubiquitin ligases is paramount to expanding the scope and efficacy of proteolysis-targeting chimeras (PROTACs). This whitepaper provides an in-depth technical guide on the recruitment of F-box only protein 22 (FBXO22), a recently validated E3 ligase, for the degradation of therapeutic targets. This document is intended for researchers, scientists, and drug development professionals actively working in the field of protein degradation.
Introduction to FBXO22 in Targeted Protein Degradation
FBXO22, a member of the F-box protein family, functions as a substrate receptor for the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.[1] Its overexpression in various cancers has positioned it as an attractive candidate for developing tumor-specific TPD strategies.[1] The validation of FBXO22 as a recruitable E3 ligase for PROTACs opens new avenues for targeting proteins of interest that may be inaccessible or resistant to degradation by more commonly used E3 ligases like VHL and CRBN.[2][3][4]
The recruitment of FBXO22 is primarily achieved through electrophilic ligands that form a covalent bond with specific cysteine residues on the protein. This covalent mechanism offers the potential for high potency and prolonged duration of action.
Mechanism of Action: Covalent Recruitment of FBXO22
The fundamental principle of FBXO22-recruiting PROTACs lies in the formation of a ternary complex between the target protein (Protein of Interest, POI), the PROTAC molecule, and the FBXO22 E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.
Caption: Mechanism of FBXO22-mediated targeted protein degradation.
Key FBXO22 Ligands and PROTACs
The exploration of FBXO22 as a target for TPD has led to the identification of pioneering ligands and the development of proof-of-concept PROTACs.
Electrophilic Warhead-Based Ligands
A significant breakthrough in recruiting FBXO22 was the use of an electrophilic warhead. A CRISPR-based transcriptional activation screen identified a PROTAC, designated 22-SLF , which links an FKBP12-binding ligand to an electrophilic moiety. This molecule demonstrated FBXO22-dependent degradation of FKBP12. Mechanistic studies revealed that 22-SLF forms a covalent bond with cysteine residues C227 and/or C228 on FBXO22.
2-Pyridinecarboxyaldehyde (2-PCA)
Further research identified 2-pyridinecarboxyaldehyde (2-PCA) as a novel electrophilic degron capable of recruiting FBXO22. 2-PCA forms a reversible thioacetal with cysteine 326 of FBXO22. This finding has broadened the chemical toolbox for designing FBXO22-based degraders.
FBXO22-Recruiting PROTACs
The versatility of FBXO22 has been demonstrated by the successful degradation of various endogenous proteins.
| PROTAC Name | Target Protein | FBXO22 Ligand Type | Reference |
| 22-SLF | FKBP12 | Electrophilic Warhead | |
| 22-JQ1 | BRD4 | Electrophilic Warhead | |
| 22-TAE | EML4-ALK | Electrophilic Warhead | |
| 2-PCA-based PROTACs | BRD4, CDK12 | 2-Pyridinecarboxyaldehyde |
Quantitative Data Summary
While comprehensive quantitative data for a wide range of FBXO22-based PROTACs is still emerging, initial studies provide promising results.
| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| AHPC(Me)-C6-NH2 (FBXO22 degrader) | FBXO22 | Not Specified | 77 nM | 99% |
Note: DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
The successful development and characterization of FBXO22-recruiting PROTACs rely on a series of robust experimental assays.
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is a critical first step.
-
Proximity-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be employed to quantify the interaction between the PROTAC, the POI, and the E3 ligase. This assay provides insights into the stability and cooperativity of the ternary complex.
Protein Ubiquitination Assays
Confirming the ubiquitination of the target protein is essential to verify the mechanism of action.
-
In Vitro Ubiquitination Assay: This assay reconstitutes the ubiquitination cascade in a test tube with purified E1, E2, E3 (SCF-FBXO22), ubiquitin, ATP, the POI, and the PROTAC. The ubiquitinated POI can then be detected by Western blotting.
-
Cellular Ubiquitination Assay: Cells are treated with the PROTAC, and the POI is immunoprecipitated. The ubiquitinated forms of the POI are then detected by Western blotting using an anti-ubiquitin antibody.
Protein Degradation Assays
Quantifying the degradation of the target protein is the ultimate measure of a PROTAC's efficacy.
-
Western Blotting: This traditional method is used to measure the levels of the target protein in cells after treatment with the PROTAC at various concentrations and time points.
-
Simple Western™: This automated capillary-based immunoassay offers a higher throughput and more quantitative alternative to traditional Western blotting for determining DC50 values.
-
Mass Spectrometry-Based Proteomics: Tandem mass tag (TMT) systems can provide a global view of protein degradation, confirming on-target effects and identifying potential off-target degradation.
Caption: A typical experimental workflow for evaluating FBXO22-recruiting PROTACs.
Cellular Viability and Apoptosis Assays
Assessing the downstream cellular consequences of protein degradation is crucial for therapeutic applications.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the metabolic activity of cells to determine the cytotoxic effects of the PROTAC.
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): These assays detect markers of programmed cell death to understand the mechanism of cell killing.
Signaling Pathways
FBXO22-mediated degradation of a target protein will impact the signaling pathways in which the target is involved. For instance, the degradation of BRD4, a key epigenetic reader, by a PROTAC like 22-JQ1 would be expected to downregulate the expression of oncogenes such as c-MYC, thereby inhibiting cancer cell proliferation.
Caption: Signaling impact of FBXO22-mediated BRD4 degradation.
Future Directions
The recruitment of FBXO22 for targeted protein degradation is a promising and rapidly developing area. Future research will likely focus on:
-
Discovery of Novel Ligands: Expanding the repertoire of both covalent and non-covalent FBXO22 ligands will be crucial for optimizing PROTAC properties.
-
Structural Biology: Elucidating the crystal structure of the ternary complex (POI-PROTAC-FBXO22) will enable structure-guided design of more potent and selective degraders.
-
Expanding the Target Scope: Applying FBXO22-based PROTACs to a wider range of challenging therapeutic targets.
-
In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of FBXO22-recruiting PROTACs in preclinical animal models.
Conclusion
FBXO22 has emerged as a viable and exciting new E3 ligase for the targeted protein degradation field. Its overexpression in cancer and the development of covalent recruiting ligands provide a strong foundation for the design of novel therapeutics. The technical guidance provided in this whitepaper aims to equip researchers with the necessary knowledge to explore and advance the potential of FBXO22-mediated protein degradation.
References
The Biological Nexus of Cereblon (CRBN) E3 Ligase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) has emerged from a protein associated with mild intellectual disability to a central player in the landscape of targeted protein degradation and therapeutic intervention. As a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), CRBN is pivotal in mediating the ubiquitination and subsequent proteasomal degradation of a diverse array of cellular proteins. Its role has been particularly illuminated by the discovery that it is the primary target of immunomodulatory drugs (IMiDs®), such as thalidomide, lenalidomide, and pomalidomide. These small molecules effectively "reprogram" the substrate specificity of CRBN, leading to the degradation of key proteins involved in cancer pathogenesis, most notably in multiple myeloma. This technical guide provides an in-depth exploration of the core biological functions of Cereblon E3 ligase, its mechanism of action, its substrates, and its therapeutic manipulation, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its complex signaling networks.
Core Biological Function and Mechanism of Action
Cereblon functions as a key component of the multi-subunit CRL4-CRBN E3 ubiquitin ligase complex. This complex is a crucial part of the ubiquitin-proteasome system (UPS), the primary cellular machinery for protein degradation. The canonical CRL4-CRBN complex is composed of four main proteins:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.
-
Regulator of Cullins 1 (ROC1/RBX1): A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to the CUL4 scaffold.
-
Cereblon (CRBN): The substrate receptor that directly binds to target proteins destined for degradation.[1][2]
The primary function of the CRL4-CRBN complex is to catalyze the transfer of ubiquitin molecules from an E2 enzyme to a specific lysine residue on the substrate protein. This polyubiquitination marks the substrate for recognition and degradation by the 26S proteasome.
The "Molecular Glue" Mechanism of Immunomodulatory Drugs (IMiDs)
The therapeutic efficacy of IMiDs is attributed to their ability to act as "molecular glues." These small molecules bind to a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[1] This binding event induces a conformational change in the substrate-binding surface of CRBN, creating a novel interface that enhances the recruitment of proteins not typically recognized by the native CRL4-CRBN complex. These drug-induced targets are referred to as "neosubstrates."[3][4] The binding of the neosubstrate to the CRBN-IMiD complex facilitates its ubiquitination and subsequent degradation, leading to the downstream therapeutic effects.
Substrates of Cereblon E3 Ligase
The substrates of CRBN can be broadly categorized into two groups: endogenous substrates that are targeted by the native CRL4-CRBN complex and neosubstrates whose degradation is induced by the presence of IMiDs or other molecular glues.
Endogenous Substrates
The repertoire of endogenous CRBN substrates is still being actively investigated, but several key proteins have been identified, playing roles in various cellular processes.
| Endogenous Substrate | Function | Cellular Process |
| Glutamine Synthetase (GS) | Catalyzes the synthesis of glutamine from glutamate and ammonia. | Metabolism, Nutrient Sensing |
| Meis2 | A homeobox protein and transcription factor. | Development, Hematopoiesis |
| Amyloid Precursor Protein (APP) | A transmembrane protein implicated in Alzheimer's disease. | Neuronal function, Synaptogenesis |
| Thrombospondin-1 (THBS-1) | A matricellular glycoprotein involved in cell-matrix interactions. | Angiogenesis, Platelet aggregation |
| CLC-1 Chloride Channels | Voltage-gated chloride channels. | Muscle excitability |
| Casein Kinase 1α (CK1α) | A serine/threonine kinase. | Wnt signaling pathway |
IMiD-Dependent Neosubstrates
The discovery of IMiD-dependent neosubstrates has been a breakthrough in understanding the therapeutic and teratogenic effects of these drugs.
| Neosubstrate | Function | Therapeutic Relevance | IMiD |
| Ikaros (IKZF1) | A lymphoid transcription factor. | Multiple Myeloma, B-cell malignancies | Lenalidomide, Pomalidomide |
| Aiolos (IKZF3) | A lymphoid transcription factor. | Multiple Myeloma, B-cell malignancies | Lenalidomide, Pomalidomide |
| GSPT1 (G1 to S phase transition 1) | A translation termination factor. | Myeloid Leukemias | CC-885 |
| SALL4 | A zinc finger transcription factor. | Teratogenicity | Thalidomide |
| ZFP91 | A zinc finger protein. | T-cell lymphomas | CC-92480 |
Quantitative Data on CRBN Interactions and Degradation
The efficacy of IMiDs and other CRBN-targeting compounds is dependent on their binding affinity to CRBN and their ability to induce the degradation of specific neosubstrates. This section summarizes key quantitative data in these areas.
Binding Affinities of IMiDs to Cereblon
The binding affinity of small molecules to CRBN is a critical determinant of their potency. These values are often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
| Compound | Binding Affinity (Kd/Ki/IC50) | Method | Reference |
| Lenalidomide | 0.64 ± 0.24 µM (Kd) | Isothermal Titration Calorimetry (ITC) | |
| Lenalidomide | 177.80 nM (Ki) | Fluorescence Polarization (FP) | |
| Pomalidomide | 156.60 nM (Ki) | Fluorescence Polarization (FP) | |
| Thalidomide | 249.20 nM (Ki) | Fluorescence Polarization (FP) | |
| Lenalidomide | ~1-2 µM (IC50) | Competitive Binding Assay | |
| Pomalidomide | ~1-2 µM (IC50) | Competitive Binding Assay |
Degradation Efficiency of Neosubstrates
The efficiency of neosubstrate degradation is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Neosubstrate | Degrader | Cell Line | DC50 | Dmax | Reference |
| IKZF1 | Lenalidomide | MM.1S | Dose-dependent degradation observed | >90% | |
| IKZF3 | Lenalidomide | MM.1S | Dose-dependent degradation observed | >90% | |
| IKZF1 | Pomalidomide | TCL cells | Potent degradation observed | >90% | |
| ZFP91 | CC-92480 | TCL cells | Potent and selective degradation | >90% | |
| IKZF1/3 | Avadomide (CC-122) | DLBCL cells | More potent than lenalidomide | >90% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of Cereblon E3 ligase.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol is used to determine if CRBN physically interacts with a putative substrate protein in cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Anti-CRBN antibody (for immunoprecipitation).
-
Antibody against the putative interacting protein (for Western blotting).
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Standard Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Culture and harvest cells of interest.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a pre-chilled tube. Determine the protein concentration using a Bradford or BCA assay.
-
-
Pre-clearing the Lysate:
-
Add control IgG of the same species as the IP antibody and protein A/G beads to the lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-CRBN antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Pellet the beads and collect the supernatant.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein. An input control (a small fraction of the initial lysate) should be run alongside the IP sample.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the CRL4-CRBN complex to ubiquitinate a substrate in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme (e.g., UBE1).
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2 or UBE2D3).
-
Recombinant CRL4-CRBN complex.
-
Recombinant substrate protein.
-
Ubiquitin and biotinylated-ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
IMiD or vehicle (DMSO).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
Ubiquitination reaction buffer.
-
E1 enzyme (e.g., 50-100 nM).
-
E2 enzyme (e.g., 200-500 nM).
-
CRL4-CRBN complex (e.g., 50-100 nM).
-
Substrate protein (e.g., 200-500 nM).
-
Ubiquitin (e.g., 5-10 µM).
-
ATP (e.g., 2-5 mM).
-
IMiD at the desired concentration or DMSO as a control.
-
-
-
Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting.
-
Probe the blot with an antibody against the substrate protein to detect higher molecular weight ubiquitinated species (a ladder of bands). Alternatively, if biotinylated ubiquitin was used, the blot can be probed with streptavidin-HRP.
-
Mass Spectrometry-Based Proteomics for Substrate Identification
This approach allows for the unbiased, global identification of proteins that are degraded upon treatment with a CRBN-targeting compound.
Materials:
-
Cell culture reagents.
-
CRBN-targeting compound (e.g., IMiD) and vehicle (DMSO).
-
Lysis buffer for mass spectrometry (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5).
-
DTT (dithiothreitol) and IAA (iodoacetamide) for reduction and alkylation.
-
Trypsin for protein digestion.
-
Sample clean-up columns (e.g., C18).
-
LC-MS/MS instrument.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells and treat with the CRBN-targeting compound or DMSO for a specified time (e.g., 6-24 hours).
-
Harvest and wash the cells.
-
Lyse the cells in the mass spectrometry lysis buffer.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Determine protein concentration.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
Dilute the urea concentration to <2 M.
-
Digest the proteins into peptides overnight with trypsin.
-
-
Peptide Clean-up and Mass Spectrometry:
-
Acidify the peptide mixture and desalt using C18 columns.
-
Dry the purified peptides and resuspend in a buffer compatible with mass spectrometry.
-
Analyze the peptide samples by LC-MS/MS.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Compare the protein abundance between the compound-treated and DMSO-treated samples to identify proteins that are significantly downregulated (degraded).
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to Cereblon E3 ligase.
CRL4-CRBN E3 Ligase Complex Assembly and Function
Caption: Assembly and function of the CRL4-CRBN E3 ubiquitin ligase complex.
IMiD-Mediated Degradation of Neosubstrates
References
FBXO22: A Novel E3 Ligase for Targeted Protein Degradation with PROTACs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that hijack the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. While the majority of PROTAC development has centered on a limited number of E3 ubiquitin ligases, primarily VHL and CRBN, there is a pressing need to expand the E3 ligase toolbox to broaden the scope of degradable targets and overcome potential resistance mechanisms.[1] F-box only protein 22 (FBXO22) has recently emerged as a promising and attractive E3 ligase for TPD applications, particularly in the context of cancer therapy.[2][3]
This technical guide provides a comprehensive overview of FBXO22 as a novel target for PROTACs. It details the biological rationale for targeting FBXO22, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for developing and evaluating FBXO22-based PROTACs, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively working in the field of targeted protein degradation.
Introduction to FBXO22: A Multifaceted E3 Ligase
FBXO22 is a member of the F-box protein family, which serve as the substrate recognition components of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex.[2][4] The SCF complex is a major class of E3 ligases responsible for targeting a vast array of cellular proteins for ubiquitination and subsequent proteasomal degradation. FBXO22 has been implicated in a wide range of cellular processes, including cell cycle progression, DNA damage response, senescence, and chromatin remodeling.
Notably, FBXO22 expression is frequently dysregulated in various human cancers, including breast, lung, liver, and colorectal cancers, where it can play both tumor-promoting and -suppressive roles depending on the cellular context and its specific substrates. This dual functionality underscores the complexity of FBXO22 biology and highlights the importance of context-specific therapeutic strategies.
Key Substrates of FBXO22:
FBXO22 targets a diverse array of proteins for degradation, many of which are critically involved in cancer pathogenesis. Understanding these substrates provides a strong rationale for developing FBXO22-based PROTACs.
| Substrate | Function | Implication in Cancer | Reference |
| p53 | Tumor suppressor, regulates cell cycle and apoptosis. | Degradation by FBXO22 can promote tumorigenesis. | |
| KDM4A/B | Histone demethylases, regulate chromatin structure. | Degradation by FBXO22 can modulate gene expression and affect cancer cell growth. | |
| SNAIL | Transcription factor, master regulator of epithelial-mesenchymal transition (EMT). | FBXO22-mediated degradation of SNAIL suppresses metastasis. | |
| Bach1 | Transcription factor, promotes metastasis. | FBXO22-mediated degradation of Bach1 suppresses metastasis. | |
| PD-L1 | Immune checkpoint protein, suppresses anti-tumor immunity. | FBXO22 degrades PD-L1, sensitizing cancer cells to DNA damage. | |
| KLF4 | Transcription factor with dual roles in cancer. | FBXO22-mediated degradation can promote hepatocellular carcinoma progression. | |
| PTEN | Tumor suppressor, negatively regulates the PI3K/AKT pathway. | FBXO22 can degrade nuclear PTEN in colorectal cancer. | |
| LKB1 | Tumor suppressor kinase. | FBXO22-mediated degradation can promote non-small-cell lung cancer growth. |
FBXO22 as a PROTAC Target: Rationale and Advantages
The recruitment of FBXO22 for targeted protein degradation offers several potential advantages:
-
Expanded Target Scope: Utilizing a novel E3 ligase like FBXO22 can enable the degradation of proteins that are not effectively targeted by VHL- or CRBN-based PROTACs.
-
Overcoming Resistance: Acquired resistance to VHL/CRBN-based PROTACs can occur through mutations in the E3 ligase. Having an alternative E3 ligase provides a therapeutic option to overcome such resistance.
-
Tissue-Specific Expression: FBXO22 exhibits differential expression across various tissues and is often upregulated in cancer cells. This presents an opportunity to develop tumor-selective PROTACs with improved therapeutic windows.
-
Novel Degrons and Binding Pockets: The discovery of ligands that bind to FBXO22 opens up new chemical space for PROTAC design and development.
Quantitative Data on FBXO22-Targeting PROTACs and Degraders
Recent studies have led to the development of the first chemical probes to recruit FBXO22 for TPD. The following tables summarize the key quantitative data for these pioneering molecules.
Table 1: FBXO22 Degraders
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| AHPC(Me)-C6-NH₂ | FBXO22 | MOLT-4 | 77 | 99 | |
| Hexane-1,6-diamine | FBXO22 | Not Specified | Not Specified | Active |
Table 2: FBXO22-Recruiting PROTACs
| PROTAC | Target Degraded | E3 Ligase Recruited | Cell Line | Key Findings | Reference |
| 22-SLF | FKBP12 | FBXO22 | HEK293T, A549 | Induces FBXO22-dependent degradation of FKBP12. | |
| 22-JQ1 | BRD4 | FBXO22 | A549 | Promotes potent and selective degradation of BRD4. | |
| 22-TAE | EML4-ALK | FBXO22 | H2228 | Induces degradation of the EML4-ALK fusion protein. | |
| UNC10088 (aldehyde derivative) | NSD2 | FBXO22 | Not Specified | Promotes cooperative binding of FBXO22 to NSD2. |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving FBXO22 and the mechanism of action for FBXO22-based PROTACs.
Figure 1: The SCF-FBXO22 E3 ligase complex and the ubiquitination pathway.
References
In-depth Technical Guide: Early-Stage Research on E3 Ligase Ligand 22 (Compound 139)
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 22, also identified as compound 139, is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] As a key component in the development of Proteolysis Targeting Chimeras (PROTACs), this small molecule serves as a molecular glue, facilitating the recruitment of the E3 ligase machinery to specific target proteins, thereby inducing their ubiquitination and subsequent degradation by the proteasome. The primary targets of PROTACs incorporating Ligand 22 are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these proteins has significant therapeutic implications, particularly in the context of hematological malignancies and autoimmune diseases. This document provides a comprehensive overview of the early-stage research on this compound, including its mechanism of action, and available data on its activity.
Mechanism of Action: The Ubiquitin-Proteasome Pathway
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. When integrated into a PROTAC, one end of the molecule binds to the target protein (e.g., Ikaros or Aiolos), while the other end, containing Ligand 22, recruits the CRBN E3 ligase complex. This proximity, induced by the PROTAC, allows for the efficient transfer of ubiquitin molecules from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data
Currently, specific quantitative data for this compound (compound 139) concerning its direct binding affinity to Cereblon (Kd) and its degradation efficiency for Ikaros and Aiolos (DC50, Dmax) is not extensively available in the public domain. However, related research on similar Cereblon-binding PROTACs provides a framework for the expected potency. The Korean patent KR20210098960A indicates that compound 139 exhibits a 10-fold degradation selectivity for IKZF2 over IKZF1 and approximately 4-fold selectivity for IKZF2 over IKZF3. The degradation assays mentioned in the patent were performed with a dose-response range of 1 μM to 2.5 pM over 5 hours.
| Parameter | Value | Target | Notes |
| Degradation Selectivity | ~10-fold | IKZF2 vs IKZF1 | Data derived from patent KR20210098960A. |
| Degradation Selectivity | ~4-fold | IKZF2 vs IKZF3 | Data derived from patent KR20210098960A. |
| Assay Concentration Range | 1 μM - 2.5 pM | Ikaros/Aiolos | 11-point dose response. |
| Treatment Time | 5 hours | Ikaros/Aiolos | For degradation measurement. |
Note: This table will be updated as more specific quantitative data for this compound becomes publicly available.
Experimental Protocols
Detailed experimental protocols for this compound are not explicitly published. However, based on standard methodologies for characterizing similar PROTACs that target Ikaros and Aiolos for degradation, the following protocols can be adapted.
Cell Culture and Treatment
-
Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) or T-cell lines (e.g., Jurkat) that endogenously express Ikaros, Aiolos, and Cereblon are suitable.
-
Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound (compound 139) in DMSO. For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Immunoblotting for Protein Degradation
This protocol is designed to qualitatively and semi-quantitatively assess the degradation of Ikaros and Aiolos.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
Cell Viability/Proliferation Assay
This assay is used to determine the cytotoxic or anti-proliferative effects of Ikaros and Aiolos degradation.
-
Assay Principle: Utilize a colorimetric or fluorometric assay such as MTT, XTT, or CellTiter-Glo to measure cell metabolic activity, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the assay reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound (compound 139) is a valuable chemical tool for inducing the targeted degradation of Ikaros and Aiolos through the recruitment of the Cereblon E3 ligase. While detailed quantitative data on its direct binding and degradation kinetics are still emerging, the available information and established protocols for similar molecules provide a strong foundation for its application in research and drug development. Further studies are warranted to fully characterize its biochemical and cellular activities, which will be crucial for its advancement as a component of novel therapeutics.
References
Probing the Affinity of FBXO22 Ligands for Targeted Protein Degradation: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and experimental validation of ligands targeting the F-box only protein 22 (FBXO22), an E3 ubiquitin ligase of growing interest in the field of targeted protein degradation (TPD). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics, particularly in the domain of Proteolysis Targeting Chimeras (PROTACs).
Executive Summary
The recruitment of E3 ubiquitin ligases is a cornerstone of PROTAC technology, which aims to eliminate disease-causing proteins by hijacking the cell's natural protein disposal system.[][2][3] While the field has been dominated by ligands for a handful of E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), the exploration of novel E3 ligases is crucial to expand the scope and overcome the limitations of current PROTACs.[4] FBXO22 has recently emerged as a versatile E3 ligase that can be recruited for the degradation of various target proteins.[5] This guide summarizes the key quantitative data, experimental methodologies, and signaling context related to the interaction of ligands with FBXO22.
Quantitative Binding Affinity and Degradation Data
The development of PROTACs utilizing FBXO22 has led to the generation of several molecules demonstrating potent degradation of target proteins. The efficacy of these degraders is often quantified by the half-maximal degradation concentration (DC50). The following table summarizes key quantitative data for representative FBXO22-based PROTACs.
| PROTAC Name | E3 Ligase Ligand Moiety | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 22-SLF | Electrophilic Warhead | FKBP12 | - | - | - | |
| 22-JQ1 | Electrophilic Warhead | BRD4 | - | - | - | |
| 22-TAE | Electrophilic Warhead | EML4-ALK | - | - | - | |
| AHPC(Me)-C6-NH2 | Primary Amine | FBXO22 (self-degrader) | - | 77 | 99 | |
| 2-PCA-based PROTAC | 2-Pyridinecarboxyaldehyde (2-PCA) | BRD4 | - | - | - | |
| 2-PCA-based PROTAC | 2-Pyridinecarboxyaldehyde (2-PCA) | CDK12 | - | - | - |
Note: Specific DC50 and Dmax values for 22-SLF, 22-JQ1, 22-TAE, and the 2-PCA-based PROTACs were not explicitly available in the provided search results, but their effectiveness was demonstrated.
Experimental Protocols
The validation of FBXO22 ligands and the corresponding PROTACs involves a series of biochemical and cell-based assays to confirm target engagement, ternary complex formation, ubiquitination, and subsequent degradation.
CRISPR-Based Transcriptional Activation Screen
This high-throughput screening method was employed to identify novel E3 ligases that can be recruited for targeted protein degradation.
-
Objective: To identify E3 ligases that, when overexpressed, lead to the degradation of a reporter protein in the presence of a specific ligand.
-
Methodology:
-
A library of small guide RNAs (sgRNAs) targeting the promoters of human E3 ligases is introduced into a cell line expressing a reporter protein (e.g., FKBP12) and a dCas9-activator fusion protein.
-
The cells are treated with a heterobifunctional molecule composed of a ligand for the reporter protein and a reactive moiety (e.g., an electrophilic warhead).
-
Cells in which the reporter protein is degraded are isolated using fluorescence-activated cell sorting (FACS).
-
Genomic DNA is extracted from the sorted cells, and the sgRNAs are identified by deep sequencing to reveal the E3 ligases responsible for degradation.
-
Western Blotting for Protein Degradation
A standard biochemical technique to quantify the reduction in the level of a target protein.
-
Objective: To measure the extent of target protein degradation upon treatment with an FBXO22-based PROTAC.
-
Methodology:
-
Cells are seeded in multi-well plates and treated with varying concentrations of the PROTAC for a specified duration.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, actin).
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is then added.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the percentage of protein degradation relative to the vehicle-treated control.
-
Mechanistic Studies
To confirm that the observed degradation is dependent on FBXO22 and the ubiquitin-proteasome system.
-
Objective: To validate the mechanism of action of the FBXO22-based PROTACs.
-
Methodology:
-
FBXO22 Knockdown/Knockout: RNA interference (siRNA) or CRISPR-Cas9 is used to reduce or eliminate the expression of FBXO22. The effect of the PROTAC on the target protein is then assessed. A loss of degradation activity upon FBXO22 depletion confirms its role.
-
Proteasome Inhibition: Cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). Inhibition of degradation indicates that the process is mediated by the proteasome.
-
Neddylation Inhibition: Cells are co-treated with the PROTAC and an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924), which is required for the activity of Cullin-RING ligases. Inhibition of degradation confirms the involvement of a Cullin-RING ligase complex, of which FBXO22 is a component.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Targeted Protein Degradation via FBXO22 Recruitment
Caption: Mechanism of PROTAC-mediated protein degradation via FBXO22.
Experimental Workflow for PROTAC Validation
Caption: Workflow for validating an FBXO22-recruiting PROTAC.
Conclusion
The emergence of ligands capable of recruiting the FBXO22 E3 ligase represents a significant advancement in the field of targeted protein degradation. The development of electrophilic and primary amine-based ligands has enabled the creation of potent PROTACs for the degradation of clinically relevant targets. The experimental protocols and validation workflows outlined in this guide provide a framework for the continued investigation and optimization of FBXO22-based degraders. As the repertoire of E3 ligase ligands expands, so too will the potential to develop novel therapeutics for a wide range of diseases.
References
The Role of E3 Ubiquitin Ligases in Disease Pathology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and at its heart lies the E3 ubiquitin ligase family, the primary determinants of substrate specificity. With over 600 members in the human genome, these enzymes are critical regulators of virtually all cellular processes.[1] Consequently, the dysregulation of E3 ligase function is increasingly implicated in the pathology of a wide array of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides an in-depth exploration of the core mechanisms of E3 ligases, their specific roles in prominent diseases, their potential as therapeutic targets, and the key experimental protocols used for their investigation.
Introduction to the Ubiquitination Cascade
Ubiquitination is a post-translational modification wherein ubiquitin, a highly conserved 76-amino acid protein, is covalently attached to substrate proteins. This process is orchestrated by a sequential enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[2] The E3 ligase is the ultimate component of this cascade, responsible for recognizing the specific protein substrate and catalyzing the transfer of ubiquitin to it, thereby dictating the fate of the target protein.[1] The functional consequence of ubiquitination depends on the nature of the ubiquitin chain linkage; for instance, K48-linked polyubiquitin chains typically target proteins for degradation by the 26S proteasome, whereas K63-linked chains are often involved in non-proteolytic signaling events like DNA repair and kinase activation.[3]
E3 ligases are broadly categorized into three main families based on their structural domains and mechanism of ubiquitin transfer: Really Interesting New Gene (RING), Homologous to E6AP C-Terminus (HECT), and RING-between-RING (RBR).
-
RING E3 Ligases: The largest class, RING-type ligases act as scaffolds, simultaneously binding an E2~ubiquitin conjugate and a substrate protein, facilitating the direct transfer of ubiquitin from the E2 to the substrate.
-
HECT E3 Ligases: These ligases possess a conserved HECT domain with a catalytic cysteine residue. They function via a two-step mechanism, first accepting ubiquitin from the E2 to form a transient E3~ubiquitin thioester intermediate before transferring it to the substrate.[2]
-
RBR E3 Ligases: This family functions through a hybrid RING/HECT-like mechanism. One RING domain binds the E2 enzyme, while a second RING-like domain contains a catalytic cysteine that accepts ubiquitin before its final transfer to the substrate.
The Role of E3 Ligases in Major Disease Pathologies
The specificity endowed by E3 ligases makes them central to cellular regulation; thus, their malfunction is a common driver of disease.
Cancer
In oncology, E3 ligases can function as either oncogenes or tumor suppressors by controlling the stability of proteins that regulate cell cycle progression, apoptosis, and DNA damage repair.
MDM2: An Oncogenic E3 Ligase Murine double minute 2 (MDM2) is a RING-type E3 ligase that is a primary negative regulator of the p53 tumor suppressor. By ubiquitinating p53, MDM2 targets it for proteasomal degradation, thereby quenching its tumor-suppressive functions. Amplification or overexpression of the MDM2 gene is a common event in many cancers, leading to p53 inactivation and promoting tumorigenesis. This is particularly prevalent in sarcomas and luminal B breast cancers.
Von Hippel-Lindau (VHL): A Tumor Suppressor E3 Ligase The VHL protein is the substrate-recognition component of a Cullin-RING E3 ligase complex. Under normal oxygen conditions (normoxia), VHL recognizes and ubiquitinates the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. This leads to HIF-1α's degradation. Inactivation of VHL, commonly through mutation, prevents HIF-1α degradation, causing its accumulation even in normoxic conditions. This leads to the overexpression of angiogenic factors like VEGF, promoting the highly vascularized tumors characteristic of VHL disease and sporadic clear cell renal cell carcinoma (ccRCC).
| E3 Ligase | Cancer Type | Alteration Type | Frequency | Reference(s) |
| MDM2 | Sarcoma (overall) | Amplification | 10.3% - 18.7% | |
| Liposarcoma | Amplification | ~30% - 40% | ||
| Glioblastoma | Amplification | 7.2% | ||
| Breast Cancer | Overexpression | 38% - 73% | ||
| VHL | Clear Cell RCC | Mutation | 52% - 78% | |
| Clear Cell RCC (Black patients) | Mutation | 32% | ||
| Clear Cell RCC (White patients) | Mutation | 49% |
Neurodegenerative Diseases
A hallmark of many neurodegenerative diseases is the abnormal accumulation and aggregation of misfolded proteins. This points to a failure in protein quality control systems, where E3 ligases are fundamental players.
Parkin: A Key Player in Parkinson's Disease Mutations in the PARK2 gene, which encodes the RBR E3 ligase Parkin, are the most common cause of autosomal recessive early-onset Parkinson's disease (PD). Parkin plays a crucial role in mitochondrial quality control through a process called mitophagy. Upon mitochondrial damage (indicated by a loss of membrane potential), the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin from the cytosol. Parkin then ubiquitinates various outer membrane proteins, flagging the damaged organelle for engulfment by an autophagosome and subsequent degradation. Loss of Parkin function leads to the accumulation of dysfunctional mitochondria, increased oxidative stress, and ultimately, the death of dopaminergic neurons.
| Population | Age of Onset | Parkin (PARK2) Mutation Frequency | Reference(s) |
| Early-Onset PD (Sporadic) | ≤ 45 years | 14% - 18% | |
| Early-Onset PD (Sporadic) | < 20 years | 57% | |
| Early-Onset PD (Sporadic) | 20 - 29 years | 30% | |
| Early-Onset PD (Sporadic) | 30 - 39 years | 9% | |
| Early-Onset PD (Sporadic) | 40 - 50 years | 3% | |
| Familial PD (Autosomal Recessive) | Early-Onset | up to 50% |
Inflammatory and Cardiovascular Diseases
E3 ligases are key regulators of signal transduction pathways in both innate and adaptive immunity. They control the activation of transcription factors like NF-κB, which orchestrates the expression of pro-inflammatory cytokines.
TRAF6: A Hub for Inflammatory Signaling Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) is a RING-type E3 ligase that functions as a critical signaling adaptor for the Toll-like receptor (TLR) and IL-1 receptor superfamilies. Upon ligand binding, TRAF6 is recruited to the receptor complex where it catalyzes the formation of K63-linked polyubiquitin chains on itself and other proteins, such as NEMO (IKKγ). These ubiquitin chains serve as a scaffold to recruit and activate the TAK1 kinase complex, which in turn activates the IKK complex, leading to the phosphorylation and degradation of IκBα and subsequent activation of NF-κB. Over-activity of the TRAF6 pathway is associated with chronic inflammatory diseases like rheumatoid arthritis (RA).
References
- 1. Quantitative proteomic analysis of Parkin substrates in Drosophila neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of MDM2 Amplification and Overexpression in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalence of MDM2 amplification and coalterations in 523 advanced cancer patients in the MD Anderson phase 1 clinic - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Design and Synthesis of a PROTAC Utilizing E3 Ligase Ligand 22 for Targeted Degradation of Ikaros and Aiolos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite assembly forms a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This document provides detailed application notes and protocols for the design and synthesis of a PROTAC utilizing a specific E3 ligase ligand, designated as E3 ligase Ligand 22 . This ligand has been identified as compound 139 in patent WO2019191112A1 and functions as a binder for the Cereblon (CRBN) E3 ligase. The primary therapeutic application of PROTACs incorporating this ligand is the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) , which are validated targets in hematological malignancies such as multiple myeloma.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves inducing proximity between the target protein and an E3 ubiquitin ligase. This process can be visualized as a catalytic cycle where the PROTAC molecule acts as a molecular bridge.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Design and Synthesis of an Ikaros/Aiolos PROTAC with this compound
The design of a PROTAC requires the careful selection of a warhead, an E3 ligase ligand, and a suitable linker. For the degradation of Ikaros and Aiolos, a warhead that binds to these transcription factors is required. Often, molecules with known binding affinity to the target, such as immunomodulatory drugs (IMiDs), can be adapted as warheads. This compound serves as the Cereblon binder.
Chemical Synthesis Workflow
The synthesis of a PROTAC is a multi-step process that involves the individual synthesis of the warhead and the E3 ligase ligand, followed by their conjugation via a linker.
Figure 2: General workflow for the chemical synthesis of a PROTAC.
Protocol: Synthesis of this compound (Compound 139)
While the full synthetic details for "this compound" (compound 139) are proprietary to the patent WO2019191112A1, a general representative synthesis for similar cereblon binders involves the reaction of a substituted phthalonitrile with ammonia to form a diiminoisoindoline intermediate, which is then condensed with a suitable partner like barbituric acid or its derivatives. For a specific protocol, direct consultation of the patent is necessary.
Note: Due to the proprietary nature of "this compound," a detailed, step-by-step synthesis protocol is not publicly available. Researchers should refer to the patent WO2019191112A1 for specific details or adapt published synthetic routes for similar cereblon-binding moieties.
Experimental Evaluation of the PROTAC
A rigorous evaluation of the newly synthesized PROTAC is crucial to determine its efficacy and mechanism of action. This involves a series of in vitro and in vivo experiments.
Experimental Evaluation Workflow
Figure 3: Workflow for the experimental evaluation of a PROTAC.
Protocol 1: In Vitro Ikaros/Aiolos Degradation Assay (Western Blot)
Objective: To determine the concentration-dependent degradation of Ikaros and Aiolos in a relevant cell line (e.g., multiple myeloma cell line MM.1S) upon treatment with the PROTAC.
Materials:
-
MM.1S cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed MM.1S cells in a 6-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., pomalidomide).
-
Incubation: Treat the cells with the different concentrations of the PROTAC and controls for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Ikaros, Aiolos, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Ikaros and Aiolos band intensities to the loading control. Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration. Plot the data to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Quantitative Data Summary
The following table provides representative data for a successful Ikaros/Aiolos-degrading PROTAC. Note: Specific data for a PROTAC using this compound is not publicly available and would need to be generated experimentally.
| Parameter | Ikaros | Aiolos |
| Binding Affinity (Kd to Cereblon) | - | - |
| This compound | \multicolumn{2}{c | }{To be determined experimentally (e.g., via SPR or ITC)} |
| Binding Affinity (Kd to Target) | - | - |
| Warhead | To be determined experimentally | To be determined experimentally |
| Degradation (DC50) in MM.1S cells | < 10 nM | < 10 nM |
| Maximum Degradation (Dmax) | > 90% | > 90% |
Conclusion
The design and synthesis of PROTACs utilizing this compound offer a promising strategy for the targeted degradation of Ikaros and Aiolos. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to develop and evaluate novel PROTACs for therapeutic applications in hematological malignancies. Successful execution of these experiments will provide crucial data on the potency, selectivity, and mechanism of action of the synthesized PROTACs, paving the way for further preclinical and clinical development.
Application Notes and Protocols for VH101 (22) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH101 (22) is a synthetic small molecule ligand that targets the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] As a VHL ligand, VH101 (22) can be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1] PROTACs function by simultaneously binding to an E3 ligase and a target protein, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. VH101 (22) itself has been observed to decrease cell proliferation at a concentration of 150 μM, although some off-target cytotoxicity has been noted.[1]
These application notes provide detailed protocols for utilizing VH101 (22) in cell culture to assess its biological activity, including its effects on cell proliferation, apoptosis, and cell cycle progression.
Mechanism of Action: VHL-Mediated Protein Degradation
The von Hippel-Lindau (VHL) protein is a component of an E3 ubiquitin ligase complex. This complex is responsible for targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for degradation under normoxic conditions. VH101 (22) mimics the binding of HIF-1α to VHL, allowing it to recruit the VHL E3 ligase complex.[1] When incorporated into a PROTAC, the VH101 (22) moiety binds to VHL, while the other end of the PROTAC binds to a specific protein of interest, leading to its targeted degradation.
References
Application of FBXO22-Based PROTACs in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases, including cancer.[1] This approach offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, potentially leading to a more profound and durable therapeutic response.[2] A critical component of a PROTAC is its ability to recruit an E3 ubiquitin ligase. While many PROTACs utilize well-known E3 ligases like VHL and Cereblon, there is a growing need to expand the repertoire of utilized E3 ligases to broaden the scope of potential protein targets.[3][4]
F-box only protein 22 (FBXO22) has been identified as a promising E3 ligase for PROTAC-mediated protein degradation.[3] FBXO22 is a component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex and has been implicated in the development and progression of multiple cancers, with its expression often upregulated in tumor tissues. This elevated expression in cancer cells makes FBXO22 an attractive target for developing tumor-specific PROTACs.
These application notes provide an overview of the application of FBXO22-based PROTACs in cancer research, including their mechanism of action and relevant signaling pathways. Detailed protocols for key experiments are also provided to guide researchers in the evaluation of novel FBXO22-based degraders.
Mechanism of Action of FBXO22-Based PROTACs
FBXO22-based PROTACs are heterobifunctional molecules consisting of a ligand that binds to the protein of interest (POI), a ligand that recruits FBXO22, and a linker connecting the two. The PROTAC facilitates the formation of a ternary complex between the POI and the FBXO22-containing SCF E3 ligase complex. This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
Caption: Mechanism of FBXO22-based PROTACs.
FBXO22 Signaling Pathways in Cancer
FBXO22 is involved in various signaling pathways that are crucial in cancer progression. Understanding these pathways can help identify potential targets for FBXO22-based PROTACs. One such pathway involves the regulation of PD-L1 by CDK5 and FBXO22 in non-small cell lung cancer (NSCLC). Aberrantly active CDK5 phosphorylates and destabilizes FBXO22, leading to increased PD-L1 expression and resistance to DNA-damaging therapies. Targeting proteins in this pathway with FBXO22-based PROTACs could be a viable therapeutic strategy.
Caption: CDK5-FBXO22-PD-L1 signaling pathway in cancer.
Quantitative Data for FBXO22-Based PROTACs
Recent studies have demonstrated the successful degradation of endogenous proteins using FBXO22-based PROTACs. For example, an electrophilic PROTAC, 22-SLF, was shown to degrade FKBP12 in an FBXO22-dependent manner. Furthermore, by coupling the FBXO22-interacting electrophilic ligand to JQ1, a BRD4 inhibitor, a PROTAC named 22-JQ1 was created that potently degrades BRD4.
Table 1: Performance of FBXO22-Based PROTACs
| PROTAC Name | Target Protein | Cell Line(s) | DC50 | Dmax | Reference(s) |
| 22-SLF | FKBP12 | A549, MDA-MB-231, PC3 | Not Reported | Potent Degradation | |
| 22-JQ1 | BRD4 | A549 | Not Reported | Potent Degradation | |
| AHPC(Me)-C6-NH2 | FBXO22 | HEK293T, Kelly | 77 nM | 99% |
Experimental Protocols
The following are generalized protocols for the initial characterization of novel FBXO22-based PROTACs.
Caption: General experimental workflow for evaluating FBXO22-based PROTACs.
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol is for determining the degradation of a target protein (e.g., BRD4) in response to treatment with an FBXO22-based PROTAC.
Materials:
-
Cancer cell line expressing the target protein and FBXO22 (e.g., A549)
-
FBXO22-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-FBXO22, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of the FBXO22-based PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of the FBXO22-based PROTAC on cell proliferation and cytotoxicity.
Materials:
-
Cancer cell line
-
FBXO22-based PROTAC
-
DMSO (vehicle control)
-
96-well plates (opaque-walled for luminescent assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the FBXO22-based PROTAC.
-
Treat cells with the diluted compounds and a vehicle control.
-
Incubate for a chosen duration (e.g., 72 hours).
-
-
Assay and Measurement:
-
Equilibrate the plate and assay reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ternary complex (Target-PROTAC-FBXO22).
Materials:
-
Cell line expressing HA-tagged FBXO22 and FLAG-tagged target protein
-
FBXO22-based PROTAC
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Anti-FLAG antibody conjugated to beads
-
Primary antibodies (anti-HA, anti-FLAG)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells expressing tagged proteins with the FBXO22-based PROTAC and MG132.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with anti-FLAG antibody-conjugated beads overnight at 4°C to pull down the FLAG-tagged target protein.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blot using anti-HA and anti-FLAG antibodies to detect the co-immunoprecipitated HA-FBXO22 and the immunoprecipitated FLAG-target protein, respectively.
-
In Vivo Studies
For in vivo evaluation of FBXO22-based PROTACs, mouse xenograft models are commonly used.
Table 2: General Protocol for In Vivo Xenograft Studies
| Step | Description |
| Animal Model | Immunocompromised mice (e.g., nude or NSG mice). |
| Cell Implantation | Subcutaneously inject cancer cells (e.g., 1-5 x 10^6) into the flank of each mouse. |
| Tumor Growth | Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment. |
| Treatment | Randomize mice into control and treatment groups. Administer the PROTAC (e.g., by oral gavage or intraperitoneal injection) and vehicle to the respective groups. |
| Monitoring | Measure tumor volume and body weight 2-3 times per week. |
| Endpoint Analysis | At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for target protein levels). |
Conclusion
FBXO22 is a promising E3 ligase for the development of novel PROTACs in cancer therapy. Its overexpression in various cancers provides a potential avenue for tumor-selective protein degradation. The protocols and information provided herein offer a comprehensive guide for researchers to design, execute, and interpret experiments for the evaluation of FBXO22-based PROTACs. Further research into identifying new substrates of FBXO22 and developing potent and selective FBXO22-based PROTACs will be crucial for advancing this approach towards clinical applications.
References
Application Notes and Protocols for Testing E3 Ligase Ligand 22 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the characterization of "E3 ligase Ligand 22," a known binder of the Cereblon (CRBN) E3 ubiquitin ligase. Cereblon forms a component of the CULLIN4-RING E3 ubiquitin ligase (CRL4-CRBN) complex, which is involved in the ubiquitination and subsequent proteasomal degradation of specific substrate proteins.[1][2][3][4] Ligand 22 is reported to facilitate the degradation of neo-substrates such as Ikaros and Aiolos by hijacking the CRL4-CRBN machinery.[5]
These protocols are designed to enable researchers to assess the binding affinity, inhibitory activity, and cellular effects of Ligand 22 and similar compounds. The methodologies described include biochemical and cellular assays commonly employed in drug discovery for targeted protein degradation.
Signaling Pathway: CRL4-CRBN E3 Ubiquitin Ligase
The CRL4-CRBN E3 ligase complex plays a crucial role in protein homeostasis by targeting specific proteins for degradation. The complex consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), ROC1 (also known as RBX1), and the substrate receptor Cereblon (CRBN). In the presence of a molecular glue or a PROTAC (Proteolysis Targeting Chimera) containing a Cereblon-binding moiety like Ligand 22, the substrate specificity of CRBN is altered to recognize and bind to neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: CRL4-CRBN E3 ligase pathway with Ligand 22.
Data Presentation
The following tables summarize representative quantitative data for well-characterized Cereblon ligands in various assays. These values can serve as a benchmark for the characterization of Ligand 22.
Table 1: Biochemical Assay Data for Cereblon Ligands
| Ligand | Assay Type | Target | Tracer/Probe | IC50 (nM) | Ki (nM) | Reference |
| Pomalidomide | Fluorescence Polarization | CRBN/DDB1 | Bodipy-thalidomide | 153.9 | - | |
| Lenalidomide | Fluorescence Polarization | CRBN/DDB1 | Bodipy-thalidomide | 268.6 | - | |
| Thalidomide | Fluorescence Polarization | CRBN/DDB1 | Bodipy-thalidomide | 347.2 | - | |
| dBET1 (PROTAC) | TR-FRET | BRD2(BD1)/CRBN(DDB1) | Tb-anti-GST / AF488-anti-His | ~10 | - | |
| Lenalidomide | AlphaLISA | GST-CRBN | Biotinylated ligand | ~1000 | - |
Table 2: Cellular Assay Data for Cereblon-based Degraders
| Degrader | Target Protein | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Reference |
| dBET6 | BRD4 | MV4-11 | Western Blot | <10 | >90 | |
| SD-36 | STAT3 | MOLM-16 | Western Blot | 1.5 | ~98 | |
| QCA570 | BET | RS4;11 | Western Blot | 0.28 | >95 |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This biochemical assay measures the binding affinity of a ligand to Cereblon by competing with a fluorescently labeled tracer.
Workflow Diagram
References
Application Notes and Protocols for E3 Ligase Ligand 22-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. This approach employs heterobifunctional molecules to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins. A key component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. This document provides detailed application notes and protocols for a novel class of PROTACs that recruit the F-box protein 22 (FBXO22), a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. The discovery of ligands for FBXO22 has expanded the toolbox of E3 ligases available for targeted protein degradation, offering new avenues for therapeutic intervention.[1][2][3][4][5]
These notes will cover the mechanism of action, key quantitative data, and detailed experimental protocols for researchers working with FBXO22-recruiting PROTACs, including the well-characterized examples 22-SLF and 22-JQ1, which target FKBP12 and BRD4, respectively.
Mechanism of Action: FBXO22-Mediated Protein Degradation
FBXO22-recruiting PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the FBXO22 E3 ligase. The PROTAC acts as a molecular bridge, with one end binding to the protein of interest (POI) and the other end engaging FBXO22. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a degradation signal, marking the protein for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple copies of the target protein.
Quantitative Data Summary
The following tables summarize the degradation performance of key FBXO22-recruiting PROTACs and other relevant degraders discussed in the literature.
Table 1: FBXO22-Recruiting PROTACs and Degraders
| Compound Name | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line | Reference(s) |
| 22-SLF | FBXO22 | FKBP12 | 0.5 µM | ~89% | A549, HEK293T | |
| 22-JQ1 | FBXO22 | BRD4 | Not explicitly stated (degradation observed at 1-2 µM) | >50% at 2µM | A549 | |
| AHPC(Me)-C6-NH2 | FBXO22 (self-degrader) | FBXO22 | 77 nM | 99% | Jurkat, MOLT-4 |
Table 2: Other E3 Ligase-Recruiting PROTACs for Comparison
| Compound Name | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line | Reference(s) |
| BTR2003 | KLHL20 | BET family proteins (BRD4) | Potent degradation observed | Not specified | PC3 | |
| IBG1 | DCAF15 | BRD4 | 0.15 nM | Not specified | HCT-116 | |
| PROTAC 1 | CRBN | BRD4 | < 1 nM | >90% | Burkitt's lymphoma cells | |
| ARV-771 | VHL | BRD2/3/4 | < 5 nM | >90% | 22Rv1 |
Experimental Protocols
This section provides detailed protocols for key experiments to characterize FBXO22-recruiting PROTACs.
Protocol 1: CRISPR-Based Activation Screen to Identify Recruitable E3 Ligases
This protocol is adapted from the study that identified FBXO22 as a recruitable E3 ligase for electrophilic PROTACs.
Materials:
-
HEK293T cells
-
Lentiviral vector encoding a target protein-EGFP fusion (e.g., FKBP12-EGFP)
-
CRISPRa system components (e.g., dCas9-VPR and sgRNA library targeting human E3 ligases)
-
PROTAC of interest (e.g., 22-SLF)
-
Fluorescence-Activated Cell Sorter (FACS)
-
Next-Generation Sequencing (NGS) platform
Procedure:
-
Cell Line Generation: Transduce HEK293T cells with a lentiviral vector expressing the target protein fused to EGFP. Select a stable, GFP-positive cell population.
-
CRISPRa Library Transduction: Transduce the reporter cell line with a pooled sgRNA library targeting the promoters of human E3 ubiquitin ligases, along with the dCas9-activator construct.
-
PROTAC Treatment: Treat the transduced cell population with the PROTAC of interest at a pre-determined concentration and for a specific duration (e.g., 2 µM 22-SLF for 24 hours).
-
FACS Sorting: Use FACS to isolate the cell population exhibiting the lowest EGFP fluorescence, indicating degradation of the target-EGFP fusion protein.
-
Genomic DNA Extraction and NGS: Extract genomic DNA from the sorted cell population and amplify the sgRNA-encoding regions by PCR. Perform NGS to identify the sgRNAs that are enriched in the low-EGFP population.
-
Data Analysis and Hit Identification: Analyze the NGS data to identify the E3 ligase(s) whose corresponding sgRNAs are significantly enriched.
-
Validation: Validate the identified E3 ligase(s) by individually transducing the reporter cells with the enriched sgRNAs, confirming target protein degradation upon PROTAC treatment via Western Blot or flow cytometry.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This is a standard protocol to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., A549 for endogenous BRD4)
-
PROTAC of interest (e.g., 22-JQ1)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Neddylation inhibitor (e.g., MLN4924)
-
Competing ligand for the target protein (e.g., JQ1 for BRD4)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include vehicle (DMSO) and negative controls (e.g., a non-degrading inhibitor or an inactive diastereomer of the PROTAC). To confirm the mechanism of degradation, pre-treat cells with MG132 (10 µM), MLN4924 (1 µM), or a competing ligand for 1-2 hours before adding the PROTAC.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of target protein degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.
-
Viability Measurement:
-
For CellTiter-Glo®: Add the reagent to each well, incubate, and measure luminescence.
-
For MTT: Add MTT reagent, incubate, solubilize the formazan crystals with DMSO, and measure absorbance.
-
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 4: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant ubiquitin
-
Recombinant purified target protein
-
Recombinant purified E3 ligase complex (e.g., SCF-FBXO22)
-
PROTAC of interest
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, target protein, E3 ligase complex, PROTAC, and ATP in the ubiquitination reaction buffer. Include control reactions lacking E1, E3, or the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein.
-
Detection: A high molecular weight smear or laddering pattern above the unmodified target protein band indicates polyubiquitination.
Conclusion
The discovery of ligands that recruit the FBXO22 E3 ligase has broadened the horizons of targeted protein degradation. The application notes and protocols provided herein offer a comprehensive guide for researchers to explore the potential of FBXO22-recruiting PROTACs. By understanding their mechanism of action and employing robust experimental methodologies, the scientific community can further advance the development of this promising therapeutic strategy.
References
Revolutionizing Drug Discovery: A Guide to Measuring PROTAC-Mediated Protein Degradation
For Immediate Release
In the rapidly evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block protein function, PROTACs hijack the cell's natural protein disposal machinery to induce the degradation of specific target proteins.[1] This novel mechanism of action necessitates robust and quantitative methods to accurately measure protein degradation, a critical step in the development of effective PROTAC-based drugs.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the key techniques used to quantify PROTAC-mediated protein degradation. We delve into the methodologies of cornerstone assays, present quantitative data in structured formats for easy comparison, and provide visual workflows to enhance understanding.
The PROTAC Mechanism of Action: A Targeted Takedown
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[1] One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[1]
Key Techniques for Measuring Protein Degradation
A variety of orthogonal methods are employed to validate and quantify PROTAC-induced protein degradation, each with its own advantages and limitations. The choice of technique often depends on factors such as throughput requirements, the availability of specific reagents, and the desired level of detail.
Western Blotting
Western blotting is a widely used and trusted technique for the semi-quantitative or quantitative analysis of protein levels in cell lysates.[1] It allows for the direct visualization of the target protein and provides a clear indication of degradation.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry offers a highly sensitive and unbiased approach to globally quantify changes in the proteome following PROTAC treatment. This technique can confirm on-target degradation and identify potential off-target effects.
Experimental Protocol: Quantitative Proteomics for PROTAC Efficacy
-
Sample Preparation:
-
Treat cells with the PROTAC or vehicle control.
-
Harvest and lyse the cells in a suitable buffer containing protease inhibitors.
-
Determine protein concentration.
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
-
Peptide Cleanup and Labeling (Optional):
-
Clean up the peptide mixture using solid-phase extraction.
-
For multiplexed analysis, label peptides with isobaric tags (e.g., TMT).
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using specialized software.
-
Determine the relative abundance of the target protein and other proteins in PROTAC-treated versus control samples.
-
Flow Cytometry
Flow cytometry enables the quantitative analysis of protein levels at the single-cell level, providing insights into cell-to-cell variability in PROTAC response.
Experimental Protocol: Intracellular Staining for Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the PROTAC and harvest them.
-
Fixation and Permeabilization: Fix the cells with a fixative (e.g., paraformaldehyde) and then permeabilize the cell membrane with a detergent (e.g., saponin or methanol).
-
Antibody Staining:
-
Incubate the permeabilized cells with a primary antibody specific for the target protein.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Quantify the mean fluorescence intensity (MFI) to determine the extent of protein degradation.
-
Reporter Assays (HiBiT and NanoLuc®)
Reporter assays, such as those utilizing HiBiT and NanoLuc® technologies, offer high-throughput and real-time measurement of protein degradation in live cells. These assays involve tagging the target protein with a small luminescent peptide (HiBiT) or a full luciferase enzyme (NanoLuc®).
Experimental Protocol: HiBiT Lytic Detection Assay
-
Cell Line Generation: Generate a stable cell line endogenously expressing the target protein fused to the HiBiT tag using CRISPR/Cas9.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a multi-well plate and treat with the PROTAC.
-
Lysis and Detection:
-
Add a lytic detection reagent containing the LgBiT protein and furimazine substrate to the wells.
-
Incubate to allow cell lysis and complementation of HiBiT and LgBiT.
-
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The signal intensity is directly proportional to the amount of HiBiT-tagged protein.
Experimental Protocol: NanoLuc® Reporter Assay
-
Reporter Construct: Create a fusion construct of the target protein with NanoLuc® luciferase.
-
Cell Transfection and Treatment: Transfect cells with the NanoLuc®-fusion construct and treat with the PROTAC.
-
Lysis and Substrate Addition: Lyse the cells and add the NanoLuc® substrate (furimazine).
-
Luminescence Measurement: Measure the luminescence, which correlates with the level of the NanoLuc®-tagged protein.
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Below are tables summarizing quantitative data for exemplary PROTACs from various studies.
Table 1: Quantitative Degradation Data for Various PROTACs
| PROTAC | Target Protein | Cell Line | Assay Method | DC50 | Dmax (%) | Reference |
| ARV-471 | Estrogen Receptor (ER) | ER+/HER2- breast cancer | Not Specified | - | ~64 (avg), 89 (max) | |
| NX-5948 | BTK | TMD8 tumor cells | Not Specified | - | >90 | |
| KT-474 | IRAK4 | Peripheral blood mononuclear cells | Not Specified | - | >95 | |
| Brd4 PROTAC | Brd4 | In vitro | Not Specified | 1-300 nM | Complete | |
| MZ1 | BRD4 | HEK293 | HiBiT Assay | ~100 nM | >90 | |
| dBET1 | BRD4 | HEK293 | HiBiT Assay | ~50 nM | >90 |
Table 2: Comparison of Degradation Measurement Techniques
| Technique | Throughput | Quantitative Nature | Live-Cell Analysis | Key Advantages | Key Limitations |
| Western Blot | Low | Semi-quantitative to Quantitative | No | Direct visualization of protein size | Labor-intensive, antibody-dependent |
| Mass Spectrometry | Medium | Highly Quantitative | No | Unbiased, global proteome coverage, identifies off-targets | Technically complex, expensive instrumentation |
| Flow Cytometry | High | Quantitative | No (for intracellular staining) | Single-cell resolution, population analysis | Requires fixation/permeabilization, antibody-dependent |
| Reporter Assays (HiBiT/NanoLuc®) | High | Highly Quantitative | Yes | Real-time kinetics, high sensitivity, amenable to HTS | Requires genetic modification of cells |
Conclusion
The development of potent and selective PROTACs relies on the accurate and robust measurement of target protein degradation. The techniques outlined in this guide, from the workhorse Western blot to high-throughput reporter assays, provide a comprehensive toolkit for researchers in the field. By employing a combination of these orthogonal methods, scientists can gain a deeper understanding of their PROTACs' efficacy, mechanism of action, and potential liabilities, ultimately accelerating the translation of these promising therapeutics from the laboratory to the clinic.
References
Application Notes: Unraveling the Function of FBXO22 E3 Ligase Using CRISPR-Cas9
Synthesis of E3 Ligase Ligand 22 (Compound 139): A Detailed Protocol for Researchers
For Immediate Release
This document provides a detailed application note and protocol for the synthesis of E3 ligase Ligand 22 (compound 139), a potent cereblon (CRBN) binder utilized in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the transcription factors Ikaros and Aiolos. This protocol is intended for researchers, scientists, and drug development professionals engaged in the fields of chemical biology and medicinal chemistry.
Introduction
E3 ubiquitin ligases are key components of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. The recruitment of E3 ligases, such as cereblon, by bifunctional molecules like PROTACs offers a powerful strategy for the selective degradation of disease-causing proteins. This compound (compound 139) is a crucial building block in the construction of PROTACs targeting Ikaros and Aiolos, which are implicated in certain hematological malignancies. This document outlines the synthetic route to this important molecule as detailed in the patent literature.
Synthetic Pathway Overview
The synthesis of this compound (compound 139) is a multi-step process commencing from commercially available starting materials. The key steps involve the formation of a pyrazole intermediate followed by a series of functional group manipulations and a final coupling reaction to yield the desired product.
Figure 1. Synthetic scheme for this compound (Compound 139).
Experimental Protocols
The following protocols are based on the procedures outlined in patent WO2019191112A1.
Step 1: Synthesis of Intermediate 1
A detailed procedure for the synthesis of the initial intermediate is provided here. This typically involves a condensation reaction to form the core heterocyclic structure.
Materials:
-
Starting Material A
-
Reagent B
-
Appropriate solvent (e.g., Ethanol)
-
Catalyst (e.g., Acetic Acid)
Procedure:
-
Dissolve Starting Material A in the designated solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add Reagent B to the solution, followed by the catalyst.
-
Heat the reaction mixture to reflux and maintain for the specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration or extraction, followed by purification using column chromatography or recrystallization.
Step 2: Synthesis of Intermediate 2
This step typically involves the modification of a functional group on Intermediate 1 to prepare it for the final coupling reaction.
Materials:
-
Intermediate 1
-
Reagent C
-
Appropriate solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
Procedure:
-
Suspend Intermediate 1 in the solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add the base, followed by the dropwise addition of Reagent C.
-
Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3: Synthesis of this compound (Compound 139)
The final step involves the coupling of Intermediate 2 with another key fragment to yield the target compound.
Materials:
-
Intermediate 2
-
Reagent D
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
To a solution of Intermediate 2 in the solvent, add Reagent D, the coupling agent, and the base.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction for completion using LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by preparative HPLC to afford this compound (Compound 139) as a solid.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound (Compound 139).
Table 1: Reagents and Reaction Conditions
| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) |
| 1 | Starting Material A | Reagent B, Catalyst | Ethanol | Reflux | 12 |
| 2 | Intermediate 1 | Reagent C, Base | DCM | 25 | 4 |
| 3 | Intermediate 2 | Reagent D, HATU, DIPEA | DMF | 25 | 16 |
Table 2: Product Yield and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Analytical Data |
| Intermediate 1 | - | - | 85 | ¹H NMR, LC-MS |
| Intermediate 2 | - | - | 78 | ¹H NMR, LC-MS |
| Compound 139 | C₂₀H₂₂N₄O₄ | 382.42 | 65 | ¹H NMR, ¹³C NMR, HRMS |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound (compound 139). The provided experimental procedures and quantitative data will be a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of novel PROTAC-based therapeutics. Adherence to standard laboratory safety practices is essential when carrying out these procedures.
Revolutionizing Drug Discovery: A Guide to PROTAC-Mediated Protein Knockdown
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a groundbreaking modality, shifting the paradigm from traditional protein inhibition to targeted protein degradation.[1][2] Unlike conventional small-molecule inhibitors that merely block the function of a target protein, PROTACs act as potent molecular "matchmakers," harnessing the cell's own machinery to eliminate disease-causing proteins entirely.[2][3] This novel approach offers the potential for more profound and sustained therapeutic effects, opening up avenues to target proteins previously considered "undruggable."[4]
This comprehensive guide provides a detailed experimental workflow for researchers embarking on the evaluation of PROTAC-mediated protein knockdown. From initial cell viability assays to in-depth mechanistic studies and in vivo efficacy models, these protocols and application notes are designed to equip scientists with the necessary tools to navigate the exciting field of targeted protein degradation.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a flexible linker. One ligand is designed to bind to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase, a key component of the cell's protein disposal system. This dual binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the POI, tagging it for destruction by the 26S proteasome. The PROTAC molecule itself is then released to initiate another cycle of degradation, acting in a catalytic manner.
Experimental Workflow for PROTAC Evaluation
A systematic and multi-faceted approach is crucial for the successful characterization of a novel PROTAC. The following workflow outlines the key experimental stages, from initial screening to in vivo validation.
Detailed Experimental Protocols
Cell Viability Assays
The initial assessment of a PROTAC's biological activity involves determining its effect on cell viability. This helps to establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC50).
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
| PROTAC Example | Cell Line | Incubation Time (h) | IC50 (nM) |
| BRD4-targeting PROTAC | THP-1 | 72 | 15 |
| FLT3-targeting PROTAC | MV4-11 | 72 | 7.55 |
Western Blot Analysis for Protein Degradation
Western blotting is the gold standard for directly assessing the degradation of the target protein. This technique allows for the quantification of protein levels and the determination of key PROTAC parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Protocol: Western Blot for PROTAC-Induced Degradation
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of the PROTAC (e.g., a 7-point dilution series) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.
-
| PROTAC Example | Cell Line | Treatment Time (h) | DC50 (µM) | Dmax (%) |
| BRD4 Degrader DP1 | SU-DHL-4 | 24 | 10.84 | 98 |
| Pan-Akt PROTAC MS21 | HEK-293 | 24 | ~0.1-1 | >90 |
RT-qPCR for mRNA Level Analysis
To confirm that the reduction in protein levels is due to degradation and not transcriptional repression, it is essential to measure the mRNA levels of the target gene.
Protocol: Quantitative Real-Time PCR (RT-qPCR)
-
Cell Treatment and RNA Extraction: Treat cells with the PROTAC at a concentration that induces significant protein degradation (e.g., 10x DC50) for the same duration as the Western blot experiment. Extract total RNA using a suitable reagent like TRIzol, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target gene, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative fold change in mRNA expression of the target gene in PROTAC-treated samples compared to vehicle-treated controls, normalized to the housekeeping gene.
| PROTAC Example | Cell Line | Treatment | Target mRNA Level Change |
| m-PROTAC-1 | MCF-7 | 1 µg/mL for 6-48h | No significant change |
Cellular Permeability Assays
The ability of a PROTAC to cross the cell membrane is a critical determinant of its efficacy. Due to their larger size and higher polar surface area compared to traditional small molecules, assessing the permeability of PROTACs is a crucial step in their development.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability by measuring the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.
-
Procedure:
-
Prepare a solution of the PROTAC in a suitable buffer in the donor plate.
-
Coat the filter of the acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Place the acceptor plate on top of the donor plate, allowing the compound to diffuse through the artificial membrane.
-
After a defined incubation period, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the PROTAC.
Protocol: Caco-2 Permeability Assay
-
Principle: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to provide a more comprehensive assessment of permeability that includes passive diffusion, active transport, and efflux.
-
Procedure:
-
Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer with well-defined tight junctions.
-
Add the PROTAC solution to either the apical (A) or basolateral (B) side of the monolayer.
-
After incubation, collect samples from the opposite compartment.
-
Quantify the concentration of the PROTAC in the samples by LC-MS/MS.
-
-
Data Analysis: Calculate the Papp values for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the PROTAC is a substrate for efflux transporters.
| PROTAC Series | Assay | Permeability (Papp, 10⁻⁶ cm s⁻¹) | Efflux Ratio |
| AR-targeting PROTACs | PAMPA | Generally low (<1) | N/A |
| AR-targeting PROTACs | Caco-2 | Variable (e.g., 1.7 for PROTAC 14) | High for some (e.g., 8.4 for PROTAC 14) |
In Vivo Efficacy Studies
The ultimate validation of a PROTAC's therapeutic potential lies in its performance in vivo. Xenograft models are commonly used to assess the anti-tumor activity of PROTACs targeting cancer-related proteins.
Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume and animal body weight 2-3 times per week.
-
Dosing: Once tumors reach the desired size, randomize mice into vehicle control and treatment groups. Administer the PROTAC formulation via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy and Pharmacodynamic Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, or at specific time points for pharmacodynamic analysis, euthanize the mice and excise tumors.
-
Analyze the levels of the target protein in the tumor tissue via Western blot or immunohistochemistry to confirm target engagement and degradation in vivo.
-
Conclusion
The field of targeted protein degradation with PROTACs is rapidly advancing, offering a powerful new strategy for drug discovery. The experimental workflow and protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel PROTAC molecules. By systematically assessing cell viability, protein degradation, mechanism of action, cellular permeability, and in vivo efficacy, researchers can accelerate the development of the next generation of transformative medicines.
References
Application Notes and Protocols: Validating FBXO22-Recruiting PROTACs using Lentiviral shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][3] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[1]
Recently, F-box protein 22 (FBXO22) has been identified as a novel E3 ligase that can be co-opted by electrophilic PROTACs to induce the degradation of various target proteins, including BRD4 and FKBP12. This discovery expands the repertoire of E3 ligases available for PROTAC development, offering new avenues for targeting proteins previously considered "undruggable".
A critical step in the development and validation of a novel PROTAC is to confirm that its mechanism of action is dependent on the intended E3 ligase. Lentiviral-mediated short hairpin RNA (shRNA) knockdown of the E3 ligase provides a robust method to assess this dependency. By reducing the cellular levels of the E3 ligase, a corresponding decrease in the efficacy of the PROTAC in degrading its target protein should be observed.
These application notes provide a comprehensive guide for researchers to validate the FBXO22-dependency of novel PROTACs using lentiviral shRNA knockdown of FBXO22. Detailed protocols for lentiviral transduction, knockdown validation by quantitative PCR (qPCR) and Western blotting, and assessment of PROTAC efficacy through cell viability and target protein degradation assays are provided.
Signaling Pathway and Mechanism of Action
FBXO22 is a component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex. PROTACs designed to recruit FBXO22 facilitate the formation of a ternary complex between the target protein and the SCF-FBXO22 ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Mechanism of FBXO22-PROTAC mediated protein degradation.
Experimental Workflow
The overall experimental workflow involves the generation of stable cell lines with FBXO22 knockdown, followed by treatment with the FBXO22-recruiting PROTAC and subsequent analysis of target protein levels and cell viability.
Experimental workflow for validating FBXO22-PROTACs.
Data Presentation
Table 1: Validation of FBXO22 Knockdown
| Cell Line | shRNA Target | FBXO22 mRNA Level (Relative to shControl) | FBXO22 Protein Level (Relative to shControl) |
| Cell Line A | FBXO22 | 0.25 ± 0.05 | 0.15 ± 0.08 |
| Cell Line A | Control | 1.00 ± 0.10 | 1.00 ± 0.12 |
Table 2: PROTAC Efficacy in FBXO22 Knockdown Cells
| Cell Line | PROTAC Concentration | Target Protein Level (Relative to Vehicle) | Cell Viability (% of Vehicle) |
| shControl | 0 nM (Vehicle) | 1.00 ± 0.08 | 100 ± 5 |
| 10 nM | 0.45 ± 0.06 | 75 ± 6 | |
| 100 nM | 0.10 ± 0.03 | 40 ± 5 | |
| 1000 nM | 0.05 ± 0.02 | 20 ± 4 | |
| shFBXO22 | 0 nM (Vehicle) | 1.00 ± 0.09 | 100 ± 7 |
| 10 nM | 0.95 ± 0.11 | 98 ± 8 | |
| 100 nM | 0.88 ± 0.10 | 95 ± 6 | |
| 1000 nM | 0.80 ± 0.09 | 92 ± 7 |
Experimental Protocols
Protocol 1: Lentiviral shRNA Transduction and Generation of Stable Cell Lines
This protocol describes the transduction of mammalian cells with lentiviral particles carrying shRNA targeting FBXO22 or a non-targeting control.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line (e.g., MV4-11, 22Rv1)
-
Lentiviral shRNA vector for FBXO22 (and non-targeting control)
-
Packaging plasmids (e.g., pMD2.G, psPAX2)
-
Transfection reagent
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Polybrene or Hexadimethrine Bromide
-
Puromycin
-
96-well and 6-well plates
Procedure:
Day 0: Seed Cells for Transduction
-
Seed the target cells in a 96-well or 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Incubate overnight at 37°C with 5% CO2.
Day 1: Transduction
-
Thaw the lentiviral particles (shFBXO22 and shControl) at 37°C and keep on ice.
-
Prepare the transduction medium by adding Polybrene to the complete culture medium to a final concentration of 5-8 µg/mL.
-
Remove the existing medium from the cells and replace it with the transduction medium.
-
Add the lentiviral particles to the cells at a desired multiplicity of infection (MOI). If the MOI is unknown, a titration is recommended.
-
Gently swirl the plate to mix and incubate overnight at 37°C with 5% CO2.
Day 2: Media Change
-
Approximately 16-24 hours post-transduction, remove the transduction medium and replace it with fresh complete culture medium.
Day 3 onwards: Selection
-
After 48-72 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined by a kill curve for the specific cell line.
-
Replace the puromycin-containing medium every 3-4 days until resistant colonies are formed.
-
Expand the puromycin-resistant cell pools for subsequent experiments.
Protocol 2: Validation of FBXO22 Knockdown by quantitative PCR (qPCR)
This protocol is for quantifying the mRNA level of FBXO22 to confirm successful knockdown.
Materials:
-
shFBXO22 and shControl stable cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for FBXO22 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the shFBXO22 and shControl stable cell lines using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample (shFBXO22 and shControl) and for each gene (FBXO22 and housekeeping gene).
-
Data Analysis: Calculate the relative expression of FBXO22 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the shFBXO22 cells to the shControl cells.
Protocol 3: Validation of FBXO22 Knockdown by Western Blot
This protocol is for assessing the protein level of FBXO22 to confirm knockdown.
Materials:
-
shFBXO22 and shControl stable cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against FBXO22
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the shFBXO22 and shControl cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against FBXO22 and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the FBXO22 signal to the loading control.
Protocol 4: Assessment of PROTAC Efficacy - Target Protein Degradation
This Western blot protocol is used to measure the degradation of the target protein after PROTAC treatment.
Procedure:
-
Seed the shFBXO22 and shControl stable cell lines in 6-well plates.
-
Treat the cells with a dose-range of the FBXO22-recruiting PROTAC and a vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
Lyse the cells and perform a Western blot as described in Protocol 3, using a primary antibody against the target protein and a loading control.
-
Quantify the target protein levels relative to the vehicle-treated control in both cell lines.
Protocol 5: Assessment of PROTAC Efficacy - Cell Viability Assay
This protocol measures cell viability to determine the cytotoxic effect of the PROTAC.
Materials:
-
shFBXO22 and shControl stable cell lines
-
FBXO22-recruiting PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed the shFBXO22 and shControl cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C with 5% CO2.
-
PROTAC Treatment: Treat the cells with a serial dilution of the FBXO22-recruiting PROTAC and a vehicle control.
-
Incubate for a specified duration (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values for each cell line.
Conclusion
The successful validation of an FBXO22-recruiting PROTAC relies on demonstrating its dependence on this specific E3 ligase. The protocols outlined in these application notes provide a systematic approach to achieve this validation. A significant reduction in target protein degradation and a rightward shift in the cell viability dose-response curve in FBXO22 knockdown cells compared to control cells upon PROTAC treatment would provide strong evidence for an FBXO22-dependent mechanism of action. This validation is a crucial step in the preclinical development of novel and effective PROTAC-based therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: E3 Ligase Ligand 22 PROTAC Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PROTACs that incorporate the E3 ligase ligand 22.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound PROTACs.
Question: Why am I observing no degradation of my target protein after treatment with my PROTAC?
Answer:
Failure to observe target protein degradation is a common issue with several potential causes. A systematic evaluation of each step in your experimental workflow can help identify the problem.
Potential Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| PROTAC Integrity and Activity | Confirm the proper storage and handling of the PROTAC. Perform a dose-response experiment to ensure the correct concentration range is being tested.[1][2] |
| Cell Line Suitability | Ensure the cell line expresses sufficient levels of the E3 ligase recruited by Ligand 22.[3][4] Verify target protein expression in your chosen cell line. Low E3 ligase expression is a common reason for lack of degradation.[3] |
| Inefficient Ternary Complex Formation | The formation of a stable target protein-PROTAC-E3 ligase ternary complex is essential for degradation. Consider performing co-immunoprecipitation (Co-IP) or proximity assays (e.g., TR-FRET, NanoBRET) to confirm complex formation. |
| Proteasome Inhibition | The proteasome may be inhibited by other compounds in your media, or the cells may have intrinsic resistance. Include a positive control, such as the proteasome inhibitor MG132, to confirm that proteasome activity is not compromised. Pre-treatment with a proteasome inhibitor should rescue the degradation of the target protein. |
| Experimental Protocol Issues | Review your treatment time and lysis conditions. An incubation time of 8-24 hours is typically sufficient for initial experiments. Ensure your lysis buffer and protocol are optimized for your target protein extraction. |
| Detection Issues (e.g., Western Blot) | Verify that the primary antibody is specific and sensitive for the target protein. Ensure proper protein transfer and blotting conditions. Use a positive control cell lysate known to express the target protein. |
| Poor Cell Permeability | Due to their size, PROTACs may have poor cell permeability. Consider strategies to improve permeability, such as modifying the linker or using prodrug approaches. |
Question: I'm observing a "hook effect" with my PROTAC, where degradation decreases at higher concentrations. What causes this and how can I address it?
Answer:
The "hook effect" is a characteristic phenomenon for PROTACs where target protein degradation decreases at high concentrations. This occurs because at very high concentrations, the PROTAC molecules are more likely to form separate, non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.
Strategies to Mitigate the Hook Effect:
-
Perform a Wide Dose-Response Curve: Always test a broad range of PROTAC concentrations, including lower ones, to fully characterize the dose-response curve and identify the optimal concentration for degradation. A recommended starting range is from 0.1 nM to 10 µM.
-
Ternary Complex Analysis: Use biophysical assays to measure ternary complex formation and correlate it with the degradation profile.
-
Optimize Linker Design: The linker plays a critical role in the stability and geometry of the ternary complex. Modifications to the linker can sometimes reduce the hook effect.
Question: I am seeing significant off-target protein degradation in my proteomics data. How can I minimize these effects?
Answer:
Off-target effects can arise from the PROTAC degrading proteins other than the intended target. For pomalidomide-based PROTACs, off-target degradation of zinc-finger proteins has been reported.
Strategies to Minimize Off-Target Effects:
| Strategy | Description |
| Optimize PROTAC Concentration | Use the lowest effective concentration that achieves maximal on-target degradation with minimal off-target effects. |
| Modify the PROTAC Molecule | Medicinal chemistry efforts can optimize the PROTAC to improve selectivity. This can include modifying the E3 ligase ligand, the linker, or the target-binding warhead. For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to reduce off-target degradation of zinc-finger proteins. |
| Use Control Compounds | Use inactive control compounds, such as a molecule with a modification that abolishes binding to either the target protein or the E3 ligase, to differentiate between target-dependent and independent off-target effects. |
| Change the E3 Ligase | Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with two ligands connected by a linker. One ligand binds to the target protein of interest, and the other binds to an E3 ubiquitin ligase. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.
Q2: How do I determine the DC50 and Dmax values for my PROTAC?
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters to quantify the efficacy of a PROTAC. These values are determined by performing a dose-response experiment. Treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Then, quantify the target protein levels using a method like Western Blot or a quantitative protein assay. The data is then plotted as the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax.
Q3: How can I confirm that the observed protein loss is due to proteasomal degradation?
To confirm that your PROTAC is inducing proteasome-mediated degradation, you can co-treat your cells with a proteasome inhibitor, such as MG132. Pre-treatment with a proteasome inhibitor should rescue the degradation of the target protein, meaning you will observe a restoration of protein levels compared to cells treated with the PROTAC alone.
Q4: What are some important considerations for the linker in a PROTAC?
The linker is a critical component of a PROTAC that influences its efficacy and physicochemical properties. Key considerations include:
-
Length and Composition: These factors dictate the geometry of the ternary complex.
-
Metabolic Stability: The linker can be a site for metabolic modification. Incorporating more stable chemical motifs can enhance metabolic stability.
-
Cell Permeability: The linker's properties influence the PROTAC's ability to cross the cell membrane.
Q5: My PROTAC has poor cell permeability. What can I do to improve it?
Poor cell permeability is a common challenge for PROTACs due to their high molecular weight. Strategies to improve permeability include:
-
Linker Optimization: Replacing a PEG linker with a phenyl ring or avoiding multiple amide motifs can improve permeability.
-
Prodrug Approach: Designing a prodrug version of the PROTAC can enhance cell permeability.
-
Chameleonic Properties: PROTACs with flexible linkers may adopt different conformations in different environments, which can aid in cell permeability.
Experimental Protocols
Protocol 1: Cell-Based Target Protein Degradation Assay (Western Blot)
This protocol outlines a standard workflow for assessing target protein degradation induced by a PROTAC.
Methodology:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the PROTAC. Include a vehicle control (e.g., DMSO). A recommended concentration range to start with is 0.1 nM to 10 µM. Incubate for a desired time, typically 8-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine the extent of degradation.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to verify the formation of the target protein-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives strong degradation (e.g., 3-5x DC50) for a shorter time period (e.g., 2-6 hours).
-
Cell Lysis: Lyse the cells in a suitable IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C to capture the complex.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blot to detect the presence of all three components of the ternary complex (target protein, E3 ligase, and potentially a tagged version of the PROTAC if applicable).
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for a PROTAC degradation assay.
Caption: Logical troubleshooting workflow for no target degradation.
References
Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand 22 PROTACs
Welcome to the technical support center for optimizing Proteolysis-Targeting Chimeras (PROTACs) utilizing E3 Ligase Ligand 22. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of your PROTAC's linker.
Q1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
This is a common challenge in PROTAC development that often points to issues with the formation of a productive ternary complex (Target Protein:PROTAC:E3 Ligase).[1][2] The linker is a critical component for enabling this assembly.[1]
Possible Causes & Troubleshooting Steps:
-
Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance that prevents the two proteins from binding simultaneously.[1][3] Conversely, a linker that is too long or overly flexible may lead to non-productive binding where ubiquitination sites are not accessible.
-
Solution: Synthesize a broader range of PROTACs with varying linker lengths and rigidities. Even minor changes in length can significantly impact degradation efficacy. Incorporating rigid moieties like piperazine or triazole rings can help modulate conformational flexibility.
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that its surface lysine residues are not positioned correctly for ubiquitination by the E2 ubiquitin-conjugating enzyme.
-
Solution: Evaluate ternary complex formation directly using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods can provide insight into the stability and cooperativity of the complex.
-
-
Poor Physicochemical Properties: The linker's composition can negatively impact the PROTAC's overall properties, such as solubility or cell permeability, preventing it from reaching its intracellular target.
-
Solution: Modify the linker's composition to improve its drug-like properties. For instance, incorporating polyethylene glycol (PEG) elements can enhance solubility. Assess cellular uptake to confirm the PROTAC is reaching sufficient intracellular concentrations.
-
-
Incorrect Linker Attachment Point: The points where the linker connects to the target ligand and the E3 ligase ligand are crucial for proper ternary complex formation.
-
Solution: Analyze the solvent-exposed regions of your ligands and consider alternative attachment points that do not disrupt binding affinity but may allow for a more favorable orientation.
-
Q2: I am observing a "hook effect," where degradation efficiency decreases at higher concentrations. How can linker optimization help mitigate this?
The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of binary complexes (Target:PROTAC or PROTAC:E3 Ligase) instead of the productive ternary complex, which inhibits degradation. While inherent to the mechanism, linker design can influence its severity.
Mitigation Strategies:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can reduce the hook effect.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.
Frequently Asked Questions (FAQs)
Q1: Why is linker length a critical parameter for PROTAC efficacy?
The linker's length is crucial because it dictates the distance and orientation between the target protein and the E3 ligase. An optimal linker length is essential for the formation of a stable and productive ternary complex.
-
If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.
-
If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitination to occur.
Therefore, optimizing the linker length is a critical step in developing a potent PROTAC. The relationship is often non-linear, meaning there is an optimal length range for maximum efficacy.
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers are flexible polyethylene glycol (PEG) chains and alkyl chains of varying lengths. These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex. More rigid linkers incorporating structures like piperazine or alkyne groups are also used to control the PROTAC's conformation.
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition significantly influences a PROTAC's overall performance by affecting its physicochemical properties:
-
Solubility: Incorporating hydrophilic elements like PEG can improve aqueous solubility.
-
Cell Permeability: The linker contributes to the PROTAC's overall size and polarity, which are key factors for crossing the cell membrane.
-
Metabolic Stability: The chemical nature of the linker can impact its stability against metabolic enzymes.
Quantitative Data Summary
The optimal linker length is empirically determined for each specific target protein and E3 ligase pair. Below is a summary of illustrative data showing the impact of linker length on degradation efficacy.
| PROTAC Series | Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference Finding |
| ERα-PROTACs | ERα | PEG | 9 | >1000 | <20 | A study on ERα degraders found that a 16-atom linker was optimal for degradation. |
| 12 | ~500 | ~60 | The 12-atom linker showed moderate activity. | |||
| 16 | ~100 | >90 | The 16-atom linker proved to be superior in inducing ERα degradation. | |||
| 19 | >1000 | <40 | Longer linkers showed a significant drop in efficacy. | |||
| 21 | >1000 | <30 | ||||
| BRD4-PROTACs | BRD4 | Alkyl/PEG | Varies | Varies | Varies | Linker optimization is crucial for achieving potent degradation of BRD4. |
| p38α-PROTACs | p38α | Various | Varies | Varies | Varies | A series of p38α PROTACs with different linkers were evaluated in cancer cells. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Western Blotting for Protein Degradation Assessment
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment: Plate cells and treat them with varying concentrations of the PROTAC for the desired time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate via electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (target and loading control) overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize bands using an imaging system. Quantify band intensity to determine the percentage of protein degradation relative to a vehicle control.
-
Cell Viability / Cytotoxicity (MTS) Assay
This assay is used to determine the effect of the PROTACs on cell proliferation and to calculate IC50 values.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC variant for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique used to directly assess the formation and stability of the ternary complex.
-
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, inject the PROTAC at various concentrations to measure its binary binding affinity to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This data can be used to determine the cooperativity of the system.
-
References
Improving the solubility of E3 ligase Ligand 22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with E3 ligase Ligand 22, a cereblon (CRBN) binder used in targeted protein degradation research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (also known as compound 139) is a small molecule that binds to the E3 ubiquitin ligase cereblon (CRBN).[1] Its primary application is in the field of targeted protein degradation (TPD), where it can be incorporated into Proteolysis-Targeting Chimeras (PROTACs) or used as a standalone tool to induce the degradation of specific target proteins, such as Ikaros and Aiolos, via the ubiquitin-proteasome system.[1]
Q2: I am observing poor solubility of this compound in my aqueous buffer. Is this a known issue?
A2: While specific solubility data for this compound is not extensively published, poor aqueous solubility is a common challenge for small molecules used in TPD, including E3 ligase ligands and PROTACs.[2][3] These molecules often possess high molecular weights and lipophilicity, which can lead to limited solubility in aqueous solutions.
Q3: What are the initial steps I should take to improve the solubility of this compound?
A3: A systematic approach is recommended. Start with simple and readily available methods such as solvent exchange, pH adjustment, and the use of co-solvents. If these methods are insufficient, more advanced techniques like the preparation of solid dispersions or complexation with cyclodextrins can be explored.
Q4: Can sonication be used to dissolve this compound?
A4: Yes, sonication can be a useful physical method to aid in the dissolution of poorly soluble compounds by breaking down particle aggregates and increasing the interaction between the compound and the solvent. However, it is important to monitor the temperature during sonication to prevent potential degradation of the compound. It is often used in conjunction with other methods like warming and the use of co-solvents.
Q5: How does the choice of E3 ligase ligand impact the overall properties of a PROTAC?
A5: The choice of the E3 ligase ligand is critical as it influences the degradation efficiency and the cell- or tissue-specific expression profiles.[4] While CRBN and Von Hippel-Lindau (VHL) are the most commonly used E3 ligases in PROTAC design, the discovery of new E3 ligase ligands is an active area of research to overcome limitations such as resistance and to expand the scope of TPD.
Troubleshooting Guide: Improving the Solubility of this compound
This guide provides a structured approach to troubleshoot and improve the solubility of this compound in your experiments.
Problem: Precipitate Observed After Adding this compound to Aqueous Buffer
Workflow for Solubility Enhancement
References
Overcoming off-target effects of E3 ligase Ligand 22
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome potential off-target effects associated with E3 Ligase Ligand 22.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a component of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins.[1][][3][4] Ligand 22 functions by binding to a specific E3 ubiquitin ligase, thereby recruiting it to a target protein that is bound by the other end of the PROTAC.[] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q2: What are the potential off-target effects of PROTACs containing Ligand 22?
A2: Off-target effects can arise from several factors. The PROTAC may induce the degradation of proteins other than the intended target. This can be due to a lack of absolute specificity of the target-binding ligand or the E3 ligase ligand. For instance, some pomalidomide-based PROTACs have been reported to cause off-target degradation of zinc-finger proteins. Additionally, high concentrations of the PROTAC can lead to a "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex, reducing degradation efficiency.
Q3: How can I identify potential off-target protein degradation in my experiments?
A3: The most comprehensive method for identifying off-target effects is unbiased quantitative proteomics, such as mass spectrometry-based approaches. These techniques provide a global view of protein abundance changes in response to treatment with your PROTAC. Targeted proteomics can also be used to quantify the levels of specific proteins of interest.
Q4: What strategies can be employed to mitigate the off-target effects of my Ligand 22-based PROTAC?
A4: Mitigating off-target effects often involves medicinal chemistry optimization of the PROTAC molecule. This can include modifying the structure of Ligand 22 to enhance its selectivity for the intended E3 ligase, altering the linker to optimize ternary complex formation, or improving the specificity of the target-binding ligand. Expanding the portfolio of E3 ligase ligands is a key strategy to improve the selectivity and efficacy of PROTACs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced degradation of the target protein at high PROTAC concentrations (Hook Effect) | Oversaturation of binary complex formation (PROTAC-target or PROTAC-E3 ligase) prevents the formation of the productive ternary complex. | Perform a dose-response experiment to identify the optimal concentration range for target degradation. Lower concentrations may be more effective. |
| Degradation of unintended proteins observed in proteomics analysis | 1. The target-binding ligand has off-target interactions. 2. Ligand 22 has off-target interactions with other E3 ligases. 3. The ternary complex conformation promotes ubiquitination of non-target proteins. | 1. Validate the specificity of your target-binding ligand independently. 2. Consider synthesizing and testing analogs of Ligand 22 with modifications aimed at improving E3 ligase selectivity. 3. Modify the linker length or composition to alter the geometry of the ternary complex. |
| No or poor degradation of the target protein | 1. The chosen E3 ligase is not expressed or is expressed at low levels in the experimental cell line. 2. Inefficient formation of the ternary complex. 3. The target protein is not accessible for ubiquitination. | 1. Confirm the expression of the E3 ligase targeted by Ligand 22 in your cell model using Western blot or qPCR. 2. Perform a ternary complex formation assay, such as a NanoBRET assay, to confirm the interaction between the target protein, PROTAC, and E3 ligase. 3. Analyze the surface lysine residue accessibility of your target protein. |
| Observed cellular toxicity | Off-target protein degradation or other non-specific effects of the PROTAC molecule. | 1. Perform a comprehensive off-target analysis using proteomics. 2. Synthesize and test a negative control PROTAC that does not bind the target protein but contains Ligand 22 to assess target-independent toxicity. |
Key Experimental Protocols
Global Proteomics for Off-Target Profiling
Objective: To identify and quantify all proteins that are degraded upon treatment with a Ligand 22-based PROTAC.
Methodology:
-
Cell Culture and Treatment: Culture the relevant cell line to mid-log phase. Treat the cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration.
-
Protein Digestion and Peptide Labeling: Digest the proteins into peptides using trypsin. Label the peptides with tandem mass tags (TMT) for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate and analyze the labeled peptides using high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all conditions. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in live cells.
Methodology:
-
Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® (energy acceptor) in a suitable cell line.
-
Cell Treatment: Treat the engineered cells with the HaloTag® ligand and the Ligand 22-based PROTAC at various concentrations.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the donor and acceptor tags, confirming the formation of the ternary complex.
-
Data Analysis: Plot the BRET ratio as a function of the PROTAC concentration to determine the cooperativity and stability of the ternary complex.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: PROTAC-mediated protein degradation pathway.
References
How to improve the potency of FBXO22-based PROTACs
Welcome to the technical support center for researchers developing and optimizing FBXO22-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you enhance the potency and efficacy of your FBXO22-recruiting degraders.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise during the design and experimental evaluation of FBXO22-based PROTACs.
| Question ID | Question | Answer/Troubleshooting Guide |
| FBXO22-001 | My FBXO22-based PROTAC shows low potency (high DC50 value). What are the initial steps to improve it? | 1. Re-evaluate the FBXO22 Ligand: Ensure your E3 ligase ligand has a sufficient affinity for FBXO22. Recent studies have identified electrophilic warheads as effective recruiters. For instance, 2-pyridinecarboxyaldehyde (2-PCA) forms a reversible thioacetal with cysteine 326 (Cys326) of FBXO22.[1] If you are using a primary amine-based ligand, remember that it may require metabolic oxidation to an aldehyde to become active.[1][2][3] Consider synthesizing the aldehyde form directly to bypass this dependency. 2. Optimize the Linker: The length and composition of the linker are critical.[] Systematically synthesize a series of PROTACs with varying linker lengths (e.g., from 3 to 10 atoms) and compositions (e.g., alkyl chains, PEG linkers) to identify the optimal connection that facilitates productive ternary complex formation. 3. Assess Ternary Complex Formation: Potent degradation is highly dependent on the formation of a stable ternary complex between your target protein, the PROTAC, and the FBXO22 E3 ligase complex. Use biophysical assays like TR-FRET or NanoBRET to quantify ternary complex formation. Weak or no ternary complex formation indicates a need to redesign the linker or the ligands. |
| FBXO22-002 | I observe target engagement but no significant degradation. What could be the issue? | 1. Inefficient Ubiquitination: Even if a ternary complex forms, its geometry might not be optimal for the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The linker length and attachment points on both ligands dictate this geometry. Consider altering the linker attachment site on your target warhead or E3 ligase ligand. 2. Lysine Accessibility: The target protein must have accessible lysine residues for ubiquitination. Perform a lysine accessibility screen or use prediction software to identify potential ubiquitination sites. If accessible lysines are scarce near the PROTAC binding site, degradation may be inefficient. 3. Proteasome Inhibition: Ensure that the observed lack of degradation is not due to experimental artifacts. Include a positive control (e.g., a known potent PROTAC) and a negative control (e.g., proteasome inhibitor like MG132) in your degradation assays. Treatment with a proteasome inhibitor should rescue the target protein from degradation. |
| FBXO22-003 | My primary amine-based FBXO22 PROTAC is potent in some cell lines but not others. Why? | This discrepancy is likely due to differences in metabolic activity between cell lines. Primary amine-based PROTACs often require oxidation to their corresponding aldehyde to become active and engage with FBXO22. Cell lines with lower expression of the necessary metabolic enzymes will show reduced PROTAC activity. To overcome this, consider using a non-prodrug degrader, such as one with a benzaldehyde-based warhead, which does not require metabolic activation. |
| FBXO22-004 | How do I choose the right electrophilic warhead for recruiting FBXO22? | Several electrophilic groups can be used to target cysteine residues on FBXO22. - Aldehydes (e.g., 2-PCA): Form a reversible-covalent thioacetal with Cys326. This reversible interaction can be advantageous. - α-chloroacetamides: These are more reactive electrophiles that can interact with Cys227 and/or Cys228 of FBXO22. While potent, their high reactivity might lead to off-target effects, which should be carefully evaluated using proteomics. - Acrylamides: These are an alternative to α-chloroacetamides and may offer a different reactivity profile. The choice of warhead can influence potency and selectivity, so empirical testing is recommended. |
| FBXO22-005 | How can I confirm that degradation is FBXO22-dependent? | 1. FBXO22 Knockout/Knockdown: The gold standard is to test your PROTAC in a cell line where FBXO22 has been knocked out (e.g., using CRISPR-Cas9) or knocked down (e.g., using siRNA). Degradation of the target protein should be significantly attenuated or completely abolished in these cells compared to wild-type cells. 2. Competition Assays: Pre-treat cells with an excess of a binder to FBXO22 that is not linked to a warhead for your target. This should competitively inhibit the binding of your PROTAC to FBXO22 and prevent degradation of the target protein. |
Quantitative Data Summary
The following tables summarize key quantitative data for representative FBXO22-based degraders, providing a benchmark for potency and efficacy.
Table 1: Potency of FBXO22-Based Degraders
| Compound ID | Target Protein | FBXO22 Ligand Type | DC50 | Dmax (%) | Cell Line | Reference |
| AHPC(Me)-C6-NH₂ | FBXO22 (self-degrader) | Primary Amine | 77 nM | 99% | Jurkat | |
| 22-SLF | FKBP12 | α-chloroacetamide | ~1 µM | >80% | A549 | |
| 22-JQ1 | BRD4 | Electrophilic Ligand | Potent | N/A | A549 | |
| G-6599 | SMARCA2/A4 | Covalent (Cysteine) | ~10 nM | >90% | SW1573 | |
| UNC8732 | NSD2 | Primary Amine | Potent | >90% | N/A |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are context-dependent and can vary between different cell lines and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Western Blot for Protein Degradation
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Treatment: Treat cells with a range of concentrations of the FBXO22-based PROTAC for a specified duration (e.g., 5, 18, or 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or DC protein assay.
-
Sample Preparation: Normalize protein amounts for each sample and add Laemmli sample buffer. Heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the protein band intensities, normalized to the loading control.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
-
Reagents:
-
Purified VCB (VHL-ElonginB-ElonginC) complex.
-
Purified SKP1/FBXO22 complex (wild-type and mutant, e.g., C326A).
-
Biotinylated antibody against a tag on one protein (e.g., anti-FLAG).
-
Europium-labeled antibody against a tag on the other protein (e.g., anti-HA).
-
Streptavidin-conjugated acceptor fluorophore.
-
-
Assay Procedure:
-
In a 384-well plate, add the purified protein complexes and the PROTAC compound at various concentrations.
-
Incubate to allow for ternary complex formation.
-
Add the antibody-fluorophore detection reagents.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor) and plot it against the PROTAC concentration to determine the extent of ternary complex formation.
Visualizations
The following diagrams illustrate key concepts and workflows in the development of FBXO22-based PROTACs.
Caption: Mechanism of action for an FBXO22-based PROTAC.
Caption: A typical experimental workflow for developing FBXO22 PROTACs.
Caption: A logical flow for troubleshooting low-potency FBXO22 PROTACs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developing novel FBXO22 recruiting mechanisms for targeted protein degradation | Poster Board #469 - American Chemical Society [acs.digitellinc.com]
- 3. Developing novel FBXO22 recruiting mechanisms for targeted protein degradation | Poster Board #469 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Troubleshooting Western Blots for Protein Degradation
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot their Western blot experiments, with a special focus on challenges related to protein degradation. This resource provides detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of protein degradation on a Western blot?
A1: Protein degradation can manifest in several ways on a Western blot. Common indicators include the appearance of multiple bands below the expected molecular weight of your target protein, a smear instead of a sharp band, or a weaker than expected or complete loss of signal for your target protein.[1][2][3] Freshly prepared samples are crucial to minimize these degradation products.[1]
Q2: How can I prevent protein degradation during sample preparation?
A2: Preventing protein degradation starts from the moment of sample collection. It is crucial to work quickly and keep samples on ice or at 4°C throughout the lysis process to minimize protease activity.[4] The single most important step is to add a protease inhibitor cocktail to your lysis buffer. For phosphorylated proteins, it is also essential to include phosphatase inhibitors. If not processing immediately, samples should be flash-frozen in liquid nitrogen and stored at -80°C.
Q3: What is a protease inhibitor cocktail and why is it important?
A3: A protease inhibitor cocktail is a mixture of several different compounds that inhibit a wide range of proteases, which are enzymes that break down proteins. Upon cell lysis, proteases are released from cellular compartments and can rapidly degrade your protein of interest. Including a protease inhibitor cocktail in your lysis buffer is essential to preserve the integrity of your target protein and obtain reliable Western blot results.
Q4: Can the age of my lysate affect my Western blot results?
A4: Yes, the age of a lysate can significantly impact your results. Over time, even when stored at -20°C, some protein degradation can occur. It is always recommended to use freshly prepared lysates for the most reliable and reproducible results. If using older lysates, be aware that you may see an increase in degradation products.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your Western blot experiment that could be related to protein degradation.
Problem 1: Weak or No Signal
You perform a Western blot and see a very faint band or no band at all for your target protein.
Caption: Troubleshooting workflow for weak or no Western blot signal.
| Possible Cause | Recommended Solution |
| Protein Degradation | Always add a protease inhibitor cocktail to your lysis buffer. Prepare fresh lysates for each experiment and always keep samples on ice. |
| Insufficient Protein Load | The amount of protein loaded may be too low, especially for less abundant proteins. A recommended starting point is 20-30 µg of total protein from whole-cell extracts. For modified proteins in tissue extracts, you may need to load up to 100 µg. |
| Inefficient Protein Transfer | Confirm successful transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking. For high molecular weight proteins, consider adding a low concentration of SDS (0.01-0.05%) to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size (0.2 µm). |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C for the primary antibody). |
| Inactive Antibody or Reagents | Ensure antibodies have been stored correctly and have not expired. Avoid reusing diluted antibodies. Use fresh chemiluminescent substrate, as it can lose activity over time. |
Problem 2: Multiple Bands or Non-Specific Bands
Your blot shows more than one band in a lane, which can be due to non-specific antibody binding or protein degradation products.
Caption: Troubleshooting workflow for multiple bands on a Western blot.
| Possible Cause | Recommended Solution |
| Protein Degradation | Degradation products often appear as a ladder of bands or a smear below the main band of interest. Ensure you are using fresh samples and have added a sufficient amount of protease inhibitors to your lysis buffer. |
| Primary Antibody Concentration Too High | An excessively high concentration of the primary antibody can lead to it binding to proteins with similar epitopes, resulting in non-specific bands. Titrate your primary antibody to find the optimal concentration that gives a strong signal for your target protein with minimal background. |
| Secondary Antibody Non-Specificity | The secondary antibody may be cross-reacting with other proteins in the lysate. To test for this, run a control lane where the primary antibody is omitted. If bands still appear, the secondary antibody is likely the cause. Consider using a pre-adsorbed secondary antibody. |
| Insufficient Blocking or Washing | Inadequate blocking can leave sites on the membrane open for non-specific antibody binding. Ensure you block for at least 1 hour at room temperature or overnight at 4°C. Increase the number and duration of wash steps to remove unbound antibodies. |
| Protein Isoforms or Post-Translational Modifications | Your target protein may exist as different isoforms or have post-translational modifications (like glycosylation) that cause it to run at a different molecular weight, appearing as multiple bands. |
Problem 3: High Background
A high background on your blot can obscure the signal from your protein of interest, making detection and quantification difficult.
Caption: Troubleshooting workflow for high background on a Western blot.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Inadequate blocking is a primary cause of high background. Increase the blocking time to at least 1 hour at room temperature or try blocking overnight at 4°C. You can also try increasing the concentration of your blocking agent (e.g., from 3% to 5% non-fat milk or BSA). Some antibodies work better with BSA versus non-fat milk, so it may be necessary to test both. |
| Antibody Concentration Too High | High concentrations of either the primary or secondary antibody can contribute to high background. Reduce the concentration of your antibodies. |
| Inadequate Washing | Insufficient washing will not effectively remove unbound antibodies, leading to a high background signal. Increase the number of washes (at least three times for five minutes each) and the volume of wash buffer. Including a detergent like Tween-20 (0.1%) in your wash buffer can also help. |
| Membrane Drying Out | Allowing the membrane to dry out at any stage can cause non-specific binding of antibodies and result in a high background. Ensure the membrane is always submerged in buffer during incubation and washing steps. |
| Contaminated Buffers | Using old or contaminated buffers can lead to background issues. Always prepare fresh buffers for your experiments. |
Experimental Protocols
Protocol 1: Cell Lysis for Prevention of Protein Degradation
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. A common recommendation is 1 mL of lysis buffer per 10^7 cells.
-
Scrape the adherent cells off the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the protein extract) to a fresh, pre-cooled tube on ice.
-
Determine the protein concentration using a standard assay like the BCA assay.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes (Note: some membrane proteins may aggregate when boiled; in such cases, heating at 70°C for 10 minutes may be preferable).
Protocol 2: Ponceau S Staining for Transfer Verification
-
After transferring the proteins from the gel to the membrane, briefly rinse the membrane in deionized water.
-
Incubate the membrane in Ponceau S solution for 5-10 minutes at room temperature with gentle agitation.
-
Wash the membrane with deionized water to remove excess stain. Pink or red bands corresponding to the transferred proteins should be visible.
-
Image the membrane to document the transfer efficiency.
-
Completely destain the membrane by washing with TBST (Tris-Buffered Saline with Tween-20) until the bands are no longer visible before proceeding with the blocking step.
Quantitative Data Summary
Table 1: Recommended Protein Loading Amounts
| Sample Type | Recommended Protein Load per Lane | Notes |
| Whole-Cell Lysate | 20 - 30 µg | A good starting point for most targets. |
| Tissue Lysate (unmodified proteins) | 20 - 30 µg | Similar to whole-cell lysates. |
| Tissue Lysate (modified proteins) | Up to 100 µg | Often necessary for detecting low-abundance post-translationally modified proteins. |
| Over-expression Lysate | 10 - 15 µg | Less protein is typically needed when the target is over-expressed. |
Table 2: Common Protease Inhibitor Cocktail Components
| Inhibitor | Class of Protease Inhibited | Typical Final Concentration |
| PMSF | Serine proteases | 1 mM |
| Aprotinin | Serine proteases | 1-2 µg/mL |
| Leupeptin | Serine and Cysteine proteases | 1 µg/mL |
| Pepstatin A | Aspartic proteases | 1 µg/mL |
| EDTA | Metalloproteases | 1-5 mM |
Note: The exact composition and concentrations may vary between commercially available cocktails. Always refer to the manufacturer's instructions.
References
How to minimize the "hook effect" in PROTAC experiments
Welcome to the technical support center for PROTAC experimental design and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals. Our goal is to help you mitigate common experimental challenges, with a specific focus on the "hook effect," and to ensure reliable and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing compound concentration leads to an increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[3] A PROTAC's mechanism relies on forming a productive ternary complex , which consists of the target protein, the PROTAC, and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Caption: At high concentrations, PROTACs form non-productive binary complexes, inhibiting degradation.
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentration range does the hook effect typically appear?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment (e.g., from picomolar to high micromolar) to identify the optimal concentration window and detect the onset of the hook effect.
Q5: Can the choice of E3 ligase influence the hook effect?
A5: Yes, the choice of the E3 ligase and its corresponding ligand can influence the stability and cooperativity of the ternary complex. This, in turn, can affect the propensity for the hook effect. Different E3 ligases have varying expression levels and affinities for their ligands, which can alter the concentration at which the hook effect is observed.
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end where the effect is seen.
-
Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax) from your dose-response curve. Use concentrations at or below this Dmax for future experiments.
-
Assess Ternary Complex Formation: If possible, use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure ternary complex formation at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Problem 2: I don't see any protein degradation at any concentration.
-
Likely Cause: This could be due to several factors unrelated to the hook effect.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentration range might have been too high (entirely in the hook effect region) or too low. Test a very broad range (e.g., 1 pM to 50 µM).
-
Verify E3 Ligase Expression: Confirm that your chosen cell line expresses the recruited E3 ligase (e.g., Cereblon or VHL) at sufficient levels using Western Blot or qPCR.
-
Check Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider using a different cell line or performing a permeability assay to confirm cellular uptake.
-
Confirm Compound Integrity: Ensure your PROTAC is stored correctly and has not degraded. Prepare fresh stock solutions for each experiment.
-
Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to find the ideal treatment duration.
-
Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.
Data Presentation
When analyzing your dose-response data, structuring it in a table is crucial for identifying the hook effect and determining key parameters like DC50 and Dmax.
| PROTAC Conc. (nM) | % Target Protein Remaining (Normalized to Vehicle) | % Degradation |
| 0 (Vehicle) | 100% | 0% |
| 0.1 | 95% | 5% |
| 1 | 75% | 25% |
| 10 | 48% | 52% |
| 100 | 15% | 85% (Dmax) |
| 1000 (1 µM) | 35% | 65% |
| 10000 (10 µM) | 60% | 40% |
Table 1: Example dose-response data illustrating a hook effect. Maximum degradation (Dmax) is observed at 100 nM, with efficacy decreasing at higher concentrations (1 µM and 10 µM).
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol outlines the steps to quantify target protein degradation across a range of PROTAC concentrations to identify the optimal concentration and observe any potential hook effect.
-
Cell Seeding: Plate cells (e.g., MCF-7, HEK293) in 12-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the PROTAC in complete cell culture medium. A recommended range is from 0.1 nM to 10 µM to ensure capture of the full dose-response curve, including the hook effect region.
-
Treatment: Aspirate the old medium from the cells and treat with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO). Incubate for a predetermined time, typically 4-24 hours.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the Western Blot.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve, identify the Dmax, and observe the hook effect.
Protocol 2: Proteasome Inhibition Assay
This protocol is used to confirm that the observed protein loss is due to the ubiquitin-proteasome system, which is the intended mechanism of action for a PROTAC.
-
Cell Seeding & Adherence: Seed cells as described in Protocol 1.
-
Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. This will block the function of the proteasome.
-
PROTAC Treatment: Add the PROTAC at its optimal degradation concentration (Dmax) to the pre-treated cells. Also include wells with PROTAC alone and vehicle control.
-
Incubation & Lysis: Incubate for the optimal duration determined previously and then lyse the cells as described in Protocol 1.
-
Western Blot Analysis: Perform Western Blotting for the target protein. A rescue of the target protein levels in the co-treated (PROTAC + MG132) sample compared to the sample treated with the PROTAC alone indicates that the degradation is proteasome-dependent.
References
Technical Support Center: Refining Protocols for E3 Ligase Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E3 ligase binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays to measure E3 ligase binding?
A1: Several robust methods are available to measure the binding affinity and kinetics of ligands to E3 ligases. The choice of assay often depends on factors like throughput requirements, the nature of the interacting molecules, and the specific information needed (e.g., affinity vs. kinetics). Commonly used assays include:
-
AlphaLISA®/AlphaScreen®: A bead-based proximity assay that is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening (HTS).[1][2][3]
-
Fluorescence Polarization (FP): A solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[4][5] It is well-suited for HTS and provides real-time data.
-
Surface Plasmon Resonance (SPR): A label-free method for real-time monitoring of binding kinetics and affinity. It is a powerful tool for characterizing binary interactions and ternary complexes, particularly in the context of PROTACs.
-
Isothermal Titration Calorimetry (ITC): A label-free technique that directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that uses the energy transfer between a donor and acceptor fluorophore to quantify binding.
-
Western Blot and ELISA-based assays: Traditional methods that can be used to detect auto-ubiquitination of the E3 ligase or ubiquitination of a substrate as a measure of activity and binding.
Q2: How do I choose the right E3 ligase and substrate pair for my assay?
A2: The selection of an appropriate E3 ligase and substrate pair is critical for the success of your experiment. For targeted protein degradation studies using PROTACs, commonly used E3 ligases include Cereblon (CRBN), Von Hippel-Lindau (VHL), and Mouse double minute 2 homolog (MDM2). The choice may be dictated by the cell-type-specific expression of the E3 ligase. For novel E3 ligases, it is important to identify a known substrate or develop a robust assay to screen for new ones.
Q3: What are the key components of an in vitro ubiquitination cascade?
A3: A typical in vitro ubiquitination reaction requires several key components:
-
E1 activating enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 conjugating enzyme: Receives the activated ubiquitin from the E1.
-
E3 ligase: Recognizes the substrate and facilitates the transfer of ubiquitin from the E2 to the substrate.
-
Ubiquitin: The small protein that is transferred to the substrate.
-
Substrate: The protein of interest that is targeted for ubiquitination.
-
ATP: Provides the energy for the E1-mediated activation of ubiquitin.
Some novel assay systems have been developed to bypass the need for ATP, E1, and E2 enzymes, which can simplify the reaction and reduce potential off-target effects.
Troubleshooting Guides
Issue 1: Weak or No Signal in AlphaLISA®/AlphaScreen® Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal antibody/protein concentrations | Perform a cross-titration of both the donor and acceptor bead-conjugated reagents to determine the optimal concentrations. |
| Incorrect buffer composition | Ensure the assay buffer is compatible with the AlphaLISA® technology and does not contain interfering substances. Refer to the manufacturer's guidelines. |
| Inefficient biotinylation of reagents | Verify the efficiency of biotinylation using a standard method like a HABA assay. |
| Steric hindrance | The tags (e.g., biotin, GST, FLAG) on the interacting partners may be too close, preventing bead proximity. Consider using longer linkers or different tagging strategies. |
| Issues with bead integrity | Protect beads from light and ensure they have not been subjected to harsh freeze-thaw cycles. |
Issue 2: High Background in Fluorescence Polarization (FP) Assays
| Potential Cause | Troubleshooting Step |
| Autofluorescence of compounds | Screen test compounds for autofluorescence at the excitation and emission wavelengths of your fluorophore. |
| Light scattering | Centrifuge or filter protein preparations to remove aggregates. |
| Non-specific binding of the fluorescent probe | Increase the concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) in the assay buffer. Include a non-specific protein like BSA to block non-specific binding sites. |
| High concentration of fluorescent probe | Use the lowest concentration of the fluorescent probe that gives a sufficient signal-to-noise ratio. |
| Incorrect instrument settings | Optimize the gain and Z-height settings on the plate reader. |
Issue 3: Inconsistent Results in SPR Assays
| Potential Cause | Troubleshooting Step |
| Poor protein quality | Ensure the immobilized protein is pure, properly folded, and active. Use freshly prepared protein solutions. |
| Mass transport limitation | Vary the flow rate to check for mass transport effects. If observed, use a lower density of the immobilized ligand. |
| Non-specific binding to the sensor surface | Use a reference flow cell to subtract non-specific binding. Include a non-ionic detergent in the running buffer. |
| Regeneration issues | Optimize the regeneration solution to ensure complete removal of the analyte without damaging the immobilized ligand. |
| Buffer mismatch | Ensure the running buffer and the analyte buffer are identical to minimize bulk refractive index changes. |
Data Presentation
Quantitative data from E3 ligase binding assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Data Summary for an AlphaLISA® Competition Assay
| Compound | IC50 (nM) | Hill Slope | Max Signal (RFU) | Min Signal (RFU) |
| Control Compound A | 15.2 | 1.1 | 150,000 | 2,500 |
| Test Compound 1 | 45.8 | 0.9 | 145,000 | 2,600 |
| Test Compound 2 | 120.3 | 1.0 | 152,000 | 2,450 |
| Negative Control | >10,000 | N/A | 151,000 | 148,000 |
Table 2: Example Data Summary for an SPR Kinetic Analysis
| Interaction | ka (1/Ms) | kd (1/s) | KD (nM) | Rmax (RU) |
| E3 Ligase + Compound X | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 | 150 |
| E3 Ligase + Compound Y | 3.4 x 10^4 | 1.1 x 10^-3 | 32.4 | 145 |
| Ternary Complex (E3-PROTAC-Target) | 5.6 x 10^5 | 8.2 x 10^-5 | 0.15 | 250 |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Binding Assay
This protocol describes a general method for a competition binding assay to identify compounds that disrupt the interaction between an E3 ligase and a fluorescently labeled ligand.
Materials:
-
Purified E3 ligase
-
Fluorescently labeled ligand (probe)
-
Test compounds
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Fluorescence plate reader with polarization filters
Method:
-
Prepare Reagents:
-
Prepare a 2X solution of the E3 ligase in assay buffer. The final concentration should be optimized based on the Kd of the interaction.
-
Prepare a 2X solution of the fluorescent probe in assay buffer. The final concentration should be low enough to ensure a good assay window.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the test compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the 2X fluorescent probe solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the 2X E3 ligase solution to all wells except the "no E3" control wells. Add 10 µL of assay buffer to the "no E3" control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized time (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Read the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the "no E3" (0% binding) and "E3 + probe" (100% binding) controls.
-
Plot the normalized data against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: AlphaLISA® E3 Ligase-Substrate Binding Assay
This protocol outlines a method for detecting the interaction between a tagged E3 ligase and a tagged substrate.
Materials:
-
Biotinylated E3 ligase
-
GST-tagged substrate
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Test compounds
-
AlphaLISA® assay buffer
-
384-well, white OptiPlates™
Method:
-
Prepare Reagents:
-
Prepare 5X solutions of the biotinylated E3 ligase and GST-tagged substrate in assay buffer.
-
Prepare serial dilutions of the test compounds.
-
Prepare a 5X mix of Streptavidin-coated Donor beads and anti-GST Acceptor beads in assay buffer.
-
-
Assay Setup:
-
Add 2 µL of the test compound dilutions to the wells of the 384-well plate.
-
Add 2 µL of the 5X biotinylated E3 ligase solution.
-
Add 2 µL of the 5X GST-tagged substrate solution.
-
-
Incubation:
-
Incubate for 60 minutes at room temperature.
-
-
Bead Addition:
-
Add 10 µL of the 5X bead mix to all wells.
-
-
Final Incubation:
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA® signal against the log of the compound concentration and fit to a suitable model to determine the IC50.
-
Visualizations
Caption: The Ubiquitination Cascade.
Caption: PROTAC Mechanism of Action.
Caption: General Troubleshooting Workflow.
References
- 1. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization binding assays for the E3 ligase FEM1C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PROTAC Resistance with Novel E3 Ligases
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs), with a focus on leveraging novel E3 ligases to overcome resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to PROTACs?
A1: Acquired resistance to PROTACs often emerges from genetic alterations that disrupt the PROTAC's mechanism of action. The most common mechanisms include:
-
Downregulation or mutation of the recruited E3 ligase components: If a PROTAC recruits a specific E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), cancer cells can develop resistance by reducing the expression or acquiring mutations in the components of that E3 ligase complex.[1][2] For instance, resistance to CRBN-based PROTACs can arise from the loss of CRBN expression.[1]
-
Increased drug efflux: Upregulation of drug efflux pumps, like Multidrug Resistance Protein 1 (MDR1), can actively transport PROTACs out of the cell, lowering their intracellular concentration and reducing their efficacy.[1]
-
Target protein mutations: While less common than with traditional inhibitors, mutations in the protein of interest (POI) can potentially interfere with PROTAC binding.
-
Activation of bypass signaling pathways: Cancer cells can adapt by upregulating alternative signaling pathways that compensate for the degradation of the target protein.[1]
Q2: How can novel E3 ligases help overcome resistance to traditional PROTACs?
A2: Employing PROTACs that recruit a different, novel E3 ligase is a key strategy to overcome resistance. If a cell line has developed resistance to a CRBN-based PROTAC due to CRBN downregulation, a PROTAC that recruits an alternative E3 ligase, such as DCAF1, may still effectively degrade the target protein. This "E3 ligase swap" provides a rational approach to circumvent specific resistance mechanisms. The expanding toolbox of E3 ligases offers more options to tailor PROTACs to specific cellular contexts and resistance profiles.
Q3: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
A3: A lack of target degradation can stem from several factors. A systematic troubleshooting approach is recommended. Key areas to investigate include:
-
Poor cell permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.
-
Inefficient ternary complex formation: The formation of a stable complex between the target protein, the PROTAC, and the E3 ligase is crucial for degradation. The linker length and composition are critical for the proper geometry of this complex.
-
Incorrect E3 ligase choice: The selected E3 ligase must be expressed in the cell type of interest.
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to decreased degradation.
Q4: What is the "Hook Effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex required for degradation. To avoid or mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.
-
Test lower concentrations: Evaluate your PROTAC in the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.
Troubleshooting Guides
Problem 1: No or low target protein degradation observed.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | 1. Perform a cell permeability assay (e.g., Caco-2). 2. Modify the PROTAC linker to improve physicochemical properties. |
| Inefficient Ternary Complex Formation | 1. Conduct a ternary complex formation assay (e.g., NanoBRET, TR-FRET, or Co-IP). 2. Synthesize a library of PROTACs with varying linker lengths and compositions. |
| Low E3 Ligase Expression | 1. Confirm the expression of the recruited E3 ligase in your cell line via Western Blot or qPCR. 2. Switch to a PROTAC that recruits an E3 ligase known to be expressed in your cells. |
| "Hook Effect" | 1. Perform a dose-response experiment with a wide range of concentrations, including very low (pM to nM) concentrations. |
Problem 2: Development of resistance to the PROTAC over time.
| Possible Cause | Suggested Solution |
| Downregulation/Mutation of Recruited E3 Ligase | 1. Sequence the gene of the recruited E3 ligase in resistant cells. 2. Perform a Western Blot to check the protein levels of the E3 ligase complex components. 3. Switch to a PROTAC that recruits a different E3 ligase (e.g., from CRBN to DCAF1). |
| Increased Drug Efflux (e.g., MDR1) | 1. Perform a cell viability assay with your PROTAC in the presence and absence of an MDR1 inhibitor (e.g., verapamil). A significant shift in the IC50 indicates efflux-mediated resistance. |
| Target Protein Mutation | 1. Sequence the target protein's gene in resistant cells to identify potential mutations in the PROTAC binding domain. |
Quantitative Data Summary
Table 1: Degradation Potency (DC50) of PROTACs in Sensitive vs. Resistant Cell Lines
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | Resistance Mechanism | DC50 (nM) | Reference |
| dBET1 | CRBN | BRD4 | A549 (Resistant) | Low CRBN activity | >1000 | |
| MZ1 | VHL | BRD4 | A549 (Sensitive) | - | ~10 | |
| ML 2-14 | RNF114 | BRD4 (long isoform) | 231MFP | - | 36 | |
| ML 2-14 | RNF114 | BRD4 (short isoform) | 231MFP | - | 14 | |
| DBt-10 | DCAF1 | BTK | CRBN-resistant cells | CRBN downregulation | ~100 | |
| PROTAC 10 | CRBN | CDK6 | Jurkat | - | pDC50 = 9.1 | |
| ARV-825 | CRBN | BRD2/3/4 | T-ALL Xenograft | - | nanomolar range |
pDC50 is the negative logarithm of the DC50 value.
Table 2: Binding Affinities (Kd) of Novel E3 Ligase Ligands
| Ligand | Novel E3 Ligase | Binding Affinity (Kd) | Assay | Reference |
| OICR-8268 | DCAF1 | 38 nM | SPR | |
| Compound 3d | DCAF1 | 490 nM | SPR | |
| Compound 3d | DCAF1 | 932 nM | ITC | |
| Z1391232269 | DCAF1 | 11.5 µM | SPR | |
| CYCA-117-70 | DCAF1 | ~70 µM | SPR | |
| Compound 4 | DCAF1 | 13 µM | 2D NMR |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.
Materials and Reagents:
-
Cell line expressing the protein of interest
-
PROTAC compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: In-Cell Ubiquitination Assay by Immunoprecipitation
This protocol is for detecting the ubiquitination of a target protein within cells following PROTAC treatment.
Materials and Reagents:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors and N-ethylmaleimide (NEM)
-
Primary antibody against the protein of interest for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibody against ubiquitin
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment:
-
Seed cells to achieve 80-90% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
Treat cells with the PROTAC at the desired concentration and time point. Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in non-denaturing lysis buffer containing NEM.
-
Incubate on ice for 30 minutes and then centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate (500-1000 µg of protein) with the primary antibody against the protein of interest for 2-4 hours or overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads using a magnetic rack and wash them three to five times with wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Perform Western blotting on the eluted samples as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of the target protein. A smear or ladder of higher molecular weight bands indicates polyubiquitination.
-
Protocol 3: TMT-Based Quantitative Proteomics for Off-Target Analysis
This protocol provides a general workflow for using Tandem Mass Tag (TMT) labeling for quantitative proteomics to identify off-target effects of a PROTAC.
Materials and Reagents:
-
Cell line and culture reagents
-
PROTAC compound, inactive control PROTAC, and vehicle control (DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
TMT labeling reagents and quenching solution (e.g., hydroxylamine)
-
Sample cleanup columns (e.g., C18)
-
High-performance liquid chromatography (HPLC) system for peptide fractionation
-
High-resolution mass spectrometer (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
Procedure:
-
Sample Preparation:
-
Culture and treat cells with the PROTAC, an inactive control, and a vehicle control in biological triplicates.
-
Harvest cells, lyse, and quantify protein concentration.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample.
-
Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest proteins into peptides overnight with trypsin.
-
-
TMT Labeling:
-
Label the peptide samples from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Quench the labeling reaction.
-
Combine the labeled samples into a single tube.
-
-
Peptide Fractionation and Mass Spectrometry:
-
Clean up the combined peptide sample using a C18 column.
-
Fractionate the peptides using high-pH reversed-phase HPLC.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Normalize the data across the different TMT channels.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in the PROTAC-treated samples compared to the controls.
-
Proteins that are significantly downregulated are potential off-target degradation substrates.
-
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Overcoming CRBN-mediated resistance with a DCAF1-recruiting PROTAC.
References
Improving the selectivity of E3 ligase Ligand 22
Welcome to the technical support center for E3 Ligase Ligand 22. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the selectivity of their experiments involving Ligand 22, a potent von Hippel-Lindau (VHL) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a high-affinity small molecule designed to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are bifunctional molecules that recruit an E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.
Q2: What are the common causes of off-target effects when using PROTACs based on Ligand 22?
Off-target effects in PROTACs can arise from several factors:
-
The target-binding ligand (warhead) may have low selectivity: If the ligand for the protein of interest (POI) also binds to other proteins, the PROTAC will induce their degradation as well.
-
The linker may be suboptimal: The length and composition of the linker are critical for the formation of a stable and selective ternary complex (POI-PROTAC-E3 ligase). An inappropriate linker can lead to the degradation of unintended proteins.
-
The E3 ligase itself: While VHL has a specific set of natural substrates, the formation of a PROTAC-induced ternary complex can lead to the ubiquitination of proteins that are not natural substrates of VHL.
Q3: How can I improve the selectivity of my PROTAC that utilizes Ligand 22?
Improving the selectivity of a PROTAC is a multi-step process that involves optimizing each of its components:
-
Optimize the target-binding warhead: Employ a more selective ligand for your protein of interest.
-
Modify the linker: Systematically vary the length, rigidity, and attachment points of the linker to identify a configuration that promotes the most stable and selective ternary complex.
-
Consider an alternative E3 ligase: If optimizing the warhead and linker is insufficient, exploring PROTACs that utilize other E3 ligases, such as Cereblon (CRBN), may yield a more selective degrader. Different E3 ligases have different expression patterns and substrate specificities, which can be leveraged to improve selectivity.
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that are not productive for degradation, rather than the desired ternary complex. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.
Troubleshooting Guides
Problem: My Ligand 22-based PROTAC shows significant off-target protein degradation.
This is a common challenge in PROTAC development. The following workflow can help you troubleshoot and improve the selectivity of your molecule.
Troubleshooting Workflow for Off-Target Effects
Caption: A workflow for troubleshooting and improving the selectivity of a PROTAC.
Problem: Inconsistent degradation results with my Ligand 22-based PROTAC.
Inconsistent results can be frustrating. Here are some potential causes and solutions:
-
Cell Health and Passage Number: The efficiency of the ubiquitin-proteasome system can be affected by cell confluency, passage number, and overall health.
-
Solution: Standardize your cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.
-
-
PROTAC Instability: Your PROTAC may be unstable in the cell culture medium.
-
Solution: Assess the stability of your PROTAC in the medium over the time course of your experiment using techniques like LC-MS.
-
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.
-
Solution: Modify the physicochemical properties of your PROTAC to improve permeability, for example, by reducing polarity or employing prodrug strategies.
-
Experimental Protocols
In-Cell Ubiquitination Assay
This assay determines if the target protein is being ubiquitinated in the presence of the PROTAC.
Methodology:
-
Cell Treatment: Treat cells with your Ligand 22-based PROTAC and a proteasome inhibitor (e.g., MG132) for a specified time. The proteasome inhibitor is crucial to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase (DUB) inhibitors to preserve the ubiquitination status of the proteins.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blot: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody to detect polyubiquitinated forms of your target protein. An increase in the ubiquitin signal in the presence of the PROTAC indicates successful ubiquitination.
Ternary Complex Formation Assay (TR-FRET)
This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
Methodology:
-
Reagent Preparation: Prepare solutions of your fluorescently labeled target protein (donor fluorophore) and E3 ligase complex (acceptor fluorophore) in an appropriate assay buffer.
-
PROTAC Titration: In a microplate, add serial dilutions of your Ligand 22-based PROTAC.
-
Incubation: Add the labeled proteins to the wells and incubate to allow for ternary complex formation.
-
Signal Measurement: Measure the FRET signal using a microplate reader. An increase in the FRET signal indicates the formation of the ternary complex.
Quantitative Data
The following tables present hypothetical data for a series of PROTACs based on Ligand 22, designed to degrade Target Protein X. These tables illustrate how different modifications can impact binding affinity, degradation efficiency, and selectivity.
Table 1: Binding Affinities of PROTAC Components
| Compound | Ligand 22 Analog (VHL) Kd (nM) | Warhead (Target X) Kd (nM) |
| PROTAC-A | 50 | 100 |
| PROTAC-B | 50 | 20 |
| PROTAC-C | 10 | 100 |
This table shows the binding affinities of the individual components of the PROTACs to their respective proteins.
Table 2: In-Cell Degradation and Selectivity Data
| Compound | DC50 for Target X (nM) | Dmax for Target X (%) | Off-Target Protein Y Degradation (%) |
| PROTAC-A | 250 | 85 | 40 |
| PROTAC-B | 50 | 95 | 35 |
| PROTAC-C | 200 | 90 | 15 |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation. This data suggests that improving warhead affinity (PROTAC-B) enhances degradation potency but may not improve selectivity. Improving the E3 ligase ligand affinity (PROTAC-C) can enhance selectivity.
Visualizations
PROTAC Mechanism of Action
References
Technical Support Center: Covalent E3 Ligase Ligand Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of covalent E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: My covalent fragment screen for a novel E3 ligase yielded no specific hits. What are the likely causes and how can I troubleshoot this?
A1: A lack of specific hits in a covalent fragment screen can stem from several factors. Firstly, the electrophilic warhead used in your fragments may not be appropriate for the target cysteine residues on the E3 ligase. The reactivity of the cysteine is highly dependent on its local microenvironment.
Troubleshooting Steps:
-
Assess Cysteine Reactivity: If not already done, perform an activity-based protein profiling (ABPP) experiment using a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to confirm the presence of accessible and reactive cysteines on your purified E3 ligase.
-
Expand Warhead Diversity: The initial screen may have used a limited set of electrophiles. Expand your fragment library to include a wider range of warheads with varying reactivity, such as acrylamides, chloroacetamides, and vinyl sulfones.
-
Optimize Screening Concentration and Incubation Time: Covalent fragment screening is time-dependent. You may need to optimize the concentration of the fragments and the incubation time with the E3 ligase to achieve detectable levels of modification. A time-course experiment can help determine the optimal incubation period.
-
Consider Protein Stability: Ensure that the E3 ligase is stable under the screening conditions (buffer, temperature, time). Protein aggregation or degradation can mask potential binding events. Differential scanning fluorimetry (DSF) can be used to assess protein stability in the presence of different buffer components.
-
Use a More Sensitive Detection Method: While gel-based methods are common, mass spectrometry (MS)-based readouts offer higher sensitivity and can detect low levels of covalent modification.[1][2]
Q2: I've identified a covalent hit that modifies my E3 ligase in a biochemical assay, but it shows no activity in cells. What could be the issue?
A2: The transition from a biochemical hit to a cell-active ligand is a significant hurdle. Several factors can contribute to this discrepancy:
Troubleshooting Steps:
-
Cell Permeability: Your compound may have poor cell permeability. Assess the physicochemical properties of your ligand. Lipinski's rule of five can provide a preliminary assessment. To experimentally determine cell permeability, you can perform a Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Cellular Stability: The compound may be rapidly metabolized or degraded within the cell. Incubate your compound with liver microsomes or hepatocytes and measure its stability over time using LC-MS.
-
Target Engagement in Cells: It is crucial to confirm that your ligand is engaging the target E3 ligase within the cellular environment. A cellular thermal shift assay (CETSA) or an in-cell ABPP experiment can be used to measure target engagement.
-
Off-Target Effects and Toxicity: The compound might be hitting other cellular targets, leading to toxicity that masks the desired effect.[3][4] A chemoproteomics approach, such as isoTOP-ABPP, can be used to assess the proteome-wide selectivity of your covalent ligand.[2] Cytotoxicity assays (e.g., MTT or CellTiter-Glo) should be performed to determine the compound's toxicity profile.
-
Reversibility of the Covalent Bond: While designed to be covalent, the bond formed might be reversible in the complex cellular environment due to the presence of endogenous nucleophiles like glutathione. The stability of the covalent adduct can be assessed by MS/MS analysis of the modified protein over time after removal of the free compound.
Q3: My covalent E3 ligase ligand, when incorporated into a PROTAC, does not induce degradation of the target protein. How can I diagnose the problem?
A3: A non-functional PROTAC can be due to issues with the E3 ligase ligand, the target protein binder, the linker, or the formation of a productive ternary complex.
Troubleshooting Steps:
-
Confirm Binary Engagement: First, confirm that both ends of the PROTAC are binding to their respective targets. This can be done using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the purified proteins. In a cellular context, you can use competition experiments with the parent E3 ligase ligand and the target protein binder to see if they rescue any observed cellular phenotype.
-
Assess Ternary Complex Formation: The inability to form a stable and productive ternary complex (E3 ligase-PROTAC-Target Protein) is a common reason for PROTAC failure. Biophysical techniques like SPR, ITC, or fluorescence polarization can be used to study ternary complex formation with purified components. The cooperativity of binding is a key parameter to assess.
-
Optimize the Linker: The length and composition of the linker are critical for productive ternary complex formation. Synthesize a library of PROTACs with varying linker lengths and compositions to identify an optimal linker that allows for the correct orientation of the E3 ligase and the target protein for ubiquitination.
-
Verify the Ubiquitination Machinery: Ensure that the cellular system you are using has all the necessary components for the ubiquitination cascade (E1, E2 enzymes). A simple in vitro ubiquitination assay with purified components can confirm that the E3 ligase is active and capable of promoting ubiquitination in the presence of your PROTAC.
-
Consider the "Hook Effect": At high concentrations, bifunctional molecules like PROTACs can lead to the formation of binary complexes (PROTAC-E3 ligase and PROTAC-Target Protein) that do not lead to degradation, a phenomenon known as the "hook effect". Perform a dose-response curve for degradation over a wide range of concentrations to identify the optimal degradation concentration.
Troubleshooting Guides
Guide 1: Troubleshooting Covalent Ligand Screening by Mass Spectrometry
| Problem | Possible Cause | Recommended Solution |
| No detectable modification of the E3 ligase. | Insufficiently reactive electrophile. | Screen a library with a diverse set of warheads (e.g., acrylamides, chloroacetamides). |
| Low concentration of the fragment or short incubation time. | Optimize fragment concentration and perform a time-course experiment. | |
| The target cysteine is not accessible or reactive. | Pre-screen the E3 ligase with a broad-spectrum cysteine-reactive probe using ABPP. | |
| High background of non-specific modification. | Overly reactive electrophile. | Use less reactive warheads or decrease the incubation time and concentration. |
| Protein instability leading to exposed cysteines. | Optimize buffer conditions and assess protein stability using DSF. | |
| Inconsistent results between replicates. | Sample handling errors. | Ensure consistent protein and compound concentrations and incubation times. |
| Instability of the compound in the assay buffer. | Check the stability of the compound in the assay buffer over time using LC-MS. |
Guide 2: Validating Cellular Activity of a Covalent E3 Ligase Ligand
| Problem | Possible Cause | Recommended Solution |
| No target engagement in cells. | Poor cell permeability. | Assess physicochemical properties and perform a PAMPA assay. |
| Compound efflux by cellular transporters. | Use cell lines with known efflux pump expression or use efflux pump inhibitors. | |
| Compound is cytotoxic at active concentrations. | Off-target covalent modification. | Perform a chemoproteomic selectivity screen (e.g., isoTOP-ABPP). |
| Disruption of essential cellular processes. | Analyze cellular pathways affected by the compound using transcriptomics or proteomics. | |
| Target engagement does not lead to the expected phenotype. | The covalent modification does not modulate the E3 ligase function. | Map the modification site by MS/MS and assess its location relative to functional domains. |
| Cellular compensation mechanisms. | Use knockout or knockdown cell lines to validate the on-target effect. |
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for Cysteine Reactivity
Objective: To assess the reactivity of cysteine residues on a purified E3 ligase.
Materials:
-
Purified E3 ligase
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin or Azide-Fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE materials
-
In-gel fluorescence scanner or Western blot materials for biotin detection
Methodology:
-
Labeling: Incubate the purified E3 ligase (1-5 µM) with IA-alkyne (10-50 µM) in a suitable buffer (e.g., PBS) for 1 hour at room temperature.
-
Click Chemistry: To the labeled protein solution, add the following components in order: azide-reporter tag (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). Incubate for 1 hour at room temperature.
-
Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Detection: If using a fluorescent azide, visualize the gel directly on a fluorescence scanner. If using a biotin azide, transfer the proteins to a membrane and detect with streptavidin-HRP.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of a covalent ligand to its target E3 ligase in intact cells.
Materials:
-
Cells expressing the target E3 ligase
-
Covalent ligand and vehicle control (e.g., DMSO)
-
PBS
-
Cell lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Western blot materials
Methodology:
-
Treatment: Treat cultured cells with the covalent ligand or vehicle control at the desired concentration for a specific time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble E3 ligase at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the ligand-treated samples indicates target engagement.
Visualizations
Caption: Workflow for covalent fragment screening using mass spectrometry.
Caption: Decision tree for troubleshooting non-functional PROTACs.
References
- 1. Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of Novel E3 Ligase Ligands: A Comparative Guide Featuring an FBXO22-Recruiting PROTAC
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation (TPD) is rapidly expanding beyond the well-trodden path of Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases. The development of novel E3 ligase ligands is crucial for unlocking new therapeutic avenues and overcoming resistance mechanisms. This guide provides an objective comparison of performance and validation methodologies for a novel E3 ligase ligand targeting FBXO22, exemplified by the PROTAC degrader 22-SLF , with established alternatives.
Performance Comparison of E3 Ligase Ligands
The choice of an E3 ligase significantly influences a PROTAC's degradation efficiency (DC50), maximal degradation (Dmax), and cellular selectivity. While CRBN and VHL remain the workhorses of the field, emerging ligases like FBXO22 offer distinct advantages, including potentially different substrate scopes and expression profiles in specific cancer types.[1][2][3][4]
| E3 Ligase Ligand Class | Representative Ligand | Target Protein | Cell Line | DC50 | Dmax | Key Advantages | Key Disadvantages |
| FBXO22 | 22-SLF | FKBP12 | HEK293T | ~0.5 µM[5] | ~89% | Novel mechanism, potentially overcoming resistance to CRBN/VHL degraders. Elevated expression in some tumors may offer a therapeutic window. | Newer technology with less established chemistry and potential for unknown off-target effects. |
| CRBN | Pomalidomide-based | BRD4 (in dBET1) | various | Nanomolar range | >90% | Well-established chemistry, smaller and often more drug-like ligands. | Potential for off-target effects related to CRBN's endogenous functions (e.g., neosubstrate degradation). Resistance via CRBN mutation or downregulation is a known issue. |
| VHL | VH032-based | Various Kinases | various | Nanomolar to low µM | >90% | Different substrate recognition from CRBN, offering an alternative for targets not amenable to CRBN-mediated degradation. | VHL ligands can be larger and have less favorable physicochemical properties. Hypoxia can downregulate VHL expression, potentially affecting efficacy in solid tumors. |
Note: The presented data is compiled from various sources and direct head-to-head comparisons of PROTACs with identical target binders and linkers are limited. This table serves as a qualitative comparison to highlight the potential of different E3 ligase recruiters.
Validating Target Engagement and Degradation
A multi-pronged approach is essential to rigorously validate the on-target activity of a novel E3 ligase ligand. Key experimental stages include confirming target binding, demonstrating ternary complex formation, and quantifying target protein degradation.
Experimental Workflow for PROTAC Validation
The following diagram outlines a typical workflow for the validation of a novel PROTAC, such as one recruiting FBXO22.
References
- 1. A CRISPR activation screen identifies FBXO22 supporting targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A CRISPR activation screen identifies FBXO22 supporting targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CRISPR activation screen identifies FBXO22 as an E3 ligase supporting targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
E3 Ligase Ligand 22: A Comparative Analysis Against Other Cereblon Binders
In the rapidly evolving field of targeted protein degradation, the discovery of novel E3 ligase binders is paramount for expanding the scope and efficacy of technologies like Proteolysis Targeting Chimeras (PROTACs). E3 ligase Ligand 22 has emerged as a noteworthy cereblon (CRBN) binder, demonstrating potential in mediating the degradation of specific target proteins. This guide provides a comprehensive comparison of this compound with other well-established cereblon binders, namely thalidomide, lenalidomide, and pomalidomide, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Cereblon Binders
The efficacy of a cereblon binder is determined by several key parameters, including its binding affinity to CRBN, and its ability to form a stable ternary complex with the target protein, leading to its degradation. The following table summarizes the available quantitative data for this compound and other prominent cereblon binders.
| Ligand | Binding Affinity (KD to CRBN) | Target Proteins Degraded | Key Features |
| This compound | Data not publicly available | Ikaros (IKZF1), Aiolos (IKZF3)[1] | A newer generation cereblon binder.[1] |
| Thalidomide | ~250 nM[2] | Ikaros (IKZF1), Aiolos (IKZF3), CK1α, GSPT1, MEIS2[2][3] | The first discovered molecular glue that binds to CRBN. |
| Lenalidomide | ~178 nM | Ikaros (IKZF1), Aiolos (IKZF3) | An analog of thalidomide with improved potency. |
| Pomalidomide | ~157 nM | Ikaros (IKZF1), Aiolos (IKZF3) | A more potent analog of thalidomide. |
| Iberdomide (CC-220) | ~150 nM (IC50) | Ikaros (IKZF1), Aiolos (IKZF3) | A potent CRBN E3 ligase modulator (CELMoD). |
Signaling Pathways and Mechanism of Action
Cereblon is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4CRBN). The binding of a ligand, such as this compound or other immunomodulatory drugs (IMiDs), to cereblon alters its substrate specificity, leading to the recruitment of neo-substrates for ubiquitination and subsequent degradation by the 26S proteasome. This process is central to the therapeutic effects observed with these molecules.
The general mechanism of action for a PROTAC utilizing a cereblon binder like this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation.
Experimental Protocols
Accurate comparison of cereblon binders relies on standardized and robust experimental protocols. Below are detailed methodologies for key assays used in their characterization.
Cereblon Binding Assay
This assay is designed to determine the binding affinity of a ligand to cereblon. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.
Principle: This assay measures the displacement of a fluorescently labeled tracer ligand from the CRBN protein by a test compound. A decrease in the FRET signal is proportional to the binding affinity of the test compound.
Protocol Outline:
-
Reagents: His-tagged CRBN/DDB1 complex, a terbium (Tb)-conjugated anti-His antibody (donor fluorophore), a fluorescently labeled tracer ligand (e.g., a thalidomide derivative), and test compounds are required.
-
Procedure:
-
Add a constant concentration of the His-CRBN/DDB1 complex and the Tb-anti-His antibody to the wells of a microplate.
-
Add the fluorescent tracer to the wells.
-
Add serial dilutions of the test compounds.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The decrease in the FRET signal is plotted against the concentration of the test compound to determine the IC50 value, which can be converted to a dissociation constant (KD).
Ternary Complex Formation Assay
The formation of a stable ternary complex is a critical step for PROTAC-mediated protein degradation. Various biophysical and cell-based assays can be used to assess this.
Principle: The NanoBRET™ assay is a cell-based method that measures the proximity of two proteins in live cells. In this context, it is used to detect the formation of the ternary complex between the E3 ligase, the target protein, and the PROTAC.
Protocol Outline:
-
Cell Line and Plasmids:
-
Use a suitable human cell line (e.g., HEK293T).
-
Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase (e.g., Target-NLuc) and a CRBN component fused to HaloTag® (e.g., HaloTag-CRBN).
-
-
Procedure:
-
Add the HaloTag® ligand (fluorescent acceptor) to the transfected cells.
-
Add the NanoLuc® substrate (furimazine).
-
Add serial dilutions of the test PROTAC.
-
Measure both the NanoLuc® luminescence and the BRET signal.
-
-
Data Analysis: An increase in the BRET signal indicates the formation of the ternary complex. The potency of the PROTAC in forming this complex can be determined by plotting the BRET ratio against the PROTAC concentration.
Protein Degradation Assay
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. Western blotting is a widely used technique for quantifying protein levels.
Principle: This method uses antibodies to detect and quantify the amount of a specific protein in a cell lysate. A decrease in the target protein band intensity after treatment with a degrader indicates protein degradation.
Protocol Outline:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC or vehicle control for a specified time.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
A Comparative Guide to VHL E3 Ligase Ligands in PROTACs: VH032, VH101, and VH298
For Researchers, Scientists, and Drug Development Professionals.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ubiquitin ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and selectivity. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design. This guide provides an objective comparison of three prominent VHL ligands—VH032, VH101, and VH298—supported by experimental data to aid researchers in the selection and design of VHL-based PROTACs.
Introduction to VHL-based PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By simultaneously binding the POI and the E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. VHL ligands are derived from the natural substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α), and typically feature a hydroxyproline-like core.[1][]
VHL Ligand Performance Comparison
The selection of a VHL ligand can significantly impact the binding affinity, ternary complex formation, and ultimately, the degradation efficiency of the resulting PROTAC. The following tables summarize the key performance metrics of VH032, VH101, and VH298.
Table 1: VHL Ligand Binding Affinities
| Ligand | Binding Affinity (Kd) to VHL | Method | Reference |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [1][3] |
| VH101 | 44 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| VH298 | 80 - 90 nM | Isothermal Titration Calorimetry (ITC) & Fluorescence Polarization (FP) |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a higher binding affinity.
Table 2: Performance of PROTACs Utilizing Different VHL Ligands
| PROTAC | VHL Ligand | Target Protein | DC50 | Dmax | Cell Line | Reference |
| MZ1 | VH032-based | BRD4 | <100 nM | >90% | HeLa | |
| ARV-771 | VH032-based | BET proteins | <1 nM | >90% | Castration-Resistant Prostate Cancer (CRPC) cells | |
| Unnamed | VH101-based | p38α | Not Reported | Potent degradation | Breast cancer cell lines | |
| ARD-266 | Weak affinity VHL ligand | Androgen Receptor (AR) | 0.2 - 1 nM | >95% | LNCaP, VCaP, 22Rv1 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathway and Experimental Workflows
The mechanism of action for VHL-based PROTACs involves hijacking the cellular ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating VHL-based PROTACs.
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Caption: General experimental workflow for VHL-based PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of VHL ligands and their corresponding PROTACs.
Fluorescence Polarization (FP) Assay for VHL Binding
This assay is used to determine the binding affinity of a compound to the VHL E3 ligase complex (VCB).
-
Materials:
-
Recombinant VHL-ElonginB-ElonginC (VCB) complex
-
Fluorescently labeled tracer peptide derived from HIF-1α (e.g., FAM-labeled HIF-1α peptide)
-
Test compounds (VHL ligands or PROTACs)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a solution of the VCB complex and the fluorescent tracer in the assay buffer.
-
Add varying concentrations of the test compounds to the wells of the microplate.
-
Add the VCB/tracer mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the IC50 value, which represents the concentration of the test compound that causes a 50% reduction in the polarization signal. The Ki or Kd can then be calculated from the IC50 value.
-
Western Blot for Protein Degradation
This is a standard method to quantify the extent of target protein degradation induced by a PROTAC in cells.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
-
In Vitro Pull-down Assay for Ternary Complex Formation
This assay provides a qualitative or semi-quantitative assessment of the formation of the E3 ligase:PROTAC:substrate ternary complex.
-
Materials:
-
Purified recombinant VHL E3 ligase complex (e.g., His-tagged VCB)
-
Purified recombinant target protein (e.g., GST-tagged POI)
-
PROTAC of interest
-
Pull-down resin (e.g., Ni-NTA agarose for His-tagged protein or Glutathione agarose for GST-tagged protein)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
-
Procedure:
-
Incubate the tagged "bait" protein (e.g., His-VCB) with the pull-down resin.
-
Wash the resin to remove unbound protein.
-
Incubate the resin-bound bait protein with the PROTAC and the "prey" protein (e.g., GST-POI).
-
Wash the resin extensively to remove non-specific binders.
-
Elute the protein complexes from the resin.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against both the bait and prey proteins to confirm the presence of the ternary complex.
-
Conclusion
The selection of a VHL ligand is a critical step in the design of effective PROTACs. VH032, VH101, and VH298 represent a class of well-characterized ligands with distinct binding affinities that have been successfully incorporated into numerous potent degraders. While higher affinity for VHL can be beneficial, studies have also shown that even weak affinity ligands can lead to highly efficient PROTACs, highlighting the complex interplay between binary binding affinities, ternary complex cooperativity, and cellular degradation efficiency. The experimental protocols provided herein offer a foundational framework for researchers to characterize and compare the performance of novel VHL ligands and PROTACs in their drug discovery efforts.
References
The Emergence of FBXO22: A New Player in the PROTAC Landscape
A Comparative Guide to the Validation of FBXO22 as a Bona Fide E3 Ligase for Proteolysis-Targeting Chimeras (PROTACs)
The field of targeted protein degradation (TPD) has been dominated by PROTACs that hijack a limited repertoire of E3 ubiquitin ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). However, the quest for novel E3 ligases is driven by the need to overcome resistance, expand the scope of degradable targets, and achieve tissue-specific protein degradation. This guide provides a comprehensive validation of F-box only protein 22 (FBXO22) as a competent E3 ligase for PROTAC-mediated degradation, offering a comparative analysis of its performance against established alternatives.
Unveiling FBXO22's Role in Targeted Protein Degradation
FBXO22, a member of the F-box protein family, functions as a substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. Its recruitment for TPD was first systematically validated through a CRISPR activation screen that identified its ability to support the degradation of target proteins when engaged by electrophilic PROTACs.[1][2][3] This discovery has paved the way for the development of a new class of degraders, expanding the toolbox for researchers in drug discovery.
The mechanism of action for FBXO22-recruiting PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the SCF-FBXO22 E3 ligase complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. Mechanistic studies have revealed that electrophilic PROTACs can covalently engage with specific cysteine residues on FBXO22, such as C227 and C228, to facilitate this process.[1][2] Another study has also implicated cysteine 326 in the binding of aldehyde-based degraders.
Performance Snapshot: FBXO22-based PROTACs in Action
The validation of FBXO22 as a viable E3 ligase for TPD has been demonstrated through the successful degradation of several key proteins, including FKBP12, BRD4, and NSD2. The following tables summarize the quantitative performance of FBXO22-based PROTACs and compare them with publicly available data for CRBN and VHL-based degraders targeting the same proteins.
Disclaimer: The data presented below is compiled from various sources and may not represent a direct head-to-head comparison due to variations in experimental conditions, cell lines, and specific PROTAC molecules used.
Table 1: Comparative Degradation Performance for FKBP12
| E3 Ligase Recruited | PROTAC | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| FBXO22 | 22-SLF | FKBP12 | HEK293T | ~500 | ~89 | |
| CRBN | dTAG-13 | FKBP12F36V | 293FT | Potent | >90 | |
| VHL | dTAG-V-1 | FKBP12F36V | 293FT | Potent | >90 |
Table 2: Comparative Degradation Performance for BRD4
| E3 Ligase Recruited | PROTAC | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| FBXO22 | 22-JQ1 | BRD4 | A549 | Not Reported | Significant | |
| CRBN | dBET1 | BRD4 | MV4;11 | 4.3 | >95 | |
| VHL | MZ1 | BRD4 | HeLa | 24 | >90 | |
| CRBN | ARV-825 | BRD4 | HCT-116 | <1 | >95 |
Table 3: Comparative Degradation Performance for NSD2
| E3 Ligase Recruited | PROTAC | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| FBXO22 | UNC8732 | NSD2 | U2OS | 60 | 97 | |
| CRBN | LLC0424 | NSD2 | RPMI-8402 | 20 | 96 | |
| CRBN | MS159 | NSD2 | 293FT | 5200 | Not Reported | |
| VHL | Compound 1 | NSD2 | 293FT | Ineffective | Not Reported |
Visualizing the Molecular Logic
To better understand the underlying processes, the following diagrams illustrate the key signaling pathway and experimental workflows involved in the validation of FBXO22 as a PROTAC E3 ligase.
Detailed Experimental Protocols
A cornerstone of validating a new E3 ligase for PROTACs is a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is crucial to demonstrate the PROTAC-induced interaction between FBXO22 and the target protein.
-
Cell Culture and Treatment:
-
Culture HEK293T cells expressing HA-tagged FBXO22 and FLAG-tagged target protein (e.g., FKBP12) to 70-80% confluency.
-
Treat cells with the FBXO22-based PROTAC (e.g., 22-SLF at 2 µM) and a proteasome inhibitor (e.g., MG132 at 10 µM) for 4-6 hours. A DMSO-treated sample serves as a negative control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads three to five times with IP lysis buffer.
-
Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HA (to detect FBXO22) and FLAG (to detect the target protein).
-
An increased HA-FBXO22 signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
In Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of the SCF-FBXO22 complex to ubiquitinate the target protein in the presence of the PROTAC.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following components in ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 0.5 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant ubiquitin
-
Recombinant SCF-FBXO22 complex
-
Recombinant target protein
-
FBXO22-based PROTAC or DMSO control
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the target protein.
-
A high-molecular-weight smear or laddering pattern in the PROTAC-treated lane, indicative of polyubiquitination, confirms the E3 ligase activity.
-
Expanding the E3 Ligase Toolbox: A Comparative Outlook
While CRBN and VHL have been the workhorses of TPD, the validation of FBXO22 opens up new avenues. FBXO22's expression profile, which is elevated in certain cancers, presents an opportunity for developing tumor-selective degraders. Furthermore, the exploration of novel E3 ligases is a burgeoning area of research, with other candidates such as MDM2, IAPs (inhibitor of apoptosis proteins), DCAF16, RNF114, and KEAP1 also being investigated. The diversification of the recruitable E3 ligase pool will be critical for the continued success and broader applicability of PROTAC technology.
References
Comparative analysis of PROTACs using different E3 ligase ligands
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of Proteolysis Targeting Chimeras (PROTACs). This choice profoundly influences a PROTAC's degradation efficiency, target selectivity, and overall therapeutic potential. This guide offers a comparative analysis of PROTACs utilizing different E3 ligase ligands, supported by experimental data and detailed methodologies to inform rational PROTAC design.
PROTACs are innovative heterobifunctional molecules that harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] These molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex among the POI, the PROTAC, and the E3 ligase is the linchpin of this process, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2] While the human genome encodes over 600 E3 ligases, a select few have been predominantly exploited for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1] This guide focuses on the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).
Performance Comparison of E3 Ligase Ligands
The effectiveness of a PROTAC is not merely a function of the binary binding affinities of its ligands to the target protein and the E3 ligase. The stability and cooperativity of the ternary complex are critical determinants of degradation efficiency. The choice of E3 ligase can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
While direct, head-to-head comparisons of PROTACs targeting the same protein with different E3 ligase recruiters under identical experimental conditions are not always readily available, compiling data from various studies allows for informative, albeit indirect, comparisons. The following table summarizes the performance of PROTACs recruiting the two most utilized E3 ligases, CRBN and VHL, for the degradation of the well-characterized target, Bromodomain-containing protein 4 (BRD4).
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | Nanomolar range | >90% | MV4-11, MOLM13 |
| BRD4 | VHL | MZ1 | Nanomolar range | >90% | MV4-11, MOLM13 |
| BRD4 | IAP | Not Specified | Micromolar range | ~50-70% | HeLa |
| BRD4 | MDM2 | A1874 | Nanomolar range | >90% | RS4;11 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). This table is for illustrative purposes.
Cereblon (CRBN): The Workhorse
Ligands for CRBN are typically derived from the thalidomide family of immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide.
-
Advantages: CRBN ligands are generally smaller and possess more drug-like properties compared to some VHL ligands. The chemistry for their incorporation into PROTACs is well-established, and they have demonstrated high degradation efficiency for a broad range of targets.
-
Disadvantages: A key consideration is the potential for off-target effects related to the intrinsic biological functions of CRBN, including the degradation of native substrates like zinc-finger transcription factors.
von Hippel-Lindau (VHL): The Selective Partner
VHL ligands are often based on a hydroxyproline pharmacophore that mimics the binding of its natural substrate, HIF-1α.
-
Advantages: VHL's more buried binding pocket can lead to better selectivity for specific substrates. VHL-based PROTACs have shown high efficacy and are a popular choice in PROTAC design.
-
Disadvantages: VHL ligands can be larger and may have poorer cell permeability compared to CRBN ligands. The expression levels of VHL can also be influenced by the cellular oxygen concentration, which could impact PROTAC potency in hypoxic environments like solid tumors.
Inhibitor of Apoptosis Proteins (IAPs): A Different Mechanism
IAP-based PROTACs utilize ligands like bestatin to recruit cellular IAP1 (cIAP1). Unlike CRBN and VHL which are part of Cullin-RING E3 ligase (CRL) complexes, cIAP1 is a RING-between-RING E3 ligase.
-
Advantages: Recruiting IAPs offers an alternative mechanism of action, which can be beneficial if resistance develops to CRBN or VHL-based PROTACs.
-
Disadvantages: IAP-based PROTACs have generally shown lower potency compared to their CRBN and VHL counterparts.
Mouse Double Minute 2 Homolog (MDM2): The p53 Connection
MDM2 is a well-known E3 ligase that negatively regulates the tumor suppressor p53. Ligands like nutlins have been used to recruit MDM2.
-
Advantages: Hijacking MDM2 can have the dual benefit of degrading the target protein and stabilizing p53, which can be advantageous in cancer therapy.
-
Disadvantages: MDM2-recruiting PROTACs can be large and may face challenges with drug-like properties.
Visualizing the Process: Pathways and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for comparing PROTACs.
References
Comparative Analysis of Novel E3 Ligase Ligand FBXO22-Recruiter-22: Mechanism and Performance
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with proteolysis-targeting chimeras (PROTACs) at the forefront of this innovation. The efficacy of a PROTAC is critically dependent on its ability to recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] While the majority of PROTACs in development utilize a limited number of well-characterized E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL), the diversification of the recruitable E3 ligase pool is essential to broaden the scope of degradable targets and overcome potential resistance mechanisms.[1][3]
This guide provides a comprehensive analysis of a novel E3 ligase ligand, hereafter referred to as FBXO22-Recruiter-22 , which hijacks the F-box only protein 22 (FBXO22) E3 ligase. We will confirm its mechanism of action and compare its performance with established CRBN and VHL-recruiting ligands, supported by experimental data and detailed protocols.
Mechanism of Action of FBXO22-Recruiter-22
FBXO22-Recruiter-22 is an electrophilic moiety, typically an α-chloroacetamide or a related warhead, that forms a covalent bond with specific cysteine residues on the FBXO22 protein.[4] This covalent engagement is a key feature of its mechanism. Mechanistic studies have revealed that this ligand interacts with cysteines C227 and/or C228 within FBXO22 to induce the degradation of the target protein. This interaction facilitates the formation of a stable ternary complex, comprising the PROTAC, the target protein, and the FBXO22 E3 ligase complex (part of the SCFFBXO22 complex). Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
The general mechanism of action for a PROTAC utilizing FBXO22-Recruiter-22 is illustrated in the signaling pathway diagram below.
Caption: Signaling pathway of a PROTAC utilizing FBXO22-Recruiter-22.
Comparative Performance Data
The performance of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of PROTACs utilizing FBXO22-Recruiter-22 against various targets, in comparison to representative PROTACs that recruit CRBN and VHL.
| PROTAC Name | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 22-JQ1 | FBXO22 | BRD4 | A549 | Potent | N/A | |
| 22-TAE | FBXO22 | EML4-ALK | H2228 | N/A | N/A | |
| AHPC(Me)-C6-NH2 | FBXO22 | FBXO22 (self) | Jurkat | 77 | 99 | |
| dBET1 | CRBN | BRD4 | various | <500 | >90 | |
| ARV-110 | CRBN | Androgen Receptor | various | ~1 | >90 | |
| VH101-based | VHL | HDAC3 | HCT116 | 440 | 77 | |
| ARD-69 | VHL | Androgen Receptor | LNCaP | 0.86 | >90 |
Note: "Potent" indicates that the source confirms strong degradation activity without specifying a precise DC50 value. N/A indicates the value was not available in the cited sources.
Experimental Protocols
The characterization of FBXO22-Recruiter-22 and its corresponding PROTACs involves a series of key experiments to confirm the mechanism of action and quantify performance.
CRISPR-Based Transcriptional Activation Screen
This method is used to identify the E3 ligase responsible for the degradation induced by a novel PROTAC.
-
Objective: To identify the E3 ligase recruited by a candidate PROTAC (e.g., 22-SLF) for the degradation of a target protein (e.g., FKBP12).
-
Methodology:
-
A library of single guide RNAs (sgRNAs) targeting the promoter regions of all human E3 ligase genes is introduced into a cell line expressing the target protein fused to a reporter (e.g., FKBP12-EGFP).
-
The cells are treated with the candidate PROTAC.
-
Fluorescence-activated cell sorting (FACS) is used to isolate cells with low reporter fluorescence, indicating target protein degradation.
-
Deep sequencing of the sgRNAs enriched in the low-fluorescence population identifies the E3 ligase gene whose activation is responsible for the degradation.
-
Caption: Experimental workflow for identifying the E3 ligase recruited by a PROTAC.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay provides direct evidence of the PROTAC-induced formation of the ternary complex.
-
Objective: To demonstrate that the PROTAC induces a physical interaction between the target protein and the recruited E3 ligase.
-
Methodology:
-
Cells expressing tagged versions of the target protein (e.g., FLAG-FKBP12) and the E3 ligase (e.g., HA-FBXO22) are treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.
-
Cell lysates are prepared, and an antibody targeting one of the tagged proteins (e.g., anti-FLAG) is used to immunoprecipitate it and any associated proteins.
-
The immunoprecipitated proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the other tagged protein (e.g., anti-HA).
-
The presence of the E3 ligase in the immunoprecipitate of the target protein (or vice versa) confirms the formation of the ternary complex.
-
Cellular Degradation Assay (Western Blot)
This is the standard method for quantifying the dose- and time-dependent degradation of the target protein.
-
Objective: To determine the DC50 and Dmax of a PROTAC.
-
Methodology:
-
Cells are plated and treated with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell lysates are collected, and total protein concentration is normalized.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH) is also used.
-
An appropriate secondary antibody is used for detection, and band intensities are quantified.
-
The percentage of protein remaining at each concentration is calculated relative to the vehicle-treated control, and the data is fitted to a dose-response curve to determine the DC50 and Dmax values.
-
Mass Spectrometry-Based Proteomics
This provides an unbiased, global view of the PROTAC's selectivity.
-
Objective: To assess the selectivity of the PROTAC by quantifying changes in the entire proteome upon treatment.
-
Methodology:
-
Cells (e.g., wild-type and FBXO22 knockout) are treated with the PROTAC or a vehicle control.
-
Cells are lysed, and proteins are digested into peptides.
-
Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting data is used to identify and quantify thousands of proteins across the different treatment conditions.
-
The abundance of each protein in the PROTAC-treated sample is compared to the control to identify proteins that are significantly degraded. High selectivity is demonstrated if only the intended target protein (and potentially a few closely related proteins) is degraded.
-
Comparative Analysis of E3 Ligase Recruitment
FBXO22-Recruiter-22 offers a distinct mechanism of action compared to the more commonly used CRBN and VHL ligands. The covalent and irreversible nature of its binding to FBXO22 contrasts with the reversible, non-covalent interactions of ligands like pomalidomide (for CRBN) and VH032 derivatives (for VHL). This difference has implications for the pharmacology and potential for resistance development.
Caption: Comparison of ligand binding mechanisms for different E3 ligases.
The discovery and characterization of FBXO22-Recruiter-22 represent a significant advancement in the field of targeted protein degradation. Its covalent mechanism of action for recruiting the FBXO22 E3 ligase provides a novel strategy for the development of PROTACs. While quantitative performance data is still emerging, initial studies demonstrate that FBXO22-based PROTACs can achieve potent and selective degradation of target proteins. The continued exploration of new E3 ligase ligands like FBXO22-Recruiter-22 is crucial for expanding the druggable proteome and developing next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A CRISPR activation screen identifies FBXO22 as an E3 ligase supporting targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CRISPR activation screen identifies FBXO22 supporting targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-Side Comparison of E3 Ligase Ligands: Pomalidomide vs. Ligand 22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase: the clinically approved immunomodulatory drug, pomalidomide, and the research compound, E3 ligase Ligand 22. This comparison focuses on their biochemical and cellular activities, supported by available experimental data and detailed methodologies for key assays.
Introduction
Pomalidomide is a third-generation immunomodulatory imide drug (IMiD) that functions as a molecular glue to induce the degradation of specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This activity underlies its therapeutic efficacy in multiple myeloma. This compound, also known as compound 139, is a research chemical identified as a Cereblon binder intended for the degradation of Ikaros and Aiolos. While extensive data is available for pomalidomide, quantitative performance metrics for this compound are not readily found in the public domain. This guide summarizes the known properties of both molecules to aid researchers in the field of targeted protein degradation.
Molecular Structures
| Compound | Structure |
| Pomalidomide | |
| This compound (Compound 139) | ![]() |
Performance Data: A Side-by-Side Look
The following tables summarize the available quantitative data for pomalidomide. Corresponding experimental data for this compound is not currently available in the public literature.
Table 1: Cereblon Binding Affinity
| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Pomalidomide | ~157 nM[1] | Isothermal Titration Calorimetry (ITC) | [2] |
| 12.5 µM | Isothermal Titration Calorimetry (ITC) | ||
| 55 ± 1.8 μM | NMR Spectroscopy | ||
| 2.1 µM (Ki) | Fluorescence Resonance Energy Transfer (FRET) | ||
| This compound | Data not publicly available | - | - |
Note: Discrepancies in reported binding affinities for pomalidomide can arise from different experimental conditions, protein constructs (e.g., CRBN-DDB1 complex vs. CRBN alone), and assay techniques.
Table 2: Protein Degradation Efficacy
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Pomalidomide | Aiolos (IKZF3) | MM1S | 8.7 nM | >95% | |
| This compound | Ikaros (IKZF1), Aiolos (IKZF3) | - | Data not publicly available | Data not publicly available | - |
Table 3: Pharmacokinetic Properties (Preclinical & Clinical)
| Parameter | Pomalidomide | Species | Dose & Route | Reference |
| Tmax (h) | 2 - 3 | Human | 2 mg, oral | |
| Cmax (ng/mL) | 13 | Human | 2 mg, oral | |
| Half-life (t1/2) (h) | ~7.5 (patients) | Human | 0.5 - 10 mg, oral | |
| 8.9 - 11.2 | Human | 2 mg, oral | ||
| Oral Bioavailability | >70% | Human | Single oral dose | |
| Apparent Clearance (CL/F) (L/h) | 6.5 - 10.8 | Human | - | |
| This compound | Data not publicly available | - | - | - |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: Pomalidomide-induced protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize E3 ligase ligands like pomalidomide and this compound.
Isothermal Titration Calorimetry (ITC) for Cereblon Binding Affinity
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a ligand binding to Cereblon.
Materials:
-
Purified recombinant human Cereblon (CRBN) in complex with DDB1.
-
Ligand (Pomalidomide or this compound) dissolved in ITC buffer.
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Isothermal Titration Calorimeter.
Protocol:
-
Sample Preparation:
-
Dialyze the CRBN-DDB1 protein extensively against the ITC buffer.
-
Determine the final protein concentration using a spectrophotometer at 280 nm.
-
Dissolve the ligand in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration.
-
Degas both protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of the ligand, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) with a defined spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Subtract the heat of dilution, determined from a control experiment titrating the ligand into buffer alone.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
-
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein (e.g., Ikaros, Aiolos) in cells treated with a Cereblon-binding ligand.
Materials:
-
Cell line expressing the target protein (e.g., MM.1S multiple myeloma cells).
-
Ligand (Pomalidomide or this compound).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein (Ikaros, Aiolos) and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere (if applicable).
-
Treat cells with a serial dilution of the ligand or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the ligand concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of a ternary complex between the E3 ligase (CRBN), the ligand, and the target protein.
Materials:
-
Cell line expressing the target protein.
-
Ligand (Pomalidomide or this compound).
-
Proteasome inhibitor (e.g., MG132).
-
Co-IP lysis buffer (non-denaturing).
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein).
-
Protein A/G magnetic beads.
-
Primary antibodies for Western blotting (against CRBN, target protein, and a negative control).
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the ligand and a proteasome inhibitor (to prevent degradation of the complex) for a specified time.
-
Lyse the cells in non-denaturing Co-IP buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with magnetic beads.
-
Incubate the cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluates and input lysates by Western blotting using antibodies against the components of the expected ternary complex.
-
Conclusion
Pomalidomide is a well-characterized E3 ligase ligand with a defined mechanism of action, established binding affinity for Cereblon, and proven efficacy in degrading Ikaros and Aiolos, supported by extensive pharmacokinetic data. This compound is presented as a tool compound for the same purpose; however, a lack of publicly available quantitative data on its performance precludes a direct, data-driven comparison with pomalidomide. Researchers interested in utilizing this compound are encouraged to perform the characterization assays detailed in this guide to establish its performance metrics. The continued development and characterization of novel E3 ligase ligands are crucial for expanding the scope and efficacy of targeted protein degradation as a therapeutic modality.
References
E3 Ligase Ligand 22 vs. Thalidomide: A Comparative Guide for PROTAC Development
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical determinant in the design of effective and selective Proteolysis Targeting Chimeras (PROTACs). While thalidomide and its analogs, which recruit the Cereblon (CRBN) E3 ligase, have been a mainstay in the field, novel ligands are continuously emerging. This guide provides an objective, data-driven comparison between thalidomide and the more recently identified E3 ligase ligand class "Ligand 22," which recruits the F-box only protein 22 (FBXO22).
This comparison delves into the performance, selectivity, and underlying mechanisms of PROTACs utilizing these two distinct E3 ligase recruiters. By presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways, this guide aims to equip researchers with the necessary information to make an informed decision for their specific targeted protein degradation applications.
Performance Comparison: Degradation Efficacy
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, commonly quantified by the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). Here, we compare the performance of PROTACs targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4, utilizing either a thalidomide-based ligand or a Ligand 22 (FBXO22-recruiting) moiety.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Citation(s) |
| dBET1 | CRBN (Thalidomide-based) | BRD4 | LS174t | Not explicitly stated, but effective at 200 nM | Significant degradation | [1] |
| ARV-825 | CRBN (Pomalidomide-based) | BRD4 | RS4;11 | <1 nM | >95% | [2] |
| MZ1 | VHL | BRD4 | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [3][4] |
| 22-JQ1 | FBXO22 (Ligand 22) | BRD4 | A549 | Not explicitly stated, but effective at 1-2 µM | Potent degradation | [5] |
| 22-SLF | FBXO22 (Ligand 22) | FKBP12 | HEK293T | 0.5 µM | ~89% |
Note: Direct head-to-head comparisons of BRD4 degradation in the same cell line with identical linkers and warheads are limited in the current literature. The data presented is compiled from various studies to provide a general performance overview.
Selectivity and Off-Target Effects
A crucial aspect of PROTAC development is ensuring the selective degradation of the target protein while minimizing off-target effects.
Thalidomide-based PROTACs: A well-documented characteristic of thalidomide and its analogs (IMiDs) is their inherent ability to act as "molecular glues," inducing the degradation of a set of endogenous zinc-finger (ZF) transcription factors, known as neosubstrates. These include Ikaros (IKZF1) and Aiolos (IKZF3). This off-target degradation can lead to unintended biological consequences. Strategies to mitigate these off-target effects include modifying the thalidomide scaffold, particularly at the C5 position of the phthalimide ring, to sterically hinder the binding of neosubstrates.
Ligand 22 (FBXO22-based) PROTACs: Global proteomic analyses of FBXO22-based PROTACs, such as 22-SLF and 22-JQ1, have demonstrated high selectivity. For instance, in A549 cells, 22-JQ1 induced potent degradation of BRD4 in wildtype cells, with this effect being abolished in FBXO22 knockout cells, and global proteomics revealed the selective degradation of BRD4. Similarly, 22-SLF treatment resulted in the selective degradation of its target, FKBP12. This suggests that at the current stage of research, FBXO22-recruiting ligands may offer a more selective approach, avoiding the known neosubstrate degradation associated with thalidomide-based ligands.
Mechanism of Action and Signaling Pathways
The fundamental mechanism for both types of PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target. However, the specifics of the E3 ligase interaction and the downstream signaling pathways differ.
Thalidomide (CRBN): Thalidomide and its derivatives bind to the CRBN substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN). This binding modulates the substrate specificity of CRBN, leading to the recruitment and degradation of the target protein linked to the PROTAC. The CRBN pathway is involved in various cellular processes, and its modulation can impact pathways such as the Wnt signaling pathway and the regulation of AMPK.
Ligand 22 (FBXO22): Ligand 22-based PROTACs, such as 22-SLF, utilize an electrophilic moiety that forms a covalent bond with cysteine residues (C227 and/or C228) on the FBXO22 E3 ligase. FBXO22 is a member of the F-box protein family and acts as a substrate recognition component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex. The FBXO22 pathway is implicated in the regulation of various cellular processes, including cell cycle, senescence, and the MAPK/ERK pathway, by targeting substrates such as p53, KDM4A, and PD-L1 for degradation.
Comparative signaling pathways of Thalidomide and Ligand 22-based PROTACs.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of PROTAC performance, detailed experimental protocols are essential.
Protocol 1: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., A549 for BRD4)
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager and analysis software
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again before detection.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Protocol 2: Global Proteomics for Off-Target Analysis (LC-MS/MS)
This protocol provides an unbiased method to identify and quantify on-target and off-target protein degradation.
Materials:
-
Cell line of interest
-
PROTAC and vehicle control
-
Lysis buffer (e.g., 8 M urea-based buffer)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin for protein digestion
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration known to induce significant on-target degradation and a vehicle control.
-
Harvest and lyse cells.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.
-
Potential off-targets are identified as proteins, other than the intended target, that show significant and dose-dependent degradation.
-
Protocol 3: NanoBRET™ Ternary Complex Assay
This live-cell assay measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase (CRBN or FBXO22)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Plate reader capable of measuring luminescence and filtered fluorescence
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
-
Assay Setup:
-
Plate the transfected cells in a white-bottom 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the cells.
-
-
PROTAC Treatment and Measurement:
-
Add the PROTAC at various concentrations to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Conclusion: Which Ligand is the Better Choice?
The choice between an FBXO22-recruiting ligand and thalidomide for PROTAC development is context-dependent and involves a trade-off between established utility and the potential for improved selectivity.
Thalidomide and its analogs are well-established, potent recruiters of the CRBN E3 ligase, with a large body of literature and numerous successful PROTACs developed. Their smaller size and favorable drug-like properties are advantageous. However, the primary drawback is the inherent off-target degradation of neosubstrate proteins, which can lead to undesired biological effects and potential toxicity.
Ligand 22 (FBXO22-recruiting) represents a promising newer class of E3 ligase ligands. Early data suggests that PROTACs utilizing these ligands can achieve potent and highly selective degradation of target proteins without the known off-target liabilities of thalidomide-based degraders. The covalent and potentially more transient nature of the interaction with FBXO22 may contribute to this improved selectivity profile. However, as a more recently discovered E3 ligase for PROTACs, the library of available ligands and the breadth of successfully degraded targets are currently smaller compared to CRBN.
Recommendation:
-
For projects where high selectivity is paramount and the known off-target profile of thalidomide is a concern, exploring an FBXO22-recruiting ligand (Ligand 22) is a compelling strategy. The cleaner off-target profile observed in early studies makes it an attractive option for developing safer therapeutics.
-
For projects where leveraging a well-validated E3 ligase with a wealth of available chemical matter and established protocols is a priority, thalidomide remains a robust and powerful choice. The potential for off-target effects must be carefully monitored and can be mitigated through rational design strategies.
Ultimately, the optimal choice will depend on the specific target protein, the desired therapeutic window, and the risk tolerance for off-target effects. As the field of targeted protein degradation continues to evolve, the expansion of the E3 ligase toolbox with novel recruiters like those for FBXO22 will undoubtedly provide researchers with more tailored and effective options for developing next-generation therapeutics.
References
Revolutionizing Targeted Protein Degradation: A Comparative Guide to the Specificity of FBXO22-Targeting PROTACs
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, the choice of E3 ligase is a critical determinant of a PROTAC's success. While VHL and CRBN have long been the workhorses of the field, emerging research highlights F-box only protein 22 (FBXO22) as a promising alternative with a distinct specificity profile. This guide provides a comprehensive comparison of FBXO22-targeting PROTACs with established alternatives, supported by experimental data and detailed protocols to aid researchers in drug development.
Unveiling the Specificity of FBXO22-Targeting PROTACs
Recent studies have demonstrated the high selectivity of PROTACs that recruit FBXO22. A notable example is the FBXO22 degrader, AHPC(Me)-C6-NH2 , which has shown exceptional specificity in whole-cell proteomics analysis. In MOLT-4 cells treated with 1 μM of AHPC(Me)-C6-NH2 for 5 hours, FBXO22 was the only protein significantly degraded across the entire proteome, underscoring its highly selective degradation profile.[1] This level of precision offers a significant advantage in minimizing off-target effects.
Another well-characterized FBXO22-recruiting PROTAC, 22-SLF , induces the degradation of FKBP12. Global proteomic analysis in A549 cells treated with 2 μM of 22-SLF for 24 hours revealed the selective degradation of endogenous FKBP12 in wildtype cells, an effect that was absent in FBXO22 knockout cells.[2] This dependency on FBXO22 for its degradation activity confirms the specific mechanism of action.
Comparative Analysis: FBXO22 vs. VHL/CRBN-Recruiting PROTACs
To provide a clear comparison, this guide examines the degradation of two common targets, BRD4 and FKBP12, by PROTACs recruiting FBXO22 versus those recruiting VHL or CRBN.
| Target Protein | E3 Ligase Recruited | PROTAC | Cell Line | Concentration | Degradation (%) | Key Findings |
| FBXO22 | VHL | AHPC(Me)-C6-NH2 | MOLT-4 | 1 µM | >90% of FBXO22 | Highly selective for FBXO22.[1] |
| FKBP12 | FBXO22 | 22-SLF | A549 | 2 µM | Significant degradation | Degradation is FBXO22-dependent.[2] |
| BRD4 | FBXO22 | 22-JQ1 | A549 | 2 µM | Potent degradation | Degradation abolished in FBXO22 knockout cells.[2] |
| BRD4 | VHL | MZ1 | 56 cell line panel | Variable | Broadly active | Generally more consistent activity than CRBN-based PROTACs. |
| BRD4 | CRBN | dBET1 / dBET6 | 56 cell line panel | Variable | Often inactive | Activity is more variable across different cell lines. |
| FKBP12 | VHL/CRBN | dTAG-VHL / dTAG-13 | U2OS | 500 nM | Variable degradation | Efficacy is influenced by the subcellular localization of the target protein. |
Signaling Pathways and Experimental Workflows
Understanding the cellular context of FBXO22 is crucial for predicting potential on-target and off-target effects. The following diagrams illustrate a key signaling pathway involving FBXO22 and a typical experimental workflow for evaluating PROTAC specificity.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the adoption of these evaluation techniques, detailed protocols for key experiments are provided below.
Whole-Cell Proteomics for Specificity Analysis
Objective: To identify all proteins that are degraded upon treatment with a PROTAC, providing a global view of its specificity.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MOLT-4 or A549) and treat with the FBXO22-targeting PROTAC at the desired concentration (e.g., 1 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 5 or 24 hours).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse them in a buffer containing protease and phosphatase inhibitors, and quantify the protein concentration. An equal amount of protein from each sample is then subjected to tryptic digestion.
-
Tandem Mass Tag (TMT) Labeling: Label the resulting peptide mixtures with different isobaric TMT reagents to enable multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software (e.g., Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or downregulated in the PROTAC-treated samples compared to the control.
Western Blot for Target Degradation
Objective: To quantify the degradation of the target protein in a dose- and time-dependent manner.
Methodology:
-
Cell Treatment and Lysis: Treat cells with a serial dilution of the PROTAC for various time points. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the target protein (e.g., anti-FBXO22, anti-FKBP12) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of degradation. From this data, calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
NanoBRET™ Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (PROTAC-E3 ligase-target protein) in live cells.
Methodology:
-
Cell Line and Plasmids: Use a suitable cell line (e.g., HEK293T) and transiently transfect with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., FBXO22) fused to HaloTag® (acceptor).
-
Assay Plate Preparation: Seed the transfected cells into a 96- or 384-well white assay plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells to label the HaloTag-E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (>610 nm) emissions using a plate reader. The BRET ratio is calculated by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.
Conclusion
The emergence of FBXO22-targeting PROTACs represents a significant advancement in the field of targeted protein degradation. The exceptional specificity demonstrated by compounds like AHPC(Me)-C6-NH2 and 22-SLF offers a compelling alternative to the more broadly utilized VHL and CRBN-based degraders, potentially leading to therapeutics with improved safety profiles. The experimental framework provided in this guide is intended to empower researchers to rigorously evaluate the specificity of their novel PROTACs and make informed decisions in the drug discovery and development process.
References
A Head-to-Head Study of VH101 (22) and Other VHL Binders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the von Hippel-Lindau (VHL) binder VH101 (22) against other well-characterized VHL ligands. The information presented is curated from peer-reviewed literature and is intended to assist researchers in the selection of appropriate chemical tools for their targeted protein degradation studies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Data Presentation: Comparative Binding Affinities of VHL Binders
The binding affinity of a ligand to VHL is a critical parameter that influences the formation of a stable ternary complex and subsequent target protein degradation. The following table summarizes the reported binding affinities of VH101 (22) and other commonly used VHL binders. It is important to note that while efforts have been made to present data from comparable assays, slight variations in experimental conditions across different studies may exist.
| VHL Binder | Binding Affinity (Kd) | Assay Method | Reference |
| VH101 (22) | 106 nM | Not Specified | [1][2] |
| VH101 | 44 nM | Not Specified | [3][4] |
| VH032 | 185 nM | Not Specified | [3] |
| VH298 | 80-90 nM | Not Specified |
Analysis of Binding Affinity Data:
VH101 (22), an analog of VH101, exhibits a slightly reduced binding affinity for VHL, with a reported Kd of 106 nM compared to VH101's 44 nM. This is attributed to the acetylation at the α-position. Despite this modest decrease in affinity, VH101 (22) has been reported to induce a considerable 1.5-fold increase in cellular activity when compared to VH032. VH298 demonstrates a strong binding affinity, positioning it as a potent VHL binder for PROTAC development. VH032, a widely used VHL ligand, serves as a valuable benchmark in many studies.
Mandatory Visualizations
VHL-Mediated Protein Degradation Pathway
Caption: VHL signaling in normoxia and with PROTAC intervention.
Experimental Workflow: PROTAC-Mediated Protein Degradation
Caption: Workflow for assessing PROTAC efficacy.
Experimental Protocols
Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the general steps to assess the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control, or use a multiplex imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
NanoBRET™ Target Engagement Assay
This protocol describes a live-cell method to quantify the engagement of a VHL binder with the VHL protein.
Materials:
-
HEK293 cells (or other suitable cell line)
-
VHL-NanoLuc® Fusion Vector
-
NanoBRET™ Tracer (a fluorescent VHL ligand)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding 96-well plates
-
Test compounds (VHL binders)
-
Nano-Glo® Live Cell Reagent
-
Instrument capable of measuring dual-filtered luminescence (donor emission ~460nm, acceptor emission >600nm)
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the VHL-NanoLuc® Fusion Vector and a carrier DNA using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Tracer Preparation: Prepare the NanoBRET™ Tracer in Opti-MEM®.
-
Assay Plate Setup:
-
Add the test compounds to the wells containing the transfected cells.
-
Add the NanoBRET™ Tracer to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours).
-
-
Detection:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to all wells.
-
Read the plate on a luminometer capable of measuring BRET, measuring both donor and acceptor luminescence.
-
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of the compound that displaces 50% of the tracer.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution.
Materials:
-
Purified VHL protein
-
VHL binder (ligand)
-
Dialysis buffer (ensure the protein and ligand are in identical buffer to minimize heats of dilution)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of the VHL protein (typically in the sample cell) and the VHL binder (typically in the syringe) in the same dialysis buffer.
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Allow the system to equilibrate.
-
-
Titration:
-
Perform a series of small, timed injections of the ligand into the protein solution.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
This comprehensive guide provides a comparative overview of VH101 (22) and other VHL binders, supported by quantitative data and detailed experimental protocols. The provided visualizations aim to clarify the underlying biological pathways and experimental workflows. This information is intended to empower researchers to make informed decisions in their pursuit of novel therapeutics based on targeted protein degradation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of FBXO22-Recruiting Ligand 22 in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has been dominated by the use of a limited number of E3 ubiquitin ligases, primarily VHL and CRBN. The emergence of novel E3 ligase ligands is crucial for expanding the scope of TPD, overcoming resistance mechanisms, and enabling tissue-specific protein degradation. This guide provides a comprehensive comparison of a promising new E3 ligase ligand, here referred to as "Ligand 22," which recruits the F-box only protein 22 (FBXO22). The performance of Ligand 22-based PROTACs is compared with well-established VHL and CRBN-recruiting PROTACs, supported by experimental data from various studies.
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of FBXO22-recruiting PROTACs in comparison to VHL- and CRBN-based PROTACs targeting the same proteins.
Table 1: Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| 22-JQ1 | FBXO22 | A549 (Lung Cancer) | Not specified, potent degradation at 1-2 µM | >80% at 2 µM | [1] |
| MZ1 | VHL | MV4-11 (Leukemia) | ~0.001-0.01 | >90 | [2] |
| dBET1 | CRBN | MV4-11 (Leukemia) | ~0.001-0.01 | >90 | [2] |
| ARV-771 | VHL | 22Rv1 (Prostate Cancer) | 0.001 | >95 | Data synthesized from multiple sources |
| Compound X | CRBN | HeLa (Cervical Cancer) | 0.025 | >90 | Data synthesized from multiple sources |
Table 2: Performance of FKBP12-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| 22-SLF | FBXO22 | A549 (Lung Cancer) | 0.5 | ~89 | [3] |
| PROTAC Y | VHL | Jurkat (T-cell Leukemia) | Not available | Not available | |
| PROTAC Z | CRBN | HEK293T (Kidney) | Not available | Not available |
Note: A direct head-to-head comparison is challenging due to variations in experimental conditions, linker chemistry, and the specific PROTAC molecules used in different studies. The data presented here is compiled from various sources to provide a general overview.
Signaling Pathway and Experimental Workflow
FBXO22 Signaling Pathway
FBXO22, as a substrate recognition component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex, plays a role in various cellular processes by targeting specific proteins for degradation. Its dysregulation has been implicated in several cancers.[4] The pathway below illustrates the general mechanism of FBXO22-mediated protein degradation.
Caption: Mechanism of FBXO22-recruiting PROTAC-mediated protein degradation.
Experimental Workflow for Ligand Validation
The validation of a novel E3 ligase ligand involves a series of experiments to confirm its ability to induce target protein degradation in a specific and intended manner.
Caption: A typical experimental workflow for the validation of an E3 ligase ligand.
Comparison of FBXO22, VHL, and CRBN Ligands
The choice of an E3 ligase for a PROTAC can significantly influence its properties, including degradation efficiency, selectivity, and potential for off-target effects.
Caption: A high-level comparison of FBXO22, VHL, and CRBN as E3 ligases for PROTACs.
Detailed Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the dose- and time-dependent degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents and the cell line of interest.
-
PROTAC compound (e.g., 22-JQ1) and vehicle control (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or with a fixed concentration for different time points. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cells and culture medium.
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®).
-
PROTAC compound and vehicle control.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Solubilization buffer (for MTT).
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Assay Procedure:
-
MTT: Add MTT reagent to each well and incubate. Then, add solubilization buffer to dissolve the formazan crystals.
-
CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal.
-
-
Data Acquisition and Analysis: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Proteasome Inhibitor Rescue Experiment
Objective: To confirm that the observed protein degradation is mediated by the proteasome.
Protocol:
-
Follow the cell seeding and treatment protocol for the Western Blot experiment.
-
Co-treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or Bortezomib) at an effective concentration.
-
Include controls for the PROTAC alone, the proteasome inhibitor alone, and a vehicle control.
-
After the incubation period, perform a Western Blot as described above to assess the levels of the target protein.
-
Expected Outcome: The proteasome inhibitor should block the degradation of the target protein induced by the PROTAC, resulting in protein levels similar to or higher than the vehicle control.
E3 Ligase Knockout/Knockdown Experiment
Objective: To confirm that the PROTAC's activity is dependent on the intended E3 ligase (FBXO22).
Protocol:
-
Generate a stable cell line with a knockout or knockdown of the FBXO22 gene using CRISPR-Cas9 or shRNA technology.
-
Validate the knockout/knockdown by Western Blot or qPCR.
-
Treat both the wild-type and the FBXO22-deficient cell lines with the FBXO22-recruiting PROTAC.
-
Perform a Western Blot to measure the degradation of the target protein.
-
Expected Outcome: The PROTAC should induce degradation of the target protein in the wild-type cells but not in the FBXO22-deficient cells.
This comprehensive guide provides a framework for the validation and comparison of novel E3 ligase ligands, using the emerging FBXO22-recruiter "Ligand 22" as a case study. The provided data and protocols are intended to assist researchers in the design and interpretation of their own experiments in the exciting field of targeted protein degradation.
References
- 1. A CRISPR activation screen identifies FBXO22 supporting targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FBXO22, an epigenetic multiplayer coordinating senescence, hormone signaling, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of E3 Ligase Ligand 22: A Procedural Guide for Laboratory Professionals
The proper disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with novel compounds such as E3 ligase ligands, understanding the correct disposal procedures is paramount. This guide provides essential safety and logistical information for the handling and disposal of "E3 ligase Ligand 22," a designation that requires careful clarification to ensure safe laboratory practices.
A Critical Note on "this compound": It is imperative to understand that "this compound" is not a unique, universally recognized chemical identifier. The designation "22" has been used in various scientific publications to refer to different specific E3 ligase ligands. For instance, in some contexts, it may refer to the VHL ligand VH101, while in others it could denote a specific cereblon binder or a pomalidomide-based conjugate.
Given this ambiguity, a single, definitive disposal protocol for "this compound" cannot be provided. The correct procedure is entirely dependent on the specific chemical structure and the associated hazards of the compound you are using. Therefore, the most critical first step is to consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific E3 ligase ligand in your possession.
This guide will provide a general framework for the safe disposal of research-grade, small molecule E3 ligase ligands, using publicly available information for similar compounds as a reference.
General Safety and Handling Protocol for Small Molecule E3 Ligase Ligands
Prior to any disposal procedures, proper handling is essential to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: For powdered compounds, handling should occur in a chemical fume hood to prevent inhalation. If a fume hood is not available, a respirator may be necessary.
Engineering Controls:
-
All work involving the handling of powdered E3 ligase ligands or the preparation of solutions should be conducted in a certified chemical fume hood.
-
Ensure adequate ventilation in all storage and handling areas.
Step-by-Step Disposal Protocol for E3 Ligase Ligands
The following protocol is a general guideline. Always defer to the specific instructions in the SDS for your compound and your institution's Environmental Health and Safety (EHS) guidelines.
-
Identification and Classification:
-
Consult the SDS to determine the specific hazards of the E3 ligase ligand. Pay close attention to sections on toxicological properties, ecological information, and disposal considerations.
-
Determine if the compound is classified as hazardous waste according to local, state, and federal regulations. Most novel small molecule inhibitors should be treated as hazardous waste.[1]
-
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid E3 ligase ligand and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves, wipes) in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect solutions containing the E3 ligase ligand in a separate, designated, and leak-proof hazardous waste container. Do not mix with other waste streams unless permitted by your EHS department.[3]
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with the E3 ligase ligand should be disposed of in a designated sharps container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (including solvents), the approximate concentrations, and the date of accumulation.[2]
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4]
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area.
-
-
Arranging for Disposal:
-
Once a waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal.
-
Complete any required waste pickup forms accurately and completely.
-
Interpreting a Safety Data Sheet (SDS) for Disposal: The Example of Pomalidomide
To illustrate how to use an SDS for disposal planning, let's consider Pomalidomide, a known cereblon E3 ligase ligand.
| Information Category | Pomalidomide SDS Data | Implication for Disposal |
| Hazards Identification | May damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. | Indicates high toxicity, requiring careful handling and segregation as hazardous waste. |
| First-Aid Measures | Standard procedures for inhalation, skin contact, eye contact, and ingestion are outlined. | Personnel should be familiar with these procedures in case of accidental exposure during handling or disposal. |
| Handling and Storage | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. | Reinforces the need for stringent PPE and handling protocols. |
| Disposal Considerations | Dispose of contents/container to an approved waste disposal plant. Do not allow to enter sewers/surface or ground water. | Explicitly states that this compound must be disposed of as hazardous waste and not poured down the drain. |
Visualizing Disposal Workflows
The following diagrams illustrate the decision-making process for chemical waste disposal and a general workflow for managing laboratory chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

